Product packaging for Fludioxonil(Cat. No.:CAS No. 131341-86-1)

Fludioxonil

货号: B1672872
CAS 编号: 131341-86-1
分子量: 248.18 g/mol
InChI 键: MUJOIMFVNIBMKC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

What is Fludioxonil?

This compound is a synthetic phenylpyrrole fungicide[][]. It plays a crucial role in biochemical reactions by inhibiting the Mitogen-Activated Protein Kinase (MAPK) involved in osmotic signal transduction[]. It interacts with the group III two-component hybrid histidine kinase MoHik1p in the filamentous fungus Magnaporthe oryzae[].

In terms of cellular effects, this compound disrupts cell integrity, changes cell morphology, and induces apoptosis[]. It also causes severe growth defects and abnormal hyphae, with features such as enhanced septation, a decrease in the number of nuclei, nuclear fragmentation, and hypertrophy of vacuoles[].

The molecular mechanism of this compound involves blocking the protein kinase involved in glycerol biosynthesis[]. It is believed to hyperactivate the High Osmolarity Glycerol (HOG) signaling pathway[].  

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6F2N2O2 B1672872 Fludioxonil CAS No. 131341-86-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile
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InChI

InChI=1S/C12H6F2N2O2/c13-12(14)17-10-3-1-2-8(11(10)18-12)9-6-16-5-7(9)4-15/h1-3,5-6,16H
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InChI Key

MUJOIMFVNIBMKC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)C3=CNC=C3C#N
Source PubChem
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Molecular Formula

C12H6F2N2O2
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DSSTOX Substance ID

DTXSID2032398
Record name Fludioxonil
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Molecular Weight

248.18 g/mol
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Physical Description

Pale to colorless solid; [ACGIH]
Record name Fludioxonil
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Solubility

In water, 1.8 mg/L at 25 °C, Solubility in: acetone 190; ethanol 44; toluene 2.7; n-octanol 20; hexane 0.1 (g/L at 25 °C)
Record name Fludioxonil
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Density

1.54 at 20 °C
Record name Fludioxonil
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Vapor Pressure

2.93X10-9 mm Hg at 25 °C
Record name Fludioxonil
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Color/Form

Colorless crystals, Yellow-ish crystals

CAS No.

131341-86-1
Record name Fludioxonil
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Record name 1H-Pyrrole-3-carbonitrile, 4-(2,2-difluoro-1,3-benzodioxol-4-yl)
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Melting Point

199.8 °C
Record name Fludioxonil
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Foundational & Exploratory

A Technical Guide to the Synthesis of Fludioxonil: Pathways and Key Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludioxonil, a synthetic phenylpyrrole fungicide, is a cornerstone in crop protection, valued for its broad-spectrum activity and unique mode of action.[1] A structural analog of the natural antifungal compound pyrrolnitrin, this compound effectively controls a range of fungal pathogens by inhibiting the transport-associated phosphorylation of glucose, which disrupts mycelial growth.[1][2] This in-depth technical guide provides a comprehensive overview of the primary synthesis pathway of this compound, including key intermediates, detailed experimental protocols, and quantitative data. An alternative synthesis route for a crucial intermediate is also discussed.

Primary Synthesis Pathway: A Two-Step Approach

The commercial synthesis of this compound is predominantly a two-step process commencing with 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde.[2] This pathway involves a Knoevenagel condensation followed by a cyclization reaction with p-toluenesulfonylmethyl isocyanide (TosMIC).[2]

Step 1: Knoevenagel Condensation

The initial step is a Knoevenagel condensation of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde with methyl cyanoacetate. This reaction is typically catalyzed by a base, such as triethylamine, in a protic solvent like methanol.[2] The product of this condensation is the key intermediate, an α,β-unsaturated nitrile.[2]

Step 2: Cyclization with TosMIC

The second step involves the reaction of the α,β-unsaturated nitrile intermediate with p-toluenesulfonylmethyl isocyanide (TosMIC) under basic conditions.[2] A common base used for this step is potassium hydroxide in methanol, and the reaction is typically carried out at low temperatures to form the final this compound core structure.[2]

A one-pot variation of this two-step process has been reported, where the Knoevenagel condensation is followed by the addition of TosMIC and a base in the same reaction vessel, leading to a high overall yield.

Quantitative Data for the Primary Synthesis Pathway

The following table summarizes the quantitative data for the one-pot, two-step synthesis of this compound.

StepReactant 1Reactant 2Catalyst/BaseSolventTemperature (°C)Time (h)Intermediate/ProductPurity (%)Yield (%)
12,2-difluoro-1,3-benzodioxole-4-carbaldehyde (5g, 99% purity)Methyl cyanoacetate (2.66g, 99% purity)TriethylamineMethanol (23g)Room Temperature7α,β-unsaturated nitrile intermediate98-
2α,β-unsaturated nitrile intermediatep-Toluenesulfonylmethyl isocyanide (TosMIC) (5.3g, 98% purity)Potassium hydroxide (21 wt% in methanol)Methanol0-103This compound99.2491.2 (overall)

Experimental Protocol for the Primary Synthesis Pathway

This protocol details the one-pot synthesis of this compound.

Materials:

  • 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde (99% purity)

  • Methyl cyanoacetate (99% purity)

  • Triethylamine

  • Methanol

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (98% purity)

  • Potassium hydroxide methanol solution (21 wt%)

  • Dilute hydrochloric acid (5 wt%)

  • Water

Procedure:

  • To a reaction flask, add 5g of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde, a catalytic amount of triethylamine, and 23g of methanol. The initial pH should be approximately 9.5.

  • At room temperature, add 2.66g of methyl cyanoacetate dropwise over 1 hour.

  • Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by sampling. The normalized content of the main intermediate product should reach 98%.

  • Cool the reaction mixture to 0-5°C.

  • Add 5.3g of TosMIC to the cooled mixture.

  • Maintain the temperature at 0-10°C and add 15.2g of 21 wt% potassium hydroxide methanol solution dropwise over 1 hour.

  • Keep the reaction mixture at this temperature for 2 hours, monitoring for completion.

  • Upon completion, adjust the pH to 8.5 by adding 5 wt% dilute hydrochloric acid.

  • Add water to precipitate the product and filter the solid.

  • Dry the filter cake to obtain this compound.

The final product should have a purity of 99.24% with a total two-step yield of 91.2%.[3]

Alternative Synthesis of a Key Intermediate via Wittig Reaction

An alternative route to synthesize the intermediate (E)-3-(2,2-difluoro-1,3-benzodioxol-4-yl)acrylonitrile involves a Wittig reaction. This method provides an alternative to the Knoevenagel condensation.

Experimental Protocol for the Wittig Reaction

This protocol describes the synthesis of the α,β-unsaturated nitrile intermediate using a Wittig reagent.

Step 1: Preparation of the Wittig Reagent (Bromoacetonitrile Triphenylphosphonium Salt)

  • Dissolve 10g of bromoacetonitrile in 300 ml of toluene.

  • Add 21.8g of triphenylphosphine.

  • Reflux the mixture for 4 hours.

  • Filter the white precipitate to obtain 30.5g of bromoacetonitrile triphenylphosphonium salt.[4]

Step 2: Synthesis of 4-formyl-2,2-difluoro-1,3-benzodioxole

  • Dissolve 15.8g of 2,2-difluoro-1,3-benzodioxole in 200ml of dry tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to -75°C.

  • Slowly add a cyclohexane solution containing 6.4g of n-butyllithium.

  • After 1 hour, slowly add 7.31g of N,N-dimethylformamide (DMF).

  • After 30 minutes, slowly warm the reaction to room temperature.

  • After another 30 minutes, quench the reaction with a 2mol/L hydrochloric acid solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated brine, dry with anhydrous sodium sulfate, and evaporate the solvent to obtain 16.5g of 4-formyl-2,2-difluoro-1,3-benzodioxole.[4]

Step 3: Wittig Reaction

  • At room temperature, dissolve 10g of 4-formyl-2,2-difluoro-1,3-benzodioxole and 20.5g of bromoacetonitrile triphenylphosphonium salt in 500ml of dichloromethane.

  • Add 2 ml of a 10% sodium hydroxide solution dropwise.

  • Allow the reaction to proceed overnight at room temperature.

  • Wash the reaction mixture with 200 ml of water.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Purify the product by precipitation to obtain 6.5g of (E)-3-(2,2-difluoro-1,3-benzodioxol-4-yl)acrylonitrile with a purity of 98.12%.[4]

Synthesis Pathway Diagrams

Fludioxonil_Synthesis cluster_main Primary Synthesis Pathway start 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde intermediate α,β-unsaturated nitrile intermediate start->intermediate Knoevenagel Condensation (Base, Methanol) reagent1 Methyl Cyanoacetate product This compound intermediate->product Cyclization (Base, Methanol) reagent2 TosMIC

Caption: Primary synthesis pathway of this compound.

Wittig_Reaction cluster_wittig Alternative Intermediate Synthesis (Wittig Reaction) start_wittig 2,2-difluoro-1,3-benzodioxole aldehyde 4-formyl-2,2-difluoro-1,3-benzodioxole start_wittig->aldehyde Formylation (n-BuLi, DMF) intermediate_wittig (E)-3-(2,2-difluoro-1,3-benzodioxol-4-yl)acrylonitrile aldehyde->intermediate_wittig Wittig Reaction (Base, Dichloromethane) wittig_reagent Bromoacetonitrile Triphenylphosphonium Salt

Caption: Alternative synthesis of a key intermediate via Wittig reaction.

Conclusion

The synthesis of this compound is a well-established process, with the two-step pathway from 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde being the most commercially viable. This guide has provided a detailed overview of this primary route, including quantifiable data and a comprehensive experimental protocol that highlights its efficiency and high yield. Furthermore, the exploration of an alternative synthesis for a key intermediate via a Wittig reaction offers valuable insights into other potential synthetic strategies. This information serves as a critical resource for researchers and professionals in the fields of agrochemical synthesis and drug development, enabling a deeper understanding of the manufacturing process of this important fungicide.

References

Fludioxonil's Inhibition of Mycelial Growth: A Technical Guide to its Molecular Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fludioxonil, a phenylpyrrole fungicide, is a cornerstone in the management of a broad spectrum of fungal pathogens. Its efficacy stems from a unique mode of action that disrupts the fundamental cellular processes of fungi, leading to the potent inhibition of mycelial growth. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activity, with a focus on its interaction with the High Osmolarity Glycerol (HOG) signaling pathway. Detailed experimental protocols, quantitative data summaries, and visual representations of the involved pathways are presented to offer a comprehensive resource for researchers in mycology, plant pathology, and antifungal drug development.

Introduction

Introduced by Ciba-Geigy (now Syngenta) in 1993, this compound is a non-systemic fungicide with broad-spectrum activity against numerous fungal species, including those from the genera Botrytis, Fusarium, Rhizoctonia, and Aspergillus.[1][2] It is a synthetic analog of the natural antifungal compound pyrrolnitrin.[1] The primary fungicidal effect of this compound is the inhibition of mycelial growth, which it achieves by interfering with crucial signal transduction pathways within the fungal cell.[1][3][4] This guide delves into the core of this mechanism, providing a technical overview for advanced scientific audiences.

The Core Mechanism: Hyperactivation of the HOG Pathway

The primary target of this compound is the High Osmolarity Glycerol (HOG) signaling pathway, a conserved stress response cascade in fungi that is crucial for adaptation to osmotic stress.[2][5][6][7] this compound's interaction with this pathway leads to its inappropriate and lethal activation.

Targeting the Group III Hybrid Histidine Kinase

This compound's mode of action is initiated by its interaction with a fungal-specific group III hybrid histidine kinase (HHK).[2][8][9] This sensor kinase is a key upstream regulator of the HOG pathway.[2][9] In the absence of osmotic stress, the HHK autophosphorylates and initiates a phosphorelay that ultimately keeps the HOG pathway inactive.[6][8]

This compound is believed to induce a conformational change in the HHK, converting it from a kinase into a phosphatase.[8] This leads to the dephosphorylation of its downstream target, the phosphotransfer protein Ypd1.[8] The dephosphorylation of Ypd1 results in the constitutive activation of the HOG pathway, even in the absence of an osmotic stimulus.[8]

dot

HOG_Pathway_this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Osmotic Stress Osmotic Stress HHK Group III Hybrid Histidine Kinase (HHK) Osmotic Stress->HHK Activates This compound This compound This compound->HHK Induces Phosphatase Activity Ypd1 Ypd1 HHK->Ypd1 Phosphorylates (Normal state) HHK->Ypd1 Dephosphorylates Ssk1 Ssk1 Ypd1->Ssk1 Phosphorylates Ypd1->Ssk1 No Phosphorylation MAPKKK MAPKKK (Ssk2/Ssk22) Ssk1->MAPKKK Inhibits Ssk1->MAPKKK Activates MAPKK MAPKK (Pbs2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (Hog1) MAPKK->MAPK Phosphorylates Glycerol_synthesis Glycerol Synthesis Genes MAPK->Glycerol_synthesis Activates Transcription Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest Induces

Caption: this compound's interaction with the HOG signaling pathway.

Downstream Consequences of HOG Pathway Hyperactivation

The constitutive activation of the HOG pathway triggers a cascade of downstream events that are detrimental to the fungal cell:

  • Glycerol Over-accumulation: The HOG pathway's primary role is to stimulate the production of glycerol, an osmolyte that helps the cell retain water under high osmotic stress.[3][6] this compound-induced hyperactivation of the pathway leads to the uncontrolled synthesis and accumulation of intracellular glycerol.[3][10][11]

  • Cell Swelling and Lysis: The excessive intracellular glycerol concentration creates a severe osmotic imbalance, causing the fungal hyphae to take up excess water, swell, and ultimately burst, leading to cell death.[7]

  • Disruption of Other Cellular Processes: The HOG pathway is involved in various other cellular processes, including cell wall integrity and oxidative stress response.[7] Its hyperactivation by this compound can lead to pleiotropic effects, further compromising fungal viability.

Quantitative Data on this compound Activity

The efficacy of this compound varies between fungal species and even between different isolates of the same species. This is often quantified by the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀), which represent the concentration of the fungicide required to inhibit 50% of mycelial growth.

Fungal SpeciesParameterValue (µg/mL)Reference
Fusarium pseudograminearum (wild-type)EC₅₀0.003 - 0.110[12]
Botrytis cinerea (sensitive isolates)EC₅₀0.009 - 0.089[13]
Botrytis cinerea (highly resistant isolates)EC₅₀0.95 - 10.44[13]
Aspergillus flavusEC₅₀0.06 - 0.11[14]
Didymella bryoniaeEC₅₀0.099 (mean)[15]
Penicillium digitatum (moderately resistant)EC₅₀~1[16]
Scenedesmus rubescens (microalgae)IC₅₀ (24h)0.08[17]
Dunaliella tertiolecta (microalgae)IC₅₀ (24h)0.08[17]

Experimental Protocols

In Vitro Fungicide Sensitivity Assay

This protocol is used to determine the EC₅₀ value of this compound against a specific fungal isolate.

Materials:

  • Potato Dextrose Agar (PDA)

  • This compound stock solution (e.g., 10 mg/mL in dimethyl sulfoxide - DMSO)

  • Sterile petri dishes (90 mm)

  • Fungal culture (actively growing on PDA)

  • Cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare a series of PDA plates amended with different concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). The this compound stock solution should be added to the molten PDA after autoclaving and cooling to approximately 50-60°C. A control plate with DMSO alone should also be prepared.

  • Take a 5 mm mycelial plug from the leading edge of an actively growing fungal culture using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Seal the plates with parafilm and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 25°C).

  • Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control.

  • The EC₅₀ value is determined by plotting the percentage of inhibition against the log-transformed this compound concentration and fitting the data to a dose-response curve.

dot

Sensitivity_Assay_Workflow A Prepare this compound-amended PDA plates (various concentrations) B Inoculate plates with fungal mycelial plugs A->B C Incubate at optimal temperature B->C D Measure colony diameters C->D E Calculate percentage growth inhibition D->E F Determine EC50 value E->F

Caption: Workflow for an in vitro fungicide sensitivity assay.

Quantification of Intracellular Glycerol

This protocol outlines a method to measure the intracellular glycerol content in fungal mycelium after exposure to this compound.

Materials:

  • Fungal liquid culture (e.g., in Potato Dextrose Broth - PDB)

  • This compound solution

  • Glycerol assay kit (e.g., colorimetric or fluorometric)

  • Spectrophotometer or fluorometer

  • Microcentrifuge

  • Glass beads or sonicator for cell lysis

Procedure:

  • Grow the fungus in liquid culture to the desired growth phase (e.g., exponential phase).

  • Expose the fungal culture to a specific concentration of this compound for a defined period (e.g., 6 hours). A control culture without this compound should be run in parallel.

  • Harvest the mycelium by filtration or centrifugation.

  • Wash the mycelium with a suitable buffer to remove extracellular medium.

  • Lyse the fungal cells to release the intracellular contents. This can be achieved by mechanical disruption with glass beads or by sonication.

  • Centrifuge the lysate to pellet the cell debris.

  • The supernatant, containing the intracellular glycerol, is then used for quantification.

  • Determine the glycerol concentration in the supernatant using a commercial glycerol assay kit according to the manufacturer's instructions.

  • Normalize the glycerol concentration to the total protein concentration of the extract to account for differences in biomass.

Mechanisms of Resistance

Resistance to this compound in fungal populations is a growing concern. The primary mechanism of resistance involves point mutations in the gene encoding the group III hybrid histidine kinase (Os-1 or its orthologs).[5][13] These mutations can alter the structure of the HHK, preventing this compound from binding or inducing the conformational change necessary for pathway hyperactivation.[9]

Conclusion

This compound's potent antifungal activity is a direct consequence of its ability to hijack the fungal HOG signaling pathway. By targeting the group III hybrid histidine kinase and converting it into a phosphatase, this compound triggers a lethal cascade of events, culminating in glycerol over-accumulation and cell lysis. This detailed understanding of its mode of action is crucial for the continued effective use of this important fungicide and for the development of novel antifungal strategies that may target similar pathways. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers working to further unravel the complexities of fungal signaling and to combat the threat of antifungal resistance.

References

Fludioxonil Degradation in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation of the fungicide fludioxonil in soil and water environments. The information presented herein is intended to support research, environmental risk assessment, and the development of new agrochemicals. This document details the primary degradation pathways, identifies the major degradation products, and presents quantitative data and experimental methodologies from key studies.

Introduction

This compound, a phenylpyrrole fungicide, is widely used in agriculture to control a broad spectrum of fungal pathogens.[1] Its environmental fate, particularly its degradation in soil and water, is a critical aspect of its overall safety and risk assessment. Understanding the transformation of this compound and the formation of its degradation products is essential for predicting its persistence, mobility, and potential impact on non-target organisms.

Degradation Pathways

This compound degrades in the environment through several key pathways, including photodegradation in water and microbial degradation in soil. The molecule is generally stable to hydrolysis under normal environmental conditions.

Photodegradation in Water

In aqueous environments, this compound is susceptible to photodegradation, a process driven by sunlight. This degradation can occur through two primary mechanisms:

  • Direct Photolysis: this compound can directly absorb light energy, leading to its chemical transformation.

  • Indirect Photolysis: This process involves photosensitizers, such as dissolved organic matter, which absorb light and produce reactive oxygen species like singlet oxygen and hydroxyl radicals. These reactive species then react with and degrade this compound.

The pyrrole ring of the this compound molecule is a primary site of oxidative degradation during these processes.[2]

Microbial Degradation in Soil

In the soil, the primary mechanism of this compound degradation is through the action of microorganisms. Various soil bacteria and fungi can utilize this compound as a carbon and nitrogen source, breaking it down into smaller, less complex molecules. The rate and extent of microbial degradation are influenced by several factors, including soil type, organic matter content, moisture, temperature, and the composition of the microbial community.[3]

The following diagram illustrates the major degradation pathways of this compound in soil and water.

Fludioxonil_Degradation_Pathways cluster_water Aqueous Environment cluster_soil Soil Environment This compound This compound Photodegradation Photodegradation This compound->Photodegradation Sunlight Microbial_Degradation Microbial Degradation This compound->Microbial_Degradation Microorganisms Direct_Photolysis Direct Photolysis Photodegradation->Direct_Photolysis Indirect_Photolysis Indirect Photolysis (Singlet Oxygen, Hydroxyl Radicals) Photodegradation->Indirect_Photolysis Photoproducts Photodegradation Products (e.g., 2-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)-2-(nitrosomethylene)-4-oxobutanenitrile, CGA 344623, CGA 339833, CGA 308565) Direct_Photolysis->Photoproducts Indirect_Photolysis->Photoproducts Soil_Metabolites Soil Metabolites (e.g., CGA 192155, CGA 265378) Microbial_Degradation->Soil_Metabolites

Figure 1: Major degradation pathways of this compound in soil and water.

Degradation Products

Several degradation products of this compound have been identified in soil and water. The following table summarizes the key metabolites and their chemical structures.

Degradation Product ID Chemical Name Chemical Structure Formation Environment
CGA 192155 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acidO=C(O)c1cccc2c1OC(F)(F)O2Soil
CGA 344623 2-cyano-3-(2,2-difluoro-benzo[2][4]dioxol-4-yl)-succinamic acidNC(=O)C(C#N)C(C(=O)O)c1cccc2c1OC(F)(F)O2Water (Photolysis)
CGA 339833 3-carbamoyl-2-cyano-3-(2,2-difluoro-benzo[2][4]dioxol-4-yl)-oxirane-2-carboxylic acidO=C(O)C1(C#N)OC1(C(=O)N)c2cccc3c2OC(F)(F)O3Water (Photolysis)
CGA 308565 4-(2,2-difluoro-benzo[2][4]dioxol-4-yl)-5-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrileN#Cc1c(O)[nH]c(=O)c1c2cccc3c2OC(F)(F)O3Water (Photolysis)
CGA 265378 4-(2,2-difluorobenzo[d][2][4]dioxol-4-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrileN#Cc1c(=O)[nH]c(=O)c1c2cccc3c2OC(F)(F)O3Soil
Photoproduct 2-(2,2-difluorobenzo[d][2][4]dioxol-4-yl)-2-(nitrosomethylene)-4-oxobutanenitrileO=C(C=N=O)C(C#N)c1cccc2c1OC(F)(F)O2Water (Photolysis)

Quantitative Data on Degradation

The persistence of this compound in the environment is often expressed as its half-life (DT50), which is the time it takes for 50% of the initial concentration to degrade. The following tables summarize the available quantitative data on this compound degradation in soil and water.

Table 1: this compound Degradation Half-Life in Soil

Soil TypeTemperature (°C)pHHalf-Life (days)Reference
Not Specified20Not Specified234[2]
AlkalineNot Specified8.2>60[3]

Table 2: this compound Degradation Half-Life in Water (Photolysis)

pHLight SourceHalf-Life (days)Reference
7Xenon Arc Lamp9-10

Experimental Protocols

This section outlines the general methodologies employed in studies investigating the degradation of this compound.

Soil Degradation Studies

A common experimental workflow for assessing this compound degradation in soil is depicted below.

Soil_Degradation_Workflow A Soil Collection and Characterization (e.g., pH, organic matter) B This compound Application (spiking of soil samples) A->B C Incubation (controlled temperature, moisture, and light conditions) B->C D Sampling at Time Intervals C->D E Extraction (e.g., QuEChERS method) D->E F Analysis (e.g., LC-MS/MS) E->F G Data Analysis (degradation kinetics, half-life calculation) F->G

Figure 2: General workflow for soil degradation studies.

Typical Protocol:

  • Soil Preparation: Soil samples are collected from relevant agricultural fields. The soil is typically sieved to ensure homogeneity and characterized for properties such as pH, organic matter content, texture, and microbial biomass.[3]

  • This compound Application: A stock solution of this compound in a suitable solvent is prepared and applied to the soil samples to achieve a desired concentration. The solvent is allowed to evaporate.

  • Incubation: The treated soil samples are incubated under controlled laboratory conditions. Temperature, moisture content, and light (or dark) conditions are maintained to simulate specific environmental scenarios.[3]

  • Sampling: Sub-samples of the soil are collected at various time intervals throughout the incubation period.

  • Extraction: this compound and its degradation products are extracted from the soil samples. A common and efficient extraction method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, which typically involves extraction with acetonitrile followed by a partitioning step with salts.[5]

  • Analysis: The extracts are analyzed to identify and quantify this compound and its degradation products. The most common analytical technique is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which provides high sensitivity and selectivity.[5][6]

  • Data Analysis: The concentration of this compound and its degradation products over time is used to determine the degradation kinetics and calculate the half-life of the parent compound and the formation and decline of the metabolites.

Water Photolysis Studies

The experimental setup for studying the photodegradation of this compound in water typically involves the following steps.

Water_Photolysis_Workflow A Preparation of Aqueous this compound Solution (buffered to a specific pH) B Irradiation (using a light source simulating sunlight, e.g., Xenon lamp) A->B C Sampling at Time Intervals B->C D Analysis (e.g., HPLC-UV or LC-MS/MS) C->D E Identification of Photoproducts (e.g., using high-resolution mass spectrometry) D->E F Data Analysis (degradation kinetics, quantum yield calculation) D->F

Figure 3: General workflow for water photolysis studies.

Typical Protocol:

  • Solution Preparation: A solution of this compound is prepared in purified water, often buffered to a specific pH to control for hydrolysis.[7]

  • Irradiation: The solution is placed in a photoreactor and irradiated with a light source that simulates natural sunlight, such as a xenon arc lamp. The intensity of the light is measured to allow for the calculation of the quantum yield.[8]

  • Sampling: Aliquots of the solution are taken at different time points during the irradiation.

  • Analysis: The concentration of this compound and its photoproducts in the samples is determined using analytical techniques like HPLC with UV detection or LC-MS/MS.

  • Product Identification: High-resolution mass spectrometry is often used to elucidate the structures of the unknown photoproducts.[8]

  • Data Analysis: The data is used to calculate the photodegradation rate constant, half-life, and the quantum yield of the reaction.

Conclusion

The degradation of this compound in soil and water is a complex process influenced by environmental factors. In water, photodegradation is the primary pathway, leading to the formation of several photoproducts through both direct and indirect mechanisms. In soil, microbial degradation is the key driver of transformation, resulting in the formation of various soil metabolites. The persistence of this compound, as indicated by its half-life, varies depending on the specific environmental conditions. A thorough understanding of these degradation processes is crucial for assessing the environmental impact of this widely used fungicide. Further research is needed to fully characterize all degradation products and their potential toxicological significance.

References

An In-depth Technical Guide on the Environmental Fate and Persistence of Fludioxonil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fludioxonil is a broad-spectrum, non-systemic fungicide belonging to the phenylpyrrole class of chemicals.[1] It is a synthetic analog of the natural antimicrobial compound pyrrolnitrin.[1] Widely used in agriculture for pre- and post-harvest applications, it controls a range of fungal pathogens on fruits, vegetables, cereals, and ornamental plants.[1][2] Its primary mode of action involves the inhibition of transport-associated phosphorylation of glucose, which disrupts mycelial growth.[1][3] Recent studies also indicate it interferes with osmotic stress response pathways, inhibits glycerol synthesis, and disrupts reactive oxygen species (ROS) homeostasis in fungi.[4] Given its widespread use, understanding the environmental fate, persistence, and potential ecotoxicological effects of this compound is critical for environmental risk assessment and regulatory compliance.[5][6]

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physical and chemical properties. This compound is characterized by low aqueous solubility and low volatility.[2] It has a high octanol-water partition coefficient (log Pow), indicating its lipophilic nature and potential for sorption to organic matter.

PropertyValueReference
Molecular Formula C₁₂H₆F₂N₂O₂[1]
Molecular Mass 248.2 g/mol [7]
Melting Point 199.8°C[7]
Vapour Pressure 3.9 x 10⁻⁷ Pa at 25°C[7]
Water Solubility 1.8 mg/L at 25°C (pH 4-10)[7]
Log Pₒw (Octanol-Water Partition Coefficient) 4.12 at 25°C[7]

Environmental Fate and Persistence

This compound's persistence varies across different environmental compartments, influenced by factors such as sunlight, soil type, and microbial activity.

Degradation Processes

1. Hydrolysis: this compound is stable to hydrolysis in aqueous environments at environmentally relevant pH levels (pH 5, 7, and 9).[7][8]

2. Photodegradation: Photolysis is a significant route of dissipation for this compound, particularly in water and on soil surfaces.[8] Ultraviolet (UV)-visible irradiation leads to the formation of a major photoproduct, identified as 2-(2,2-difluorobenzo[d][2][8]dioxol-4-yl)-2-(nitrosomethylene)-4-oxobutanenitrile.[9] This photoproduct has been shown to be more toxic to Vibrio fischeri bacteria than the parent compound.[9]

3. Biodegradation: Microbial degradation is a slower process. In laboratory soil incubations under aerobic conditions, this compound exhibits high to very high persistence.[10] It is considered essentially stable under anaerobic soil conditions and in aerobic aquatic environments.[8][10] However, specific bacterial isolates have demonstrated the ability to degrade this compound, often through co-metabolism with other carbon sources like amino acids.[3]

Table 1: Degradation Half-life of this compound

CompartmentDegradation ProcessHalf-life (t₁/₂)Persistence ClassReference
Water Aqueous Photolysis1 - 8.7 daysNon-persistent[8]
HydrolysisStablePersistent[8]
Aerobic Aquatic Metabolism473 - 718 daysVery Persistent[8]
Soil Soil Photolysis1.6 - 9.7 daysNon-persistent[8]
Laboratory Aerobic Metabolism143 - 365 daysPersistent[8]
Terrestrial Field Dissipation87 - 228 daysModerately Persistent to Persistent[8]
Anaerobic MetabolismStableVery Persistent[10]
Mobility in Soil and Water

This compound's mobility in soil is limited due to its strong adsorption to soil organic carbon.[8] Its organic-carbon normalized soil partition coefficients (Koc) range from 991 to 2440 L/kg, classifying it as slightly to moderately mobile.[8] This suggests a low potential for leaching into groundwater.[8] However, its degradates, such as CGA-192155 and CGA-339833, are highly mobile.[8] The presence of adjuvants in commercial formulations can also influence sorption dynamics, potentially increasing its solubility and mobility. Despite its low mobility, this compound can reach surface waters through spray drift or runoff of sediment-bound residues.

Table 2: Soil Sorption and Mobility of this compound and its Metabolites

CompoundKoc (L/kg)Mobility ClassificationReference
This compound 991 - 2,440Slightly to Moderately Mobile[8]
Metabolite CGA-192155 12 - 42Highly Mobile[8]
Metabolite CGA-339833 1.7 - 7.1Very Highly Mobile[8]
Bioaccumulation and Bioconcentration

Based on its bioconcentration factors (BCF) in fish, which range from 311 to 430, this compound is not considered to be bioaccumulative according to EPA criteria.[8]

Fludioxonil_Degradation_Pathway This compound This compound (C₁₂H₆F₂N₂O₂) Photoproduct 2-(2,2-difluorobenzo[d][1,3]dioxol-4-yl) -2-(nitrosomethylene)-4-oxobutanenitrile This compound->Photoproduct Aqueous & Soil Photolysis (UV) CGA192155 Metabolite CGA-192155 This compound->CGA192155 Microbial Degradation (Irradiated Sediment Water) Other_Metabolites Other Metabolites (e.g., CGA-339833) This compound->Other_Metabolites Microbial Degradation Mineralization Mineralization (CO₂, H₂O) CGA192155->Mineralization Further Degradation Other_Metabolites->Mineralization Further Degradation Fludioxonil_Mode_of_Action cluster_fungal_cell Fungal Cell This compound This compound Oxidative_Stress Oxidative Stress (ROS Accumulation) This compound->Oxidative_Stress induces Glycerol_Synth_Inhibition Inhibition of Glycerol Synthesis This compound->Glycerol_Synth_Inhibition causes MAPK_Pathway MAPK / HOG Pathway (Stress Sensor) Oxidative_Stress->MAPK_Pathway activates Osmotic_Stress Osmotic Stress Osmotic_Stress->MAPK_Pathway activates Cell_Death Cell Death (Apoptosis) MAPK_Pathway->Cell_Death triggers Glycerol_Synth_Inhibition->Osmotic_Stress leads to Experimental_Workflow_UPLC_MSMS cluster_workflow UPLC-MS/MS Workflow for this compound Residue Analysis Sample 1. Sample Collection (Soil, Tomato) Extraction 2. Extraction (Acetonitrile) Sample->Extraction Cleanup 3. dSPE Cleanup (PSA + Florisil) Extraction->Cleanup Analysis 4. UPLC-MS/MS Analysis (C18, ESI-, MRM) Cleanup->Analysis Quantification 5. Data Processing & Quantification Analysis->Quantification

References

Fludioxonil Toxicity Profile in Non-Target Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fludioxonil is a broad-spectrum phenylpyrrole fungicide widely utilized in agriculture for seed and post-harvest treatment to control a variety of fungal pathogens.[1][2] Its persistence in soil and potential for runoff into aquatic ecosystems necessitates a thorough understanding of its toxicological impact on non-target organisms.[3][4] While designed to be specific to fungal pathways, evidence indicates a range of effects across diverse species, including aquatic life, terrestrial invertebrates, birds, and mammals.[3][5] This technical guide provides a comprehensive overview of the current knowledge on this compound's toxicity profile, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows to support risk assessment and further research.

Mechanism of Action

This compound's primary mode of action in target fungi involves the disruption of the High Osmolarity Glycerol (HOG) signaling pathway, which is crucial for adaptation to osmotic stress.[6][7] However, the precise mechanism has been a subject of evolving research.

Initially, it was proposed that this compound directly inhibits a class III hybrid histidine kinase (HHK), an osmosensor unique to fungi, leading to an overproduction of glycerol and subsequent cell lysis.[5][7] More recent studies suggest an indirect mechanism of action. This compound appears to interfere with the triosephosphate isomerase (TPI) enzyme, leading to the accumulation of the reactive aldehyde, methylglyoxal (MG).[6][8] This accumulation of MG is believed to allosterically convert the HHK from a kinase to a phosphatase, which then dephosphorylates its downstream target (Ypd1), causing constitutive activation of the HOG pathway and resulting in fungal cell death.[6][8]

In non-target organisms, where the HOG pathway is absent, toxicity is associated with different mechanisms. Studies have pointed towards the induction of severe oxidative stress, characterized by the elevation of reactive oxygen species (ROS), losses in mitochondrial membrane potential, and a drop in cellular thiol levels.[5][9] Additionally, this compound has been identified as a potential endocrine disruptor and has been shown to exert neurotoxic effects in various model organisms.[5][9][10]

Fludioxonil_MoA cluster_Cell Fungal Cell This compound This compound TPI Triosephosphate Isomerase (TPI) This compound->TPI Inhibits MG Methylglyoxal (MG) (Reactive Aldehyde) TPI->MG Leads to accumulation of HHK Hybrid Histidine Kinase (HHK) MG->HHK Converts to Phosphatase HHK_P HHK (as Phosphatase) Ypd1 Ypd1 Ypd1_P Ypd1-P Ypd1_P->HHK_P Dephosphorylates HOG HOG Pathway Activation Ypd1->HOG Activates Death Cell Death HOG->Death

Figure 1: Proposed mechanism of action of this compound in target fungal cells.

Ecotoxicological Profile

This compound's impact varies significantly across different non-target taxa. It is notably more toxic to aquatic organisms than to terrestrial vertebrates.

Aquatic Organisms

This compound is classified as highly toxic to freshwater fish and invertebrates and moderately to highly toxic to their estuarine/marine counterparts on an acute basis.[3] Chronic exposure affects reproduction and growth.[3] Algae also show high sensitivity, particularly within the first 48 hours of exposure.[4] In contrast, its toxicity to the marine bacterium Aliivibrio fischeri is low.[4][11]

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

Species Taxon Endpoint Value Exposure Classification Reference(s)
Oncorhynchus mykiss (Rainbow Trout) Fish 96-h LC50 0.5 - 0.9 mg/L Acute Highly Toxic [3]
Daphnia magna (Water Flea) Invertebrate 48-h EC50 0.4 - 0.7 mg/L Acute Highly Toxic [3]
Chironomus riparius (Midge) Invertebrate 28-d EC10 0.16 mg/kg Chronic Toxic [12]
Lumbriculus variegatus (Oligochaete) Invertebrate 28-d LC10 0.17 mg/kg Chronic Toxic [12]
Scenedesmus rubescens Microalgae 24-h IC50 < 0.05 mg/L Acute Highly Toxic [4]
Dunaliella tertiolecta Microalgae 24-h IC50 < 0.05 mg/L Acute Highly Toxic [4]
Scenedesmus acutus Algae 48-h IC50 4.85 mg/L Acute Toxic [4][13]
Lemna minor (Duckweed) Plant 6-d IC50 > 100 mg/L Acute Harmful [4][13]

| Aliivibrio fischeri (Bacteria) | Bacteria | 5-min IC50 | 260.24 mg/L | Acute | Not Harmful |[4] |

Terrestrial Invertebrates

The risk to terrestrial invertebrates appears to be mixed. Data indicates a low risk to adult honeybees from direct contact.[14] However, a significant data gap exists regarding the effects on bee larvae.[3] Studies on the nematode Caenorhabditis elegans show that this compound can reduce growth, lifespan, and reproductive capacity, while also inducing neurodegeneration.[9]

Table 2: Toxicity of this compound to Terrestrial Invertebrates

Species Taxon Endpoint Value Classification Reference(s)
Apis mellifera (Honeybee) Insect Contact LD50 > 25 µ g/bee Low Toxicity [14]
Apis mellifera (Honeybee) Insect Oral LD50 > 100 µ g/bee Low Toxicity [14]

| Caenorhabditis elegans | Nematode | 96-h EC50 (pore water) | 1.6 mg/L | Toxic |[15] |

Avian Species

This compound appears to pose a low acute risk to birds when ingested as treated seeds.[16] Laboratory studies on mallard ducks and canaries classify it as slightly toxic on a subacute dietary basis.[3] Field studies observing granivorous birds feeding on this compound-treated seeds found that the potential ingested dose was less than 1.14% of the lethal dose (LD50), suggesting a low risk of direct mortality.[16][17]

Table 3: Toxicity of this compound to Avian Species

Species Taxon Endpoint Value Classification Reference(s)
Anas platyrhynchos (Mallard Duck) Bird Acute Oral LD50 > 2000 mg/kg bw Slightly Toxic [3]
Colinus virginianus (Bobwhite Quail) Bird Dietary LC50 > 5000 ppm Slightly Toxic [3]

| Canary | Bird | Subacute Dietary LC50 | 3280 mg/kg diet | Slightly Toxic |[3] |

Mammalian Species

For mammals, this compound exhibits very low acute oral and dermal toxicity.[18][19] It is not classified as a human carcinogen.[18][20] However, repeated-dose studies have identified the liver and kidneys as target organs.[18] Subchronic and chronic studies in dogs established a No-Observed-Adverse-Effect-Level (NOAEL) based on effects including decreased body weight and alterations in blood chemistry and liver weight.[20][21]

Table 4: Toxicity of this compound to Mammalian Species

Species Study Type Endpoint Value Effects Noted at LOAEL Reference(s)
Rat Acute Oral LD50 > 5000 mg/kg bw - [19]
Rat Acute Dermal LD50 > 2000 mg/kg bw - [18]
Dog 13-Week Oral NOAEL 5 mg/kg/day - [21]
Dog 13-Week Oral LOAEL 50 mg/kg/day Hematological & clinical chemistry alterations [21]
Dog 1-Year Oral NOAEL 3.3 mg/kg/day - [21]

| Rat | 2-Year Chronic | NOAEL | 12 mg/kg/day | Decreased body weight gain |[20] |

Key Experimental Protocols

The toxicological data presented in this guide are derived from standardized tests designed to assess the effects of chemicals on various organisms. Below are generalized descriptions of key methodologies.

Aquatic Toxicity Testing

Protocol: Fish, Acute Toxicity Test (based on OECD Guideline 203) This test determines the concentration of a substance lethal to 50% of a test fish population (LC50) over a 96-hour period. Fish are exposed to the test substance in a series of concentrations under controlled static or semi-static conditions. Observations of mortality and sub-lethal effects are recorded at 24, 48, 72, and 96 hours.

Protocol: Daphnia sp., Acute Immobilisation Test (based on OECD Guideline 202) This test measures the acute toxicity to invertebrates like Daphnia magna. Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The primary endpoint is immobilization, which is recorded at 24 and 48 hours to calculate the concentration that immobilizes 50% of the population (EC50).

Protocol: Alga, Growth Inhibition Test (based on OECD Guideline 201) This assay evaluates the effect of a substance on the growth of microalgae. Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance over 72-96 hours. The inhibition of growth is measured by cell counts or other biomass surrogates (e.g., fluorescence) to determine the concentration that inhibits growth by 50% (IC50).

Experimental_Workflow cluster_Workflow Generalized Ecotoxicity Testing Workflow A Phase 1: Preparation B Phase 2: Range-Finding Test (Broad concentration range) A->B C Phase 3: Definitive Test (Narrow concentration series + Control) B->C Inform concentrations D Exposure Period (e.g., 48h, 96h, 28d) C->D E Phase 4: Observation (Record mortality, growth, reproduction, etc.) D->E Regular intervals F Phase 5: Data Analysis (Statistical modeling) E->F G Result (LC50, EC50, NOAEL, etc.) F->G Calculate endpoint

Figure 2: A generalized workflow for conducting ecotoxicological bioassays.
Terrestrial Toxicity Testing

Protocol: Honeybee, Acute Contact and Oral Toxicity (based on OECD 213 & 214) These tests determine the acute contact and oral LD50 for adult honeybees. For contact toxicity, bees are topically dosed with the substance in a carrier solvent. For oral toxicity, bees are fed a sucrose solution containing the test substance. Mortality is assessed over a period of at least 48 hours.

Protocol: Earthworm, Acute Toxicity Test (based on OECD 207) This test assesses acute toxicity in earthworms (Eisenia fetida). Worms are exposed to the test substance mixed into artificial soil. Mortality is assessed after 7 and 14 days, and the 14-day LC50 is determined. Sub-lethal effects like changes in weight and behavior are also noted.

Mammalian Toxicity Testing

Protocol: Acute Oral Toxicity (based on OECD 423, Acute Toxic Class Method) This method is used to estimate the LD50 and identify the toxicity class of a substance. A stepwise procedure is used with a small number of animals (typically rats) per step. Dosing at one of four fixed levels (5, 50, 300, 2000 mg/kg) is followed by observation for 14 days. The outcome (mortality or survival) determines the next step.

Protocol: Repeated Dose 90-Day Oral Toxicity Study (based on OECD 408) This study provides information on the possible health hazards likely to arise from repeated exposure over a prolonged period. The test substance is administered orally daily to groups of rodents for 90 days. General observations, body weight, food/water consumption, hematology, clinical chemistry, and gross and microscopic pathology are evaluated to determine the NOAEL.

Conclusion

The toxicity profile of this compound for non-target organisms is multifaceted. The primary risk is concentrated in aquatic ecosystems, where it demonstrates high acute toxicity to fish, invertebrates, and algae.[3] While the acute risk to birds and mammals appears low, chronic exposure in mammals can lead to adverse effects on the liver and kidneys.[18][21] For terrestrial invertebrates, the risk to adult bees is low, but significant data gaps remain for larval stages and for soil organisms like earthworms, where sub-lethal effects are a concern.[3][22] The mechanism of toxicity in non-target species, primarily oxidative stress, is distinct from its fungicidal mode of action and warrants further investigation.[5][9] This guide summarizes the current understanding, providing a foundation for informed risk assessment and highlighting areas for future research to ensure the environmental safety of this widely used fungicide.

References

Fludioxonil's Impact on Biochemical Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biochemical pathways significantly affected by exposure to Fludioxonil, a broad-spectrum phenylpyrrole fungicide. The document outlines its primary mechanism of action in fungi, focusing on the hyperactivation of the High Osmolarity Glycerol (HOG) signaling pathway, the induction of oxidative stress, and subsequent alterations in gene and protein expression. Furthermore, it explores the off-target effects observed in mammalian cells, including the induction of apoptosis and cell cycle arrest. Quantitative data from key studies are presented in tabular format for comparative analysis, detailed experimental protocols are provided for procedural replication, and core concepts are visualized through signaling pathway diagrams.

Core Mechanism in Fungi: Hyperactivation of the High Osmolarity Glycerol (HOG) Pathway

This compound's primary antifungal activity stems from its ability to disrupt signal transduction, specifically by targeting the High Osmolarity Glycerol (HOG) pathway, a conserved MAP kinase (MAPK) cascade crucial for fungal adaptation to osmotic stress.[1][2][3] The fungicide's target is a Group III hybrid histidine kinase (HHK), a fungal-specific protein, which makes it an attractive target for antifungal development.[4][5]

The precise molecular action is still under investigation, but two leading hypotheses exist. One suggests that this compound indirectly activates the HHK by inhibiting triosephosphate isomerase, leading to the accumulation of the reactive molecule methylglyoxal, which in turn triggers the HHK.[1] A second prominent model posits that this compound induces a conformational change in the HHK, switching its function from a kinase to a phosphatase.[5] This leads to the dephosphorylation of its downstream target (e.g., Ypd1) and constitutive, uncontrolled activation of the HOG pathway, even in the absence of osmotic stress.[4][5] This aberrant signaling cascade results in cellular dysfunction, including hyphal swelling, and ultimately, cell death.[2]

Fludioxonil_HOG_Pathway cluster_membrane Cell Membrane HHK Group III HHK (e.g., MoHik1, Drk1) Ypd1 Ypd1 (Phosphotransfer) HHK->Ypd1 dephosphorylates This compound This compound This compound->HHK alters function (kinase -> phosphatase) Stress Cellular Stress (e.g., Methylglyoxal) This compound->Stress induces Stress->HHK activates MAPKKK MAPKKK (e.g., Ssk2) Ypd1->MAPKKK activates MAPKK MAPKK (e.g., Pbs2) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., Hog1) MAPKK->MAPK phosphorylates Nucleus Nucleus MAPK->Nucleus translocates to Response Aberrant Stress Response: - Glycerol Accumulation - Gene Expression Changes - Cell Death Nucleus->Response Fludioxonil_Oxidative_Stress This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS generates Antioxidant Antioxidant Response (e.g., Catalase Activity ↑) ROS->Antioxidant triggers Damage Cellular Damage ROS->Damage causes Apoptosis Apoptosis Damage->Apoptosis leads to Fludioxonil_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Fas Fas Receptor Expression ↑ This compound->Fas p53 p53 ↑ This compound->p53 Caspase3 Cleaved Caspase-3 ↑ Fas->Caspase3 activates Bax Bax ↑ p53->Bax Bcl2 Bcl-2 ↓ p53->Bcl2 Mito Mitochondrial Membrane Potential ↓ Bax->Mito Bcl2->Mito inhibits Mito->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Proteomics_Workflow A 1. Fungal Culture (P. brasiliensis yeast cells, 37°C) B 2. Treatment Control (DMSO) vs. This compound (25 µg/mL) 24h incubation at 37°C A->B C 3. Protein Extraction Cell lysis and protein solubilization B->C D 4. Protein Digestion Reduction, alkylation, and tryptic digestion C->D E 5. Mass Spectrometry Data-Independent Acquisition (DIA-MS) D->E F 6. Data Analysis Spectral library search, protein identification, and label-free quantification E->F G 7. Results Identification of differentially abundant proteins (log2FC, p-value) F->G

References

An In-depth Technical Guide on the Core Effects of Fludioxonil on Fungal Spore Germination

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fludioxonil is a non-systemic phenylpyrrole fungicide widely utilized for the control of a broad spectrum of fungal pathogens in agriculture.[1][2] Its primary mode of action involves the disruption of crucial signal transduction pathways within the fungal cell, leading to the potent inhibition of spore germination and mycelial growth.[3][4] This technical guide provides a detailed examination of the molecular mechanisms underlying this compound's fungicidal activity, with a specific focus on its impact on the High Osmolarity Glycerol (HOG) pathway. It includes a summary of quantitative data on its efficacy, detailed experimental protocols for assessing its effects, and visualizations of the key signaling cascades and experimental workflows.

Core Mechanism of Action: Hyperactivation of the HOG Pathway

The consensus in the scientific community is that this compound's fungicidal effect is not due to direct osmotic stress but rather from the aberrant and continuous activation of the HOG mitogen-activated protein kinase (MAPK) signaling pathway.[2][5][6] This pathway is evolutionarily conserved in fungi and is essential for adaptation to environmental stressors like high osmolarity.[5]

This compound's activity is dependent on a fungal-specific, Group III hybrid histidine kinase (HHK).[2][7][8] Key findings suggest the following sequence of events:

  • Indirect HHK Targeting: While initially thought to bind directly to the HHK, recent evidence suggests this compound may act on an upstream target. One proposed mechanism involves the inhibition of the triosephosphate isomerase enzyme, leading to the accumulation of the reactive aldehyde methylglyoxal. This metabolic shock then activates the HHK.[9]

  • Conversion of HHK Function: this compound treatment induces a functional switch in the Group III HHK (e.g., Drk1, MoHik1p) from a kinase to a phosphatase.[7][8]

  • Constitutive Pathway Activation: In its phosphatase state, the HHK dephosphorylates the downstream histidine phosphotransfer protein (Ypd1). This dephosphorylation is the signal that constitutively activates the HOG MAPK cascade.[7][8]

  • MAPK Phosphorylation: The signal proceeds down the MAPK cascade, leading to the phosphorylation and activation of the final MAPK, Hog1 (also known as SakA in some species).[8][10]

  • Cellular Consequences: Activated Hog1 translocates to the nucleus, leading to downstream effects that include a massive accumulation of intracellular glycerol.[5][11] This uncontrolled glycerol production results in excessive water influx, causing the fungal hyphae to swell and ultimately burst, thereby inhibiting both spore germination and mycelial growth.[5] Fungal mutants lacking a functional HOG pathway (e.g., hog1 null mutants) are often resistant to this compound, confirming its central role in the fungicide's mode of action.[11]

Signaling Pathway Diagram

Fludioxonil_HOG_Pathway This compound's Impact on the Fungal HOG Signaling Pathway cluster_upstream Upstream Events cluster_HHK HHK Regulation cluster_cascade MAPK Cascade cluster_downstream Cellular Response This compound This compound Metabolic_Stress Metabolic Stress (Methylglyoxal Spike) This compound->Metabolic_Stress Inhibits TPI HHK_Phosphatase Group III HHK (Phosphatase Activity) Metabolic_Stress->HHK_Phosphatase Induces Functional Switch HHK_Kinase Group III HHK (Kinase Activity) Ypd1_P Ypd1-P HHK_Kinase->Ypd1_P Phosphorylates HHK_Phosphatase->Ypd1_P Dephosphorylates Ypd1 Ypd1 MAPKKK MAPKKK (e.g., Ssk2/Ssk22) Ypd1_P->MAPKKK Inhibits Ypd1->MAPKKK Activates MAPKK MAPKK (e.g., Pbs2) MAPKKK->MAPKK Phosphorylates Hog1 Hog1 (Inactive) MAPKK->Hog1 Phosphorylates Hog1_P Hog1-P (Active) Glycerol Glycerol Accumulation Hog1_P->Glycerol Upregulates Synthesis Genes Cell_Death Hyphal Swelling & Cell Lysis Glycerol->Cell_Death Causes Germination_Inhibition Spore Germination Inhibition Cell_Death->Germination_Inhibition Leads to

Caption: this compound induces a functional switch in HHK, leading to HOG pathway hyperactivation.

Quantitative Data Presentation

The efficacy of this compound varies between fungal species and isolates. The following tables summarize the effective concentrations (EC₅₀) for the inhibition of spore germination and mycelial growth as reported in the literature.

Table 1: EC₅₀ Values for this compound Inhibition of Fungal Spore Germination

Fungal Species Isolate Type EC₅₀ (µg/mL) Reference
Penicillium expansum Thiabendazole-Sensitive (TBZS) 0.079 - 0.113 [12]
Penicillium expansum Thiabendazole-Resistant (TBZR) 0.079 - 0.113 [12]
Alternaria suffruticosae Not Specified < 0.1 [13]
Hainesia lythri Not Specified < 0.1 [13]
Phyllosticta commonsii Not Specified ~1.0 [13]

| Cladosporium paeoniae | Not Specified | ~1.0 |[13] |

Table 2: EC₅₀ Values for this compound Inhibition of Fungal Mycelial Growth

Fungal Species Isolate Type EC₅₀ (µg/mL) Reference
Penicillium expansum Thiabendazole-Sensitive (TBZS) 0.013 - 0.023 [12]
Penicillium expansum Thiabendazole-Resistant (TBZR) 0.013 - 0.023 [12]
Botrytis cinerea Field Isolates (Sensitive) Varies (e.g., < 0.1) [4]
Botrytis cinerea Field Isolates (Resistant) Varies (e.g., > 1.0) [4]
Alternaria suffruticosae Not Specified 0.007 [13]

| Phyllosticta commonsii | Not Specified | 0.013 |[13] |

Experimental Protocols

Detailed and reproducible protocols are critical for assessing the activity of antifungal compounds. The following are methodologies adapted from published research.

Protocol 1: In Vitro Spore Germination Inhibition Assay

This protocol determines the effect of this compound on the germination of fungal spores.

Materials:

  • Fungal culture (sporulating)

  • Sterile distilled water with 0.05% Tween 80

  • Hemocytometer

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile petri dishes (60 mm)

  • Sterile spreader

Methodology:

  • Spore Suspension Preparation: Harvest spores from a 10-14 day old fungal culture by flooding the plate with sterile Tween 80 water and gently scraping the surface.

  • Spore Counting: Filter the suspension through sterile cheesecloth. Adjust the concentration to 1 x 10⁶ spores/mL using a hemocytometer.

  • Medium Preparation: Prepare PDA and autoclave. Cool to 45-50°C. Add this compound stock solution to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 50 µg/mL). Ensure the DMSO concentration does not exceed 0.5% in the final medium. Pour plates.

  • Inoculation: Pipette 100 µL of the spore suspension onto each plate and spread evenly.

  • Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 20-25°C) for 12-24 hours.

  • Assessment: Using a microscope, examine at least 100 spores per plate. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.

  • Data Analysis: Calculate the percentage of germination inhibition relative to the control (0 µg/mL this compound). Determine the EC₅₀ value using probit analysis.

Protocol 2: Mycelial Growth Inhibition Assay (EC₅₀ Determination)

This protocol assesses the effect of this compound on the vegetative growth of the fungus.

Materials:

  • Actively growing fungal culture

  • PDA or other suitable growth medium

  • This compound stock solution

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

Methodology:

  • Medium Preparation: Prepare PDA plates amended with a range of this compound concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 10 µg/mL) as described in Protocol 1.[4]

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture and place it, mycelium-side down, in the center of each amended plate.[4]

  • Incubation: Incubate the plates in the dark at the optimal temperature.

  • Measurement: Measure the colony diameter (in two perpendicular directions) daily or when the colony on the control plate has reached approximately 80% of the plate diameter.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. Use this data to determine the EC₅₀ value.

Experimental Workflow Diagram

Spore_Germination_Workflow Workflow for Spore Germination Inhibition Assay A 1. Prepare Spore Suspension (1x10^6 spores/mL) C 3. Inoculate Plates (100 µL spore suspension) A->C B 2. Prepare this compound-Amended Growth Medium Plates B->C D 4. Incubate Plates (e.g., 25°C for 24h) C->D E 5. Microscopic Examination (Count ≥100 spores) D->E F 6. Calculate % Inhibition vs. Control E->F G 7. Data Analysis (Probit Analysis for EC50) F->G

Caption: A typical experimental workflow for assessing spore germination inhibition by this compound.

Logical Relationship Diagram

Logical_Cascade Logical Cascade of this compound's Fungicidal Action Start This compound Exposure Stress Metabolic Stress (Upstream Target) Start->Stress Induces HHK HHK Functional Switch (Kinase -> Phosphatase) Stress->HHK Triggers HOG HOG Pathway Hyperactivation HHK->HOG Causes Glycerol Uncontrolled Glycerol Accumulation HOG->Glycerol Leads to Osmotic Cellular Osmotic Imbalance Glycerol->Osmotic Results in Result Inhibition of Germination & Mycelial Growth Osmotic->Result Causes

Caption: The causal chain from this compound exposure to the inhibition of fungal growth.

Conclusion

This compound remains a highly effective fungicide due to its unique mode of action targeting the fungal HOG signaling pathway.[2][3] By inducing a metabolic shock that leads to the constitutive activation of this pathway, this compound causes catastrophic osmotic imbalance and cell death.[5][9] This mechanism effectively prevents spore germination and halts the progression of fungal infections.[3] The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers investigating fungal signaling, developing novel antifungal agents, and managing fungicide resistance. A thorough understanding of its molecular action is paramount for its continued strategic use in crop protection and for identifying new targets in drug development.

References

The Molecular Basis of Fludioxonil's Antifungal Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fludioxonil is a broad-spectrum phenylpyrrole fungicide widely employed in agriculture to control a variety of fungal pathogens. Its efficacy stems from a unique mode of action that targets a key stress response pathway in fungi, leading to cell death. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's antifungal activity, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades.

Core Mechanism of Action: Targeting the HOG Pathway

The primary molecular target of this compound is a Group III hybrid histidine kinase (HHK), an integral component of the fungal two-component signaling system.[1][2][3][4] This system is crucial for sensing and responding to environmental stresses. This compound's interaction with the HHK leads to the hyperactivation of the High Osmolarity Glycerol (HOG) signaling pathway, a mitogen-activated protein kinase (MAPK) cascade.[1][3][4][5]

The constitutive activation of the HOG pathway results in the rapid and uncontrolled accumulation of intracellular glycerol.[6][7] This dramatic increase in glycerol, a primary osmolyte, disrupts the osmotic balance of the fungal cell, causing excessive water influx, cell swelling, and eventual lysis.[7]

Unraveling the Initiating Event: Two Competing Hypotheses

While the central role of HHK and the HOG pathway is well-established, the precise initiating event of this compound's action is a subject of ongoing research, with two prominent hypotheses:

  • The Phosphatase Conversion Hypothesis: This model suggests that this compound does not directly activate the HHK's kinase activity. Instead, it is proposed to induce a conformational change that converts the HHK from a kinase into a phosphatase.[8][9] This altered enzymatic activity leads to the dephosphorylation of its downstream target, the phosphotransfer protein Ypd1, which in turn constitutively activates the HOG pathway.[8][9]

  • The Aldehydic Stress Hypothesis: An alternative hypothesis posits an indirect mechanism of HHK activation. Research suggests that this compound may inhibit triosephosphate isomerase, an enzyme in the glycolytic pathway.[10] This inhibition leads to the accumulation of the reactive and toxic aldehyde, methylglyoxal.[10] The resulting "aldehydic stress" is then thought to activate the HHK, triggering the lethal downstream cascade of the HOG pathway.

Quantitative Data on this compound's Antifungal Efficacy

The potency of this compound varies between fungal species and even among different isolates of the same species, particularly with the emergence of resistance. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Efficacy (EC₅₀ Values) of this compound Against Various Fungal Pathogens
Fungal SpeciesIsolate TypeEC₅₀ (µg/mL)Reference(s)
Botrytis cinereaSensitive0.0016 - 0.089[1][5][11]
Low Resistance (LR)0.0396 - 0.44[5]
Medium Resistance (MR)>1[12]
High Resistance (HR)0.95 - >100[2][3][11]
Fusarium pseudograminearumWild-Type0.0165 - 0.1789[13]
Fusarium oxysporumWild-Type0.002 - 5.0[14]
Alternaria suffruticosaeWild-Type0.07[15]
Phyllosticta commonsiiWild-Type0.35[15]
Hainesia lythriWild-Type0.01[15]
Geotrichum candidumInsensitive-[16]
Table 2: Effect of this compound on Intracellular Glycerol Concentration in Aspergillus fumigatus
TreatmentIntracellular Glycerol Concentration (Relative Units)
Control (untreated)~1.0
This compound (1 µg/mL)~2.5
1.2 M Sorbitol~2.5
1 M NaCl~2.5

(Data adapted from a study on Aspergillus fumigatus, showing that this compound induces a similar increase in intracellular glycerol as osmotic stressors.[4])

Table 3: Growth Inhibition of Microalgae by this compound
OrganismConcentration (µg/L)Time (hours)Growth Inhibition (%)Reference
Scenedesmus rubescens502476.88[17]
1002482.34[17]
2004881.80[17]
Dunaliella tertiolecta2002478.20[17]

Signaling Pathways and Experimental Visualizations

The High Osmolarity Glycerol (HOG) Pathway and this compound's Intervention

The following diagram illustrates the canonical HOG pathway and the proposed points of intervention by this compound.

HOG_Pathway This compound This compound HHK Group III Hybrid Histidine Kinase (HHK) This compound->HHK Hypothesis 1: Converts to Phosphatase TPI Triosephosphate Isomerase This compound->TPI Hypothesis 2: Inhibits Ypd1 Ypd1 HHK->Ypd1 Dephosphorylates (this compound-induced) Ssk1 Ssk1 Ypd1->Ssk1 Inhibition Released Ssk2_22 Ssk2/Ssk22 (MAPKKK) Ssk1->Ssk2_22 Activates Pbs2 Pbs2 (MAPKK) Ssk2_22->Pbs2 Phosphorylates Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylates Glycerol Glycerol Accumulation Hog1->Glycerol Upregulates Synthesis CellDeath Cell Swelling & Lysis Glycerol->CellDeath OsmoticStress Osmotic Stress OsmoticStress->HHK Activates Methylglyoxal Methylglyoxal Accumulation Methylglyoxal->HHK Activates TPI->Methylglyoxal

Caption: this compound's proposed mechanisms of HOG pathway hyperactivation.

Experimental Workflow: Assessing this compound Resistance

The following diagram outlines a typical experimental workflow to determine the resistance profile of a fungal isolate to this compound.

Resistance_Workflow start Isolate Fungal Strain culture Culture on PDA Medium start->culture inoculate Inoculate Plates with Fungal Plugs culture->inoculate prep_plates Prepare PDA Plates with Varying this compound Concentrations prep_plates->inoculate incubate Incubate at 20-25°C for 3-7 Days inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition and EC₅₀ Value measure->calculate end Characterize Isolate (Sensitive/Resistant) calculate->end

Caption: Workflow for determining the EC₅₀ of this compound.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the molecular action of this compound.

Fungal Growth Inhibition Assay

This protocol is used to determine the half-maximal effective concentration (EC₅₀) of this compound against a specific fungus.

Materials:

  • Fungal isolate of interest

  • Potato Dextrose Agar (PDA)

  • Technical grade this compound (≥98% purity)

  • Solvent for this compound (e.g., methanol or acetone)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5-7 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 1,000 µg/mL) in the chosen solvent.

  • Media Preparation: Autoclave PDA and cool to 50-55°C. Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent alone. Pour the amended PDA into sterile Petri dishes.[11][13]

  • Inoculation: From the margin of an actively growing fungal colony on a PDA plate, take a mycelial plug using a sterile cork borer.[13]

  • Incubation: Place the mycelial plug, mycelium-side down, onto the center of the prepared PDA plates (both this compound-amended and control).[18]

  • Data Collection: Incubate the plates at a suitable temperature (e.g., 20-27°C) in the dark for 3 to 7 days, or until the mycelial growth in the control plate has reached a significant portion of the plate.[13][18]

  • Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate and calculate the average. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the colony on the control plate and T is the average diameter of the colony on the treated plate.

  • EC₅₀ Determination: The EC₅₀ value is determined by probit analysis of the inhibition percentages plotted against the logarithm of the this compound concentrations.

Western Blot Analysis of Hog1 Phosphorylation

This method is used to detect the activation of the Hog1 MAP kinase in response to this compound treatment.

Materials:

  • Fungal liquid culture

  • This compound

  • Lysis buffer (e.g., RIPA buffer) containing phosphatase and protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-p38 (recognizes phosphorylated Hog1) and anti-Hog1 (for total Hog1 as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Grow the fungal cells in liquid medium to the desired growth phase. Treat the cells with this compound (e.g., 0.1-10 µg/mL) for a short duration (e.g., 10-15 minutes).[19][20] Also, include an untreated control and a positive control (e.g., osmotic stress with 0.4 M NaCl).[20]

  • Protein Extraction: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse them using a suitable lysis buffer containing phosphatase and protease inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and then transfer them to a nitrocellulose or PVDF membrane.[21]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phosphorylated Hog1 (e.g., anti-phospho-p38) overnight at 4°C.[22]

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

    • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.[22]

  • Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with a primary antibody against total Hog1.[23]

Measurement of Intracellular Glycerol

This protocol allows for the quantification of glycerol accumulation in fungal cells following this compound exposure.

Materials:

  • Fungal culture

  • This compound

  • Extraction buffer

  • Commercial glycerol assay kit (UV-based or colorimetric)

  • Spectrophotometer

Procedure:

  • Culture and Treatment: Grow fungal hyphae in a suitable medium. Add this compound (e.g., 1 µg/mL) or an osmotic stressor (e.g., 1.2 M sorbitol) and incubate for a defined period (e.g., 6 hours).[4]

  • Cell Lysis: Harvest the mycelia, wash, and lyse the cells (e.g., by bead beating or sonication in an appropriate buffer).

  • Extraction: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the intracellular components.

  • Glycerol Quantification: Determine the glycerol concentration in the supernatant using a commercial glycerol assay kit according to the manufacturer's instructions.[24] This typically involves an enzymatic reaction that produces a product measurable by a spectrophotometer.

  • Normalization: Normalize the glycerol concentration to the total protein concentration or the dry weight of the mycelia to allow for comparison between samples.[4][24]

Determination of Methylglyoxal Levels

This method is used to quantify the intracellular concentration of methylglyoxal, a key molecule in the aldehydic stress hypothesis.

Materials:

  • Fungal cell culture

  • This compound

  • Perchloric acid

  • 1,2-diaminobenzene (DB) or o-phenylenediamine (OPD)

  • Solid-phase extraction (SPE) columns

  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector

Procedure:

  • Sample Preparation: Treat fungal cells with this compound. Harvest the cells and deproteinize the sample by adding perchloric acid.[25]

  • Solid-Phase Extraction: To remove interfering substances from the cell culture medium, pass the sample through an SPE column.[25]

  • Derivatization: React the methylglyoxal in the sample with a derivatizing agent such as DB or OPD to form a stable quinoxaline derivative. This reaction is typically performed under acidic conditions.[25][26]

  • HPLC Analysis: Separate and quantify the quinoxaline derivative using reverse-phase HPLC. The derivative can be detected by its absorbance or fluorescence.[25]

  • Quantification: Create a standard curve using known concentrations of methylglyoxal to quantify the amount in the fungal samples.

Conclusion

This compound's antifungal activity is intricately linked to its ability to disrupt the HOG signaling pathway, a mechanism that is highly conserved across many fungal species but absent in mammals, making it an effective and selective fungicide. The hyperactivation of this pathway, whether through direct enzymatic modulation of the HHK or via the induction of aldehydic stress, leads to a fatal osmotic imbalance within the fungal cell. Understanding these detailed molecular interactions is paramount for the development of new antifungal strategies and for managing the emergence of this compound-resistant fungal strains. The experimental protocols outlined in this guide provide a framework for researchers to further investigate these mechanisms and to assess the efficacy of this compound and novel antifungal compounds.

References

The Phenylpyrrole Family: A Technical Guide to the Structural and Functional Relationship Between Pyrrolnitrin and Fludioxonil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional relationship between the natural antifungal agent, pyrrolnitrin, and its synthetic analog, fludioxonil. We will explore their chemical structures, biosynthetic and synthetic pathways, mechanisms of action, and structure-activity relationships, supported by quantitative data and detailed experimental protocols.

Introduction: A Tale of Natural Product and Synthetic Innovation

Pyrrolnitrin is a secondary metabolite produced by several species of bacteria, including Pseudomonas and Burkholderia, and is known for its potent antifungal properties.[1] It served as the lead compound for the development of a class of synthetic fungicides known as phenylpyrroles.[2][3] this compound, introduced by Ciba-Geigy (now Syngenta) in 1993, is a commercially successful synthetic phenylpyrrole fungicide.[4] It is a structural analog of pyrrolnitrin, designed to improve upon the natural product's stability and efficacy for agricultural applications.[5][6] This guide will dissect the core structural relationship between these two compounds and its implications for their biological activity.

Core Structural Analysis

The fundamental commonality between pyrrolnitrin and this compound is the 4-phenylpyrrole scaffold. However, key differences in their substituents have significant impacts on their properties.

Pyrrolnitrin: 3-chloro-4-(3-chloro-2-nitrophenyl)-1H-pyrrole[1] This compound: 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile[4]

FeaturePyrrolnitrinThis compound
Core Structure 4-phenylpyrrole4-phenylpyrrole
Pyrrole Substituent Chlorine at C3Cyano group (-C≡N) at C3
Phenyl Substituents Chlorine at C3' and Nitro group (-NO₂) at C2'2,2-difluoro-1,3-benzodioxole fused ring

The substitution of the nitro and chloro groups on the phenyl ring of pyrrolnitrin with the difluorobenzodioxole group in this compound, and the replacement of the chlorine on the pyrrole ring with a cyano group, are critical modifications that enhance photostability and modulate the antifungal spectrum and potency.[5]

Pathways to the Phenylpyrrole Core: Biosynthesis vs. Chemical Synthesis

The origins of these two molecules are fundamentally different, with one being a product of microbial metabolism and the other a result of targeted chemical synthesis.

Biosynthesis of Pyrrolnitrin

In Pseudomonas fluorescens, the biosynthesis of pyrrolnitrin from L-tryptophan is encoded by the prnABCD operon.[1][7] The process involves four key enzymatic steps:[8][9]

  • Chlorination: The enzyme tryptophan 7-halogenase (PrnA) catalyzes the chlorination of L-tryptophan to 7-chloro-L-tryptophan.[7][8]

  • Rearrangement and Decarboxylation: PrnB facilitates a ring rearrangement and decarboxylation to form monodechloroaminopyrrolnitrin.[7][8]

  • Second Chlorination: PrnC chlorinates monodechloroaminopyrrolnitrin to yield aminopyrrolnitrin.[7][8]

  • Oxidation: Finally, PrnD oxidizes the amino group of aminopyrrolnitrin to a nitro group, completing the synthesis of pyrrolnitrin.[7][8]

G Biosynthesis of Pyrrolnitrin tryptophan L-Tryptophan cl_tryptophan 7-Chloro-L-tryptophan tryptophan->cl_tryptophan PrnA mad Monodechloroaminopyrrolnitrin cl_tryptophan->mad PrnB aprn Aminopyrrolnitrin mad->aprn PrnC prn Pyrrolnitrin aprn->prn PrnD

Biosynthesis pathway of Pyrrolnitrin from L-Tryptophan.
Chemical Synthesis of this compound

This compound is produced commercially through a multi-step chemical synthesis. A common route starts with 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde.[10][11]

  • Knoevenagel Condensation: The starting aldehyde undergoes a Knoevenagel condensation with methyl cyanoacetate.[10]

  • Michael Addition and Cyclization: The resulting intermediate reacts with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base, leading to a Michael addition followed by intramolecular cyclization and elimination to form the pyrrole ring.[11]

G Chemical Synthesis of this compound start 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde intermediate α,β-unsaturated nitrile intermediate start->intermediate Knoevenagel Condensation This compound This compound intermediate->this compound Michael Addition & Cyclization reagent1 + Methyl Cyanoacetate reagent1->intermediate reagent2 + TosMIC reagent2->this compound

Simplified workflow for the chemical synthesis of this compound.

Mechanism of Action: A Shared Target

Both pyrrolnitrin and this compound exert their antifungal effects primarily by interfering with the high osmolarity glycerol (HOG) signaling pathway, a mitogen-activated protein kinase (MAPK) cascade that is crucial for fungal adaptation to osmotic stress.[12][13][14]

The proposed mechanism involves:

  • Inhibition of a Group III Histidine Kinase (HHK): this compound is thought to indirectly cause the HHK to function as a phosphatase, which dephosphorylates a downstream component (Ypd1).[15][16] This leads to the constitutive activation of the HOG pathway.[15]

  • Disruption of Glycerol Synthesis: The hyperactivation of the HOG pathway disrupts the normal regulation of glycerol synthesis and accumulation, leading to cellular dysfunction.[12][13]

  • Inhibition of Glucose Phosphorylation: The mode of action also includes the inhibition of transport-associated phosphorylation of glucose, which reduces mycelial growth.[4][10]

G Mechanism of Action on HOG Pathway cluster_membrane Cell Membrane HHK Group III Histidine Kinase Ypd1 Ypd1 HHK->Ypd1 Dephosphorylation Ssk1 Ssk1 Ypd1->Ssk1 HOG_MAPK HOG MAPK Cascade Ssk1->HOG_MAPK Activation Glycerol Glycerol Synthesis HOG_MAPK->Glycerol Dysregulation Cellular_Dysfunction Cellular Dysfunction & Growth Inhibition Glycerol->Cellular_Dysfunction Fungicide This compound / Pyrrolnitrin Fungicide->HHK Inhibits Kinase Activity, Promotes Phosphatase Activity

Signaling pathway affected by this compound and Pyrrolnitrin.

Quantitative Data Summary

The similar mechanism of action is reflected in quantitative assays. Studies have shown cross-resistance between the two compounds in fungal isolates.

Table 1: Comparative Antifungal Activity and Gene Expression

Fungal SpeciesIsolate/ConditionCompoundConcentration (µg/mL)EffectReference
Monilinia fructicolaDMI-ResistantPyrrolnitrin0.1Significant reduction in MfCYP51 expression[5]
Monilinia fructicolaDMI-ResistantThis compound0.1Significant reduction in MfCYP51 expression[5]
Botrytis cinereaMutant BC21G20I2Pyrrolnitrin>10High Resistance (EC₅₀)[17]
Botrytis cinereaMutant BC21G20I2This compound~0.1Low Resistance (EC₅₀)[17]
Botrytis cinereaMutant BC1G20I3Pyrrolnitrin~1.0Low Resistance (EC₅₀)[17]
Botrytis cinereaMutant BC1G20I3This compound~5.0Moderate Resistance (EC₅₀)[17]

DMI: Demethylation Inhibitor. MfCYP51 is a gene associated with fungicide resistance.

The data indicates that while both compounds target a similar pathway, mutations in the target protein can lead to differential resistance profiles, highlighting subtle differences in their interaction with the target site.[17]

Experimental Protocols

General Protocol for Chemical Synthesis of this compound

This protocol is a generalized representation based on published methods.[10][11]

  • Step 1: Knoevenagel Condensation

    • Dissolve 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde in a suitable solvent (e.g., methanol).

    • Add a catalytic amount of a base (e.g., triethylamine).

    • Add methyl cyanoacetate dropwise at room temperature and stir for several hours.

    • Monitor the reaction by TLC or HPLC until completion.

    • Isolate the intermediate product.

  • Step 2: Pyrrole Ring Formation

    • Cool the reaction mixture containing the intermediate to 0-10°C.

    • Add p-toluenesulfonylmethyl isocyanide (TosMIC).

    • Add a solution of a strong base (e.g., potassium hydroxide in methanol) dropwise while maintaining the low temperature.

    • Stir for 1-2 hours after addition is complete.

    • Neutralize the reaction with a dilute acid (e.g., HCl) to a slightly basic pH.

    • Add water to precipitate the crude product.

    • Filter, wash, and dry the solid to obtain this compound. Purify further by recrystallization or chromatography if necessary.

General Protocol for Fungal Sensitivity Assay (EC₅₀ Determination)
  • Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar) and amend with a range of concentrations of the test fungicide (pyrrolnitrin or this compound) dissolved in a suitable solvent (e.g., DMSO). Include a solvent-only control.

  • Inoculation: Place a mycelial plug of a specific diameter from an actively growing fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC₅₀ value (the concentration that inhibits growth by 50%) is then determined by probit analysis or by plotting the inhibition percentage against the log of the fungicide concentration.

Conclusion

This compound is a prime example of successful drug development inspired by a natural product. Its structural relationship to pyrrolnitrin is clear, with both sharing the essential phenylpyrrole core responsible for their antifungal activity. The synthetic modifications in this compound have resulted in a fungicide with improved physicochemical properties for agricultural use while retaining the core mechanism of action that targets the HOG signaling pathway in fungi. Understanding this relationship provides a valuable framework for the future design of novel antifungal agents based on natural product scaffolds.

References

The Phenylpyrrole Fungicides: A Technical Guide to Mechanism and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylpyrrole class of fungicides represents a significant advancement in the control of a broad spectrum of fungal pathogens.[1] Derived from the natural antifungal compound pyrrolnitrin, these synthetic analogs, most notably fludioxonil and fenpiclonil, have demonstrated sustained efficacy with a remarkably low incidence of field resistance for over three decades.[2][3][4] This technical guide provides an in-depth exploration of the phenylpyrrole fungicides, focusing on their mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate their function.

Phenylpyrroles, such as this compound and fenpiclonil, are synthetic chemical analogs of the naturally occurring antifungal compound pyrrolnitrin.[2][3] Pyrrolnitrin is a secondary metabolite produced by some bacteria.[2] this compound, introduced in 1993, is the primary phenylpyrrole fungicide currently in use.[1] These fungicides are effective against a wide range of fungi belonging to the Ascomycota and Basidiomycota.[1] Fenpiclonil was introduced in 1988 as a seed treatment but was largely succeeded by the more stable and active this compound.[2][3]

Mechanism of Action: Hyperactivation of the HOG Signaling Pathway

The primary mode of action of phenylpyrrole fungicides is the disruption of the High Osmolarity Glycerol (HOG) signaling pathway, a conserved stress response cascade in fungi.[2][5] This disruption leads to a cascade of physiological effects, ultimately resulting in fungal cell death.[5]

The Central Role of the Group III Hybrid Histidine Kinase (HHK)

Phenylpyrroles are perceived by a Group III hybrid histidine kinase (HHK), which acts as a sensor protein in the fungal cell.[2][5] This interaction is believed to mimic an osmotic stress signal, leading to the hyperactivation of the HOG pathway.[2] The HHK is a multi-domain protein containing a sensor domain with tandem HAMP repeats, a histidine kinase domain, and a response regulator domain.[2][5] Point mutations within the HAMP domain of the HHK have been shown to confer resistance to phenylpyrroles, highlighting its critical role in fungicide perception.[2][5]

Downstream Signaling Cascade

The activation of the HHK initiates a phosphorelay cascade that culminates in the phosphorylation of the Mitogen-Activated Protein Kinase (MAPK) Hog1 (also known as Os-2 in Neurospora crassa).[2][6] The signal is transmitted from the HHK to the MAPK cascade via a histidine-phosphate transfer protein (HPT) and a response regulator (RR).[5][6] Phosphorylated Hog1 then translocates to the nucleus, where it activates transcription factors that regulate the expression of genes involved in the osmotic stress response.[5] This leads to the accumulation of intracellular glycerol, a key osmolyte.[7]

Physiological Consequences of HOG Pathway Hyperactivation

The uncontrolled activation of the HOG pathway by phenylpyrroles leads to severe physiological consequences for the fungal cell, including:

  • Membrane Hyperpolarization: Phenylpyrroles cause a rapid hyperpolarization of the fungal plasma membrane.[2][3][5]

  • Metabolic Disruption: There are significant changes in carbon metabolism, leading to the accumulation of various metabolites.[2][3][5]

  • Glycerol Accumulation: The most prominent effect is the massive accumulation of intracellular glycerol.[7]

  • Hyphal Swelling and Bursting: The increased internal osmotic pressure due to glycerol accumulation results in hyphal swelling, increased branching, and ultimately, cell lysis.[2][3][5]

A Newer Perspective: The Role of Methylglyoxal

Recent research has suggested a more nuanced mechanism, proposing that phenylpyrroles may not directly bind to the HHK. Instead, they may inhibit the enzyme triosephosphate isomerase (TPI), leading to the accumulation of the reactive aldehyde methylglyoxal (MG).[8][9] This increase in MG then acts as a stress signal that is sensed by the HHK, triggering the downstream HOG pathway activation.[8][9]

Quantitative Data on Fungicidal Activity

The efficacy of phenylpyrrole fungicides is typically quantified by determining the effective concentration required to inhibit 50% of fungal growth (EC50) or the concentration that inhibits 50% of a specific enzyme's activity (IC50).

FungicideFungal SpeciesEC50 (µg/mL)Reference
This compoundAspergillus flavus0.06 - 0.11[2]
This compoundPenicillium digitatum (sensitive)< 0.1[10]
This compoundPenicillium digitatum (moderately resistant)0.1 - 1.0[10]
This compoundAlternaria alternata0.089 ± 0.020[11]
This compoundAlternaria arborescens0.101 ± 0.032[11]
Cyprodinil + this compoundCylindrocarpon destructans (mycelial growth)≤ 0.75[12]
Cyprodinil + this compoundCylindrocarpon destructans (conidium germination)< 0.15[12]
Cyprodinil + this compoundBotrytis cinerea≤ 0.1[13]
FenpiclonilFusarium sulphureum (radial growth)0.5 µM[5]
FenpiclonilFusarium sulphureum (mycelial growth)4 µM[5]
FenpiclonilBotrytis cinerea0.13 µM[5]
FenpiclonilRhizoctonia solani0.13 µM[5]

Experimental Protocols

Mycelial Growth Inhibition Assay

This assay is a standard method to determine the EC50 value of a fungicide.[14][15][16]

Materials:

  • Fungal isolate of interest

  • Appropriate solid growth medium (e.g., Potato Dextrose Agar - PDA)

  • Fungicide stock solution in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Prepare the growth medium and autoclave.

  • Allow the medium to cool to approximately 50-60°C.

  • Add the fungicide stock solution to the molten agar to achieve a range of final concentrations. Also, prepare control plates with the solvent alone.

  • Pour the amended and control agar into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug of a uniform size, taken from the actively growing edge of a fungal colony.

  • Incubate the plates at the optimal temperature for the specific fungus.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches a predefined size.

  • Calculate the percentage of growth inhibition for each fungicide concentration relative to the control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.[17]

HOG Pathway Activation Assay using GFP-tagged Hog1

This protocol allows for the in vivo visualization of HOG pathway activation by monitoring the nuclear translocation of a GFP-tagged Hog1 protein.[18][19]

Materials:

  • Fungal strain expressing a Hog1-GFP fusion protein

  • Microscope with fluorescence imaging capabilities

  • Fungicide solution

  • Control solution (e.g., osmotic stressor like KCl or sorbitol)

  • Microscope slides and coverslips

Procedure:

  • Grow the fungal strain under appropriate conditions to obtain conidia or mycelia.

  • Prepare a suspension of conidia or a sample of mycelia for microscopy.

  • Mount the fungal material on a microscope slide.

  • Acquire baseline fluorescence images of the cells, noting the diffuse cytoplasmic localization of the Hog1-GFP signal.

  • Add the fungicide solution to the fungal sample.

  • Immediately begin acquiring time-lapse fluorescence images.

  • Observe the translocation of the GFP signal from the cytoplasm to the nucleus, indicating the activation of the HOG pathway.

  • As a positive control, treat a separate sample with a known osmotic stressor and observe the nuclear accumulation of Hog1-GFP.

  • A negative control would be a strain lacking the HHK (e.g., ΔMohik1) where the fungicide should not induce nuclear translocation of Hog1-GFP.[18]

Site-Directed Mutagenesis of the Hybrid Histidine Kinase

This method is used to introduce specific mutations into the HHK gene to study their effect on fungicide sensitivity.[20][21]

Materials:

  • Plasmid DNA containing the wild-type HHK gene

  • Custom-synthesized mutagenic primers containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • PCR buffer

  • DpnI restriction enzyme

  • Competent E. coli cells

  • DNA sequencing reagents

Procedure:

  • Design and synthesize a pair of complementary primers containing the desired mutation.

  • Perform a PCR reaction using the plasmid DNA as a template and the mutagenic primers. The high-fidelity DNA polymerase will amplify the entire plasmid, incorporating the mutation.

  • Digest the PCR product with DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thus digesting the parental (wild-type) plasmid DNA, which was isolated from a dam+ E. coli strain.

  • Transform the DpnI-treated, mutated plasmid into competent E. coli cells for propagation.

  • Isolate the plasmid DNA from the transformed bacteria.

  • Sequence the isolated plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • The mutated HHK gene can then be used for further experiments, such as expression in a fungal host to assess changes in fungicide sensitivity.

Visualizations

Phenylpyrrole_Mechanism_of_Action cluster_0 Fungal Cell Phenylpyrrole Phenylpyrrole (this compound, Fenpiclonil) TPI Triosephosphate Isomerase (TPI) Phenylpyrrole->TPI Inhibits MG Methylglyoxal (MG) (Reactive Aldehyde) TPI->MG Leads to accumulation of HHK Group III Hybrid Histidine Kinase (HHK) MG->HHK Activates (Stress Signal) HPT Histidine-Phosphate Transfer Protein (HPT) HHK->HPT Phosphorelay RR Response Regulator (RR) HPT->RR Phosphorelay MAPK_cascade MAP Kinase Cascade (e.g., Hog1/Os-2) RR->MAPK_cascade Activates Nucleus Nucleus MAPK_cascade->Nucleus Translocates to Gene_Expression Osmotic Stress Gene Expression Nucleus->Gene_Expression Induces Glycerol Glycerol Accumulation Gene_Expression->Glycerol Results in Cell_Death Hyphal Swelling & Cell Bursting Glycerol->Cell_Death Causes

Caption: Proposed mechanism of action for phenylpyrrole fungicides.

Experimental_Workflow_Fungicide_Resistance start Isolate Fungal Strains from Field or Lab phenotyping Phenotypic Screening (Mycelial Growth Assay) start->phenotyping classify Classify Strains (Sensitive vs. Resistant) phenotyping->classify genotyping Genotypic Analysis of Resistant Strains classify->genotyping Resistant end Confirmation of Resistance Mechanism classify->end Sensitive sequencing Sequence HHK Gene genotyping->sequencing mutagenesis Site-Directed Mutagenesis of Wild-Type HHK sequencing->mutagenesis transformation Transform Mutant HHK into Sensitive Strain mutagenesis->transformation phenotype_validation Phenotypic Validation of Mutant Strain transformation->phenotype_validation phenotype_validation->end

Caption: Experimental workflow for studying fungicide resistance.

Conclusion

The phenylpyrrole class of fungicides remains a cornerstone of effective fungal disease management due to its unique mode of action and low propensity for resistance development.[2][4] A thorough understanding of their interaction with the fungal HOG signaling pathway, from the initial perception by the Group III HHK to the downstream physiological consequences, is crucial for the development of new and improved antifungal agents. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate details of phenylpyrrole function and to explore novel strategies for combating fungal pathogens. The continued study of this important class of fungicides will undoubtedly contribute to the future of sustainable agriculture and medicine.

References

Fludioxonil's Impact on Osmotic Signal Transduction in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fludioxonil, a broad-spectrum phenylpyrrole fungicide, exerts its potent antifungal activity by disrupting the osmotic signal transduction pathway in fungi. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's mode of action, with a primary focus on its interaction with the High-Osmolarity Glycerol (HOG) pathway. We will explore the key components of this signaling cascade, present quantitative data on the fungicide's effects, detail relevant experimental protocols, and provide visual representations of the involved pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to this compound and the HOG Pathway

This compound is a non-systemic fungicide with long residual activity, widely used in agriculture to control a variety of fungal pathogens.[1] Its mechanism of action is distinct from many other fungicides, as it does not directly inhibit a single enzyme in a metabolic pathway. Instead, it targets a crucial signal transduction cascade responsible for the fungus's adaptation to environmental stress.[2][3]

The primary target of this compound is the High-Osmolarity Glycerol (HOG) pathway, a conserved mitogen-activated protein kinase (MAPK) signaling cascade that allows fungi to survive in hyperosmotic environments.[4][5][6][7] Under normal conditions, this pathway is tightly regulated. However, this compound is believed to cause aberrant and constitutive activation of the HOG pathway, leading to a lethal accumulation of glycerol, cell swelling, and ultimately, cell death.[4][5][8]

Molecular Mechanism of this compound Action

The fungicidal activity of this compound is initiated by its interaction with a fungal-specific Group III hybrid histidine kinase (HHK).[4][5][8] This interaction is crucial, as the absence or mutation of this protein confers resistance to the fungicide.[4][9] While the precise nature of the interaction is still under investigation, it is understood to trigger a cascade of downstream signaling events.

Recent studies suggest that this compound does not directly bind to the HHK but may induce the production of reactive oxygen species (ROS) and the accumulation of methylglyoxal, a reactive aldehyde.[10] This cellular stress is then sensed by the HHK, leading to the hyperactivation of the HOG pathway.

The current model for this compound's action proposes that it converts the Group III HHK from a kinase into a phosphatase.[8][11] In its normal state, the HHK phosphorylates a downstream histidine-containing phosphotransfer protein (HPt), such as Ypd1. This phosphorylation cascade ultimately keeps the HOG pathway inactive in the absence of osmotic stress. However, upon exposure to this compound, the HHK begins to dephosphorylate Ypd1. This dephosphorylation relieves the inhibition of the downstream MAP kinase cascade, leading to the constitutive activation of the Hog1 MAPK and the subsequent detrimental physiological effects.[8]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies, illustrating the efficacy and impact of this compound on different fungal species.

Table 1: In Vitro Fungicidal Activity of this compound

Fungal SpeciesEC50 / IC50 (µg/mL)Reference StrainNotes
Magnaporthe oryzaeWild-type sensitive at 5 µg/mL (80% growth inhibition)-The ΔMohik1 mutant is resistant to >25 µg/mL.[4]
Botrytis cinerea0.009 - 0.089 (sensitive isolates)-Highly resistant isolates show EC50 values from 0.95 to 10.44 µg/mL.[12]
Blastomyces dermatitidis1 µg/mLWild-typeHog1 phosphorylation is induced at this concentration.[8]
Candida albicans1.25 µg/mLNik1+/+Growth inhibition observed in liquid culture.[8]
Aspergillus fumigatus1 µg/mL-Used in drop dilution assays to assess mutant sensitivity.[13]

Table 2: Impact of this compound on Cellular Processes

Fungal SpeciesParameter MeasuredConcentration (µg/mL)Observation
Blastomyces dermatitidisHog1 Phosphorylation1Increased phosphorylation observed.[8]
Magnaporthe oryzaeMycelial Growth Inhibition580% inhibition in wild-type.[4]
Paracoccidioides brasiliensisReactive Oxygen Species (ROS) Production25Increased ROS production after 24 and 48 hours.[14]
Paracoccidioides brasiliensisCatalase Activity25Increased catalase activity after 24 and 48 hours.[14]
Human LymphocytesGenotoxicity (Micronuclei formation)10Genotoxic effects observed.[15][16]
Freshwater MicroalgaeGrowth Inhibition50-200 µg/LSignificant growth limitation.[15][16]

Key Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound's mechanism of action.

Diagram 1: The High-Osmolarity Glycerol (HOG) Pathway in Fungi

HOG_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Osmotic Stress Osmotic Stress Sln1 (HHK) Sln1 (HHK) Osmotic Stress->Sln1 (HHK) Inhibits Ypd1 Ypd1 Sln1 (HHK)->Ypd1 P Ssk1 Ssk1 Ypd1->Ssk1 P Ssk2/22 (MAPKKK) Ssk2/22 (MAPKKK) Ssk1->Ssk2/22 (MAPKKK) Inhibits Pbs2 (MAPKK) Pbs2 (MAPKK) Ssk2/22 (MAPKKK)->Pbs2 (MAPKK) Activates Hog1 (MAPK) Hog1 (MAPK) Pbs2 (MAPKK)->Hog1 (MAPK) Activates Hog1_N Hog1 Hog1 (MAPK)->Hog1_N Translocates Glycerol Synthesis Glycerol Synthesis Cellular Adaptation Cellular Adaptation Glycerol Synthesis->Cellular Adaptation Gene Expression Gene Expression Gene Expression->Glycerol Synthesis Hog1_N->Gene Expression

Caption: A simplified diagram of the fungal High-Osmolarity Glycerol (HOG) signaling pathway.

Diagram 2: this compound's Mechanism of Action

Fludioxonil_MoA This compound This compound ROS Production ROS Production This compound->ROS Production Methylglyoxal Accumulation Methylglyoxal Accumulation This compound->Methylglyoxal Accumulation Group III HHK Group III HHK Ypd1 Ypd1 Group III HHK->Ypd1 Dephosphorylates (acts as phosphatase) HOG Pathway HOG Pathway Ypd1->HOG Pathway Relieves Inhibition Constitutive Activation Constitutive Activation HOG Pathway->Constitutive Activation Glycerol Accumulation Glycerol Accumulation Constitutive Activation->Glycerol Accumulation Cell Death Cell Death Glycerol Accumulation->Cell Death ROS Production->Group III HHK Activates Methylglyoxal Accumulation->Group III HHK Activates

Caption: Proposed mechanism of action for this compound, leading to fungal cell death.

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the literature to study this compound's impact on fungi.

Fungal Growth Inhibition Assay (EC50 Determination)

Objective: To determine the concentration of this compound that inhibits fungal growth by 50%.

Materials:

  • Fungal isolate of interest

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution (e.g., in DMSO)

  • Sterile Petri dishes

  • Mycelial plugs (5 mm diameter) from an actively growing fungal culture

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.

  • Add appropriate volumes of this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the same concentration of DMSO used for the highest this compound concentration.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Place a 5 mm mycelial plug from the edge of a 3-5 day old culture of the fungus onto the center of each plate.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the dish.

  • Calculate the percentage of growth inhibition for each concentration compared to the control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Hog1 Phosphorylation Assay (Western Blot)

Objective: To assess the activation of the HOG pathway by detecting the phosphorylation of the Hog1 MAPK.

Materials:

  • Fungal liquid culture

  • This compound

  • Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Bradford assay reagents

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 (recognizes phosphorylated Hog1) and anti-Hog1 (total Hog1)

  • Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Grow the fungal culture in liquid medium to the desired growth phase (e.g., mid-log phase).

  • Treat the culture with this compound at the desired concentration for various time points (e.g., 0, 15, 30, 60, 90 minutes). A control culture should be treated with the vehicle (e.g., DMSO).

  • Harvest the mycelia by filtration or centrifugation and immediately freeze in liquid nitrogen.

  • Extract total protein from the frozen mycelia using a suitable extraction buffer.

  • Determine the protein concentration of each sample using the Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phosphorylated Hog1 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Hog1.

Gene Expression Analysis (RT-qPCR)

Objective: To quantify the changes in the expression of HOG pathway-related genes in response to this compound treatment.

Materials:

  • Fungal liquid culture

  • This compound

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., gpd1, stl1) and a reference gene (e.g., actin or tubulin)

  • qPCR instrument

Procedure:

  • Treat fungal liquid cultures with this compound as described in the phosphorylation assay.

  • Harvest the mycelia and extract total RNA using a suitable kit, following the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the untreated control.

Conclusion

This compound's unique mode of action, which involves the targeted disruption of the fungal HOG signaling pathway, makes it a highly effective and valuable tool in agriculture. By hyperactivating this critical stress response pathway, this compound pushes the fungal cell beyond its adaptive capacity, leading to cell death. A thorough understanding of the molecular intricacies of this process, supported by quantitative data and robust experimental protocols, is essential for the continued development of novel antifungal strategies and for managing the emergence of resistance. This guide provides a foundational resource for researchers and professionals working to combat fungal pathogens.

References

Methodological & Application

Application Note: Determination of Fludioxonil Residues in Plant Tissues by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of fludioxonil, a non-systemic phenylpyrrole fungicide, in various plant tissues using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The described methodology is intended for researchers, scientists, and quality control professionals in the agricultural and food safety sectors. The protocol outlines sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and clean-up procedure, followed by chromatographic separation and quantification. This method is demonstrated to be robust, with high recovery rates and low limits of detection and quantification, making it suitable for routine monitoring of this compound residues.

Introduction

This compound is widely used in agriculture to control a variety of fungal pathogens on fruits, vegetables, and ornamental crops.[1] Its persistence in plant tissues necessitates reliable and validated analytical methods to ensure compliance with regulatory limits and to assess potential dietary risks. HPLC with UV detection is a widely accessible and cost-effective technique for the quantification of this compound residues.[2][3][4] This document presents a comprehensive protocol, including sample preparation and HPLC-UV analysis, applicable to a range of plant matrices.

Data Presentation

The following table summarizes the quantitative performance parameters of the HPLC-UV method for this compound analysis in various plant tissues.

ParameterValuePlant Matrix ExamplesReference
Limit of Detection (LOD) 0.02 mg/kgLettuce[5]
Limit of Quantification (LOQ) 0.01–0.05 mg/kgVarious crops including sorghum grain, citrus, and apples[1][6]
Linearity (Correlation Coefficient, R²) > 0.998Rice, Lettuce[2][3][5]
Recovery 85.9% - >98%Lettuce, Rice, various fruits and vegetables[2][3][5][6]
UV Detection Wavelength 212 nm, 254 nm, 268 nmGeneral[1][2][3][5]
Retention Time Varies with conditionsGeneralN/A

Experimental Protocols

Reagents and Materials
  • This compound analytical standard (97% purity or higher)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 solid-phase extraction (SPE) cartridges (optional, for additional cleanup)

  • 0.45 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Homogenizer or blender.

  • Centrifuge capable of 3000 rpm or higher.

  • Rotary evaporator (optional).

  • Analytical balance.

Standard Solution Preparation
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of acetonitrile. Store at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.02 to 40.0 µg/mL.[5] These solutions should be stored under the same conditions as the stock solution.

Sample Preparation (QuEChERS Method)
  • Homogenization: Weigh 10 g of a representative, homogenized plant tissue sample into a 50 mL centrifuge tube. For recovery experiments, spike the blank sample with a known concentration of this compound standard and let it stand overnight in a refrigerator.[5]

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 3000 rpm for 5 minutes.[5]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA.

  • Final Centrifugation: Vortex the microcentrifuge tube for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[5]

HPLC-UV Analysis
  • Column: C18 (e.g., Prospher Star C18, 5 µm, 25 x 0.46 cm)[2][3]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v or 50:50 v/v, may require optimization).[2][3][7]

  • Flow Rate: 1.0 mL/min.[2][3][7]

  • Injection Volume: 20 µL.[2][3]

  • Column Temperature: 25-40°C.[2][3][7]

  • UV Detection Wavelength: 268 nm (can be optimized between 212-270 nm).[1][7]

Quantification

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample extract from the calibration curve and calculate the final residue concentration in the plant tissue (mg/kg) using the appropriate dilution factors.

Mandatory Visualization

experimental_workflow start Sample Reception (Plant Tissue) homogenization Homogenization (10g sample) start->homogenization extraction Extraction (Acetonitrile) homogenization->extraction salting_out Salting Out & Shaking (MgSO4, NaCl) extraction->salting_out centrifugation1 Centrifugation 1 (3000 rpm, 5 min) salting_out->centrifugation1 cleanup d-SPE Cleanup (PSA, MgSO4) centrifugation1->cleanup Supernatant centrifugation2 Centrifugation 2 cleanup->centrifugation2 filtration Filtration (0.45 µm filter) centrifugation2->filtration hplc_analysis HPLC-UV Analysis filtration->hplc_analysis data_processing Data Processing & Quantification hplc_analysis->data_processing end Final Report data_processing->end

Caption: Experimental workflow for this compound analysis in plant tissues.

logical_relationship cluster_prep Sample Preparation cluster_analysis Analysis Homogenize Homogenize Sample Extract Extract with Acetonitrile Homogenize->Extract Clean Clean with d-SPE Extract->Clean Separate Chromatographic Separation (HPLC) Clean->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Key stages in the this compound analysis protocol.

References

Application Note: In Vitro Efficacy Testing of Fludioxonil Against Botrytis cinerea

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Botrytis cinerea, the causative agent of gray mold disease, is a devastating necrotrophic fungus that infects a vast range of plant species, leading to significant economic losses in agriculture.[1][2] Control of this pathogen heavily relies on the application of chemical fungicides. Fludioxonil, a phenylpyrrole fungicide, is a critical component in managing B. cinerea.[1][3] It functions as a non-systemic, surface fungicide highly effective at inhibiting both spore germination and mycelial growth.[1][4] However, the emergence of fungicide-resistant strains necessitates robust monitoring and testing protocols.[2][4] This document provides detailed protocols for in vitro assays to determine the efficacy of this compound against B. cinerea, enabling the assessment of isolate sensitivity and the characterization of resistance.

Mechanism of Action of this compound

The primary mode of action of this compound is the disruption of signal transduction in the fungal cell, specifically by targeting the High-Osmolarity Glycerol (HOG) pathway, a conserved mitogen-activated protein kinase (MAPK) signaling cascade.[1][5][6]

This compound is believed to mimic an osmotic stress signal, which leads to the inappropriate activation of the sensor histidine kinase OS-1 (also known as Bos1 in B. cinerea).[4][6] This aberrant activation triggers the downstream HOG pathway, resulting in the over-accumulation of intracellular glycerol.[6][7] The excessive glycerol disrupts the osmotic balance, causing abnormally high turgor pressure, which impairs cellular function and ultimately inhibits fungal growth.[6][7] Resistance to this compound is often associated with mutations in the Bos1 gene.[1][5]

HOG_Pathway cluster_input Stimuli cluster_pathway HOG Signaling Pathway cluster_output Cellular Response This compound This compound os1 OS-1 / Bos1 (Sensor Histidine Kinase) This compound->os1 mimics osmotic_stress Osmotic Stress osmotic_stress->os1 activates hog1 HOG1 MAPK Cascade os1->hog1 glycerol Over-Accumulation of Glycerol hog1->glycerol disruption Cellular Turgor Disruption glycerol->disruption inhibition Fungal Growth Inhibition disruption->inhibition

Caption: this compound's proposed mechanism of action via the HOG pathway.

Experimental Protocols

Two primary methods are presented for testing this compound efficacy: the mycelial growth radial inhibition assay and the spore germination assay. The following workflow provides a general overview of the testing process.

Experimental_Workflow start Start: Isolate B. cinerea from infected tissue culture 1. Prepare Pure Culture on PDA Medium start->culture inoculate 4. Inoculate Plates with Mycelial Plugs culture->inoculate prep_f 2. Prepare this compound Stock & Dilutions prep_m 3. Prepare Fungicide- Amended Agar Plates prep_f->prep_m prep_m->inoculate incubate 5. Incubate (e.g., 23-25°C for 3 days) inoculate->incubate measure 6. Measure Colony Diameter incubate->measure calculate 7. Calculate % Inhibition and Determine EC50 measure->calculate end End: Characterize Isolate Sensitivity calculate->end

References

Fludioxonil Seed Treatment: Application Notes and Protocols for Cereals and Legumes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the use of fludioxonil as a seed treatment for cereals and legumes. This compound is a broad-spectrum phenylpyrrole fungicide that provides effective control against a wide range of seed-borne and soil-borne fungal pathogens. Its primary mode of action is the inhibition of a specific protein kinase, which disrupts the osmotic stress response pathway in fungi, leading to the cessation of spore germination and mycelial growth.[1][2][3] This document provides detailed methodologies for research applications, quantitative efficacy data, and visualizations of the key signaling pathway and experimental workflows.

Data Presentation: Efficacy of this compound Seed Treatment

The following tables summarize the quantitative data on the efficacy of this compound seed treatment against key pathogens in cereals and legumes.

Table 1: Efficacy of this compound against Seedling Diseases in Winter Wheat

PathogenTreatment (g a.i./100 kg seed)Parameter AssessedEfficacy/ResultReference
Rhizoctonia cerealisThis compound (5g) + Sedaxane (10g)Plant Emergence33% increase compared to untreated[1]
Rhizoctonia cerealisThis compound (5g) + Sedaxane (10g)Thousand Grain Weight3.6% reduction by pathogen, 4% yield increase with treatment[1][4]
Microdochium nivaleThis compound (5g) + Sedaxane (10g)Plant EmergenceIncreased emergence compared to untreated[1][4]
Microdochium spp.This compound (5g) + Sedaxane (10g)Stem Browning38-47% reduction in stem browning[1]
Fusarium graminearumThis compoundRadicle LengthSignificantly increased radicle length compared to untreated[5]
Fusarium spp.This compound + DifenoconazoleMycelial Growth Inhibition (in vitro)EC50 = 0.27 mg/L[6][7]

Table 2: Efficacy of this compound against Seedling Diseases in Legumes (Soybean, Pea, Lentil)

CropPathogenTreatment (g a.i./100 kg seed)Parameter AssessedEfficacy/ResultReference
SoybeanRhizoctonia solaniThis compound + Metalaxyl-M + ThiabendazoleSeedling EmergenceSignificant increase compared to untreated control[8]
SoybeanRhizoctonia solaniThis compound + Metalaxyl-M + ThiabendazoleDisease Index (Severity)Significant reduction compared to untreated control[8]
LentilGeneral seed/soil-borne fungiThis compound + Metalaxyl-M (75 ml product) + Pyraclostrobin; Thiophanate-methyl; Fipronil (150 ml product)Shoot LengthIncreased shoot length in sand emergence test[9]
PeaAphanomyces euteiches, Fusarium spp.This compound + other fungicidesYieldYield gains of 3-7 bu/ac in fields with a history of pea/lentil production[10]
PeaRoot rot complexThis compound (as part of Rancona Trio)Incidence of Infected Plants10-20% reduction in plants with symptoms compared to untreated[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these studies.

Protocol 1: Laboratory-Scale Seed Treatment Application

Objective: To apply this compound to seeds in a controlled laboratory setting for research purposes.

Materials:

  • Certified seeds of the desired cereal or legume cultivar.

  • This compound formulation (e.g., Maxim® 4FS, 480 g/L this compound).

  • Distilled water.

  • Adjustable micropipettes.

  • Conical tubes (50 mL).

  • Vortex mixer.

  • Fume hood.

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses.

Procedure:

  • Calculate Application Rate: Determine the amount of this compound formulation needed based on the desired application rate (e.g., 5 g a.i. per 100 kg of seed) and the weight of the seed to be treated.[1]

  • Prepare Slurry: In a conical tube, prepare a water-based slurry of the this compound formulation. The final volume of the slurry should be sufficient to ensure even coverage of the seeds (typically 1-2% of the seed weight).[12]

  • Seed Treatment: Weigh the desired amount of seed into a larger container (e.g., a beaker or a plastic bag). While agitating the seeds, add the this compound slurry dropwise using a micropipette to ensure even distribution.

  • Mixing: Securely close the container and vortex or shake vigorously for 2-3 minutes to ensure uniform coating of all seeds.

  • Drying: Spread the treated seeds in a thin layer on a clean surface inside a fume hood and allow them to air dry completely before planting or storage.[12]

  • Control Group: Prepare a control group of seeds treated with an equivalent volume of distilled water only.

Protocol 2: Seed Germination and Phytotoxicity Assay

Objective: To assess the effect of this compound treatment on seed germination and seedling vigor.

Materials:

  • This compound-treated and untreated control seeds.

  • Germination paper (e.g., Whatman No. 1 filter paper) or sterilized sand.[13]

  • Petri dishes or germination boxes.

  • Incubator or growth chamber with controlled temperature and light.

  • Ruler or calipers.

Procedure:

  • Plating: Place two layers of germination paper in each Petri dish and moisten with a defined volume of distilled water. Arrange a known number of seeds (e.g., 25 or 50) equidistantly on the surface of the paper. For sand-based tests, fill trays with sterilized sand and plant seeds at a uniform depth.[13]

  • Incubation: Place the Petri dishes or trays in an incubator set to the optimal germination conditions for the specific crop (e.g., 20-25°C with a 12h/12h light/dark cycle).

  • Data Collection:

    • Germination Percentage: After a predetermined period (e.g., 7-14 days), count the number of seeds that have germinated to produce normal seedlings (with well-developed roots and shoots).[13]

    • Seedling Vigor: Measure the root and shoot length of a representative sample of seedlings from each treatment.[9]

    • Phytotoxicity Assessment: Visually assess seedlings for any signs of phytotoxicity, such as stunting, discoloration, or abnormal growth.[14]

Protocol 3: Disease Efficacy Assay (Greenhouse)

Objective: To evaluate the efficacy of this compound seed treatment in controlling a specific fungal pathogen under controlled greenhouse conditions.

Materials:

  • This compound-treated and untreated control seeds.

  • Pathogen inoculum (e.g., spore suspension or infested grain of Fusarium graminearum).

  • Sterilized potting mix (soil, sand, and peat mixture).

  • Pots or trays.

  • Greenhouse with controlled temperature, humidity, and lighting.

Procedure:

  • Inoculum Preparation: Prepare the fungal inoculum according to established methods for the specific pathogen. For soil-borne pathogens, the inoculum can be mixed into the potting medium before planting.[8]

  • Planting: Fill pots with the inoculated or non-inoculated (for control) potting mix. Plant a uniform number of treated and untreated seeds in each pot at a consistent depth.

  • Growth Conditions: Maintain the pots in a greenhouse under conditions favorable for both plant growth and disease development.

  • Disease Assessment: After a specific period, when disease symptoms are apparent, assess the disease severity using a standardized rating scale (e.g., 0-9 scale where 0 is no disease and 9 is severe disease).[15][16] The assessment can include parameters like percentage of infected plants, lesion size, and overall plant health.

  • Data Analysis: Compare the disease severity between the this compound-treated and untreated groups to determine the efficacy of the treatment.

Protocol 4: Analysis of the HOG Signaling Pathway

Objective: To investigate the effect of this compound on the High Osmolarity Glycerol (HOG) signaling pathway in a target fungus.

A. Western Blot for Phosphorylated Hog1 (p-Hog1):

Materials:

  • Fungal culture (e.g., Fusarium graminearum).

  • This compound solution.

  • Liquid nitrogen.

  • Protein extraction buffer.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Electroblotting system.

  • Primary antibody against phosphorylated p38 MAPK (which cross-reacts with fungal Hog1).[17][18]

  • Primary antibody against total Hog1.[17]

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Fungal Culture and Treatment: Grow the fungus in liquid culture to the desired growth phase. Expose the culture to a specific concentration of this compound for various time points (e.g., 0, 5, 15, 30 minutes).

  • Protein Extraction: Harvest the mycelia by filtration, flash-freeze in liquid nitrogen, and grind to a fine powder. Extract total protein using a suitable extraction buffer.

  • SDS-PAGE and Western Blotting: Separate the protein extracts by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunodetection: Block the membrane and incubate with the primary antibody against p-Hog1. After washing, incubate with the HRP-conjugated secondary antibody.[19]

  • Visualization: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Total Hog1 Control: Strip the membrane and re-probe with an antibody against total Hog1 to confirm equal protein loading.[17]

B. qPCR for Downstream Gene Expression:

Materials:

  • Fungal culture and this compound treatment as above.

  • RNA extraction kit.

  • DNase I.

  • cDNA synthesis kit.

  • qPCR instrument.

  • SYBR Green or probe-based qPCR master mix.

  • Primers for target downstream genes of the HOG pathway and reference genes.

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the fungal mycelia and treat with DNase I to remove any contaminating DNA. Synthesize cDNA from the RNA template.[20][21]

  • qPCR: Perform qPCR using primers for the target genes and at least two validated reference genes for normalization.[22] The reaction should include a no-template control.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in response to this compound treatment compared to the untreated control.[23]

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Fungal Cell This compound This compound hk1 Group III Histidine Kinase (HK1) This compound->hk1 Hyperactivates ypd1 Ypd1 hk1->ypd1 Inhibits Phosphorylation ssk1 Ssk1 ypd1->ssk1 Relief of Inhibition ssk2_20 Ssk2/20 (MAPKKK) ssk1->ssk2_20 pbs2 Pbs2 (MAPKK) ssk2_20->pbs2 Phosphorylates hog1 Hog1 (MAPK) pbs2->hog1 Phosphorylates nucleus Nucleus hog1->nucleus Translocation glycerol Glycerol Accumulation hog1->glycerol Leads to gene_expression Stress Response Gene Expression nucleus->gene_expression cell_death Cell Swelling & Death glycerol->cell_death G cluster_0 Seed Treatment & Preparation cluster_1 Experimental Arms cluster_2 Data Collection & Analysis seed_sourcing Source Certified Seeds (Cereal/Legume) treatment_prep Prepare this compound Slurry seed_sourcing->treatment_prep seed_coating Coat Seeds with Slurry treatment_prep->seed_coating drying Air Dry Treated Seeds seed_coating->drying germination_assay Germination & Phytotoxicity Assay drying->germination_assay efficacy_assay Disease Efficacy Assay (Greenhouse) drying->efficacy_assay pathway_analysis Signaling Pathway Analysis drying->pathway_analysis germ_data Measure Germination % & Seedling Vigor germination_assay->germ_data disease_data Assess Disease Severity efficacy_assay->disease_data molecular_data Perform Western Blot (p-Hog1) & qPCR (Gene Expression) pathway_analysis->molecular_data

References

Application Note: Protocol for the Quantification of Fludioxonil in Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and professionals in environmental science and drug development.

Introduction Fludioxonil is a synthetic phenylpyrrole fungicide widely used in agriculture to protect crops from various fungal diseases.[1] It functions by inhibiting a protein kinase involved in fungal signal transduction, thereby disrupting spore germination and mycelial growth.[1] Due to its persistence, there is a growing need to monitor its concentration in soil to understand its environmental fate and ensure ecological safety. This document provides a detailed protocol for the quantification of this compound in soil samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective method. Alternative methods using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are also discussed.

Principle of the Method

The primary method outlined is based on solvent extraction of this compound from soil samples, followed by a cleanup procedure to remove interfering matrix components, and subsequent quantification using UPLC-MS/MS. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective approach for sample preparation.[2][3] The UPLC system separates this compound from other compounds, and the tandem mass spectrometer provides sensitive and selective detection and quantification through Multiple Reaction Monitoring (MRM).

I. UPLC-MS/MS Method

This method is highly recommended for its accuracy, sensitivity, and specificity in detecting this compound residues.

Experimental Protocol

1. Apparatus and Reagents

  • Apparatus:

    • Ultra-Performance Liquid Chromatography (UPLC) system

    • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

    • Homogenizer/blender

    • Centrifuge capable of 4000 rpm

    • Vortex mixer

    • Analytical balance (0.001 g precision)

    • Syringe filters (0.22 µm)

    • Volumetric flasks, pipettes, and autosampler vials

  • Reagents:

    • This compound analytical standard

    • Acetonitrile (HPLC or LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Sodium chloride (NaCl), analytical grade

    • Anhydrous magnesium sulfate (MgSO₄), analytical grade

    • Primary Secondary Amine (PSA) sorbent

    • Florisil or C18 sorbent for cleanup

2. Sample Preparation (QuEChERS-based Extraction and Cleanup)

  • Soil Sampling: Collect representative soil samples from the top 15 cm of the cultivated layer. Air-dry the samples and sieve through a 2 mm mesh to remove stones and debris.[4]

  • Extraction:

    • Weigh 5.0 g of the prepared soil into a 50 mL centrifuge tube.[4]

    • Add 10 mL of deionized water and vortex for 30 seconds.

    • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.[4][5]

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately cap and shake vigorously for 1 minute to prevent the formation of MgSO₄ agglomerates.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA sorbent.[6][7] This step helps remove organic acids, sugars, and other interferences.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[4]

    • The sample is now ready for UPLC-MS/MS analysis.

3. Instrumental Analysis

  • UPLC Conditions:

    • Column: ACQUITY UPLC BEH C18 (e.g., 2.1 mm × 50 mm, 1.7 µm).[6][7]

    • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.[4][6][7]

    • Flow Rate: 0.3 mL/min.[4]

    • Injection Volume: 2-5 µL.[4]

    • Column Temperature: 40 °C.[4]

    • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound, followed by re-equilibration.

  • MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[6][7]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: m/z 247.[4][8]

    • Product Ions: m/z 180 (quantification) and m/z 126 or 125 (confirmation).[4][8]

4. Quantification Quantification is performed using an external standard calibration curve.[6][7] Prepare a series of standard solutions of this compound in a solvent matching the final sample extract. Plot the peak area against the concentration to generate a linear regression equation, which is then used to calculate the concentration in the soil samples.

Experimental Workflow Diagram

Fludioxonil_Quantification_Workflow cluster_sampling 1. Sample Collection & Preparation cluster_extraction 2. Extraction cluster_cleanup 3. Sample Cleanup (d-SPE) cluster_analysis 4. Analysis & Quantification Sampling Collect Soil Samples (0-15 cm depth) Preparation Air-dry, Sieve (2 mm), and Homogenize Sampling->Preparation Weighing Weigh 5g of Soil Preparation->Weighing Add_Solvents Add Water & Acetonitrile Weighing->Add_Solvents Add_Salts Add MgSO4 & NaCl (QuEChERS) Add_Solvents->Add_Salts Vortex Vortex Vigorously (1 min) Add_Salts->Vortex Centrifuge1 Centrifuge (4000 rpm, 5 min) Vortex->Centrifuge1 Transfer_Supernatant Take Aliquot of Acetonitrile Extract Centrifuge1->Transfer_Supernatant Add_Sorbent Add PSA & MgSO4 Transfer_Supernatant->Add_Sorbent Vortex2 Vortex (30s) Add_Sorbent->Vortex2 Centrifuge2 Centrifuge (10,000 rpm, 2 min) Vortex2->Centrifuge2 Filter Filter (0.22 µm) into Vial Centrifuge2->Filter LCMS UPLC-MS/MS Analysis Filter->LCMS Data Data Acquisition (MRM) LCMS->Data Quant Quantification (External Standard Curve) Data->Quant

Caption: Workflow for this compound Quantification in Soil.

II. Alternative Method: GC-MS/MS

For laboratories equipped with GC-MS/MS, this technique provides a reliable alternative.

Experimental Protocol

1. Sample Preparation

  • Extraction: The extraction process is similar to the UPLC-MS/MS method. Extract 10 g of soil with 10 mL of acetonitrile.[5]

  • Cleanup: Use a mixed sorbent of Primary Secondary Amine (PSA) and octadecylsilane (C18) for the d-SPE cleanup step.[5]

2. Instrumental Analysis

  • GC Conditions:

    • Column: A low-polarity capillary column (e.g., HP-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Program: Start at a lower temperature (e.g., 70 °C), ramp up to a high temperature (e.g., 300 °C) to ensure elution.

  • MS/MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

Data Presentation: Method Performance

The following tables summarize the quantitative performance data for the described methods based on published literature.

Table 1: UPLC-MS/MS Method Performance

Parameter Soil Matrix Value Reference
Linearity Range Soil 0.01 - 2.00 mg/L (r² = 0.9995) [6][7]
Soil 0.005 - 0.5 mg/L (R² = 0.9982) [4]
Recovery Soil 88.21% - 106.88% [6]
Soil 96% - 104% [4]
Limit of Detection (LOD) Soil 0.4 µg/kg (0.0004 mg/kg) [6]
Soil 0.003 mg/kg [8]
Limit of Quantification (LOQ) Soil 1.3 µg/kg (0.0013 mg/kg) [6]

| | Soil | 0.01 mg/kg |[8] |

Table 2: GC-MS/MS Method Performance

Parameter Soil Matrix Value Reference
Linearity Range Soil 0.005 - 2.0 µg/mL (R² > 0.99) [5]
Recovery Soil 82.73% - 97.67% [5]
Limit of Detection (LOD) Soil 0.006 mg/kg [5]

| Limit of Quantification (LOQ) | Soil | 0.02 mg/kg |[5] |

Conclusion

The UPLC-MS/MS method provides a robust, sensitive, and accurate protocol for the quantification of this compound in soil samples. The detailed steps for sample preparation using a QuEChERS-based approach ensure effective extraction and cleanup, leading to reliable results. The performance data indicates excellent linearity, recovery, and low detection limits, making it suitable for environmental monitoring and regulatory compliance. The GC-MS/MS method serves as a viable alternative. Proper validation of the chosen method within the specific laboratory context is essential to ensure data quality.

References

Application Notes and Protocols for Fludioxonil in Post-Harvest Fruit Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludioxonil, a synthetic phenylpyrrole fungicide, is a crucial tool in post-harvest disease management for a wide variety of fruits.[1][2] Its non-systemic nature and broad-spectrum activity make it effective against numerous fungal pathogens that cause significant economic losses during storage and transport.[2][3] this compound's primary mode of action involves the inhibition of transport-associated phosphorylation of glucose, which disrupts mycelial growth.[1][4] More specifically, it is understood to hyperactivate the High-Osmolarity Glycerol (HOG) signaling pathway in fungi, leading to cellular stress and ultimately, cell death.[5][6]

These application notes provide detailed protocols for the preparation and application of this compound formulations for post-harvest fruit treatment, methods for efficacy evaluation, and procedures for residue analysis. The information is intended to guide researchers in developing and evaluating new post-harvest treatment strategies.

Data Summary

Efficacy of this compound Against Common Post-Harvest Pathogens
Fruit TypePathogenEfficacyReference
Pome Fruit (Apples)Penicillium expansum (Blue Mold)High[7]
Pome Fruit (Apples)Botrytis cinerea (Gray Mold)High[8]
Pome Fruit (Apples)Phlyctema vagabunda (Bull's eye rot)High (dip), Moderate (drench, thermofog)[8]
Citrus (Oranges, Lemons)Penicillium digitatum (Green Mold)High[7][9][10]
Citrus (Oranges, Lemons)Penicillium italicum (Blue Mold)Moderate to High[10]
Stone Fruit (Peaches, Nectarines, Apricots)Monilinia fructicola (Brown Rot)High[5]
Stone Fruit (Cherries)Botrytis cinerea (Gray Mold)High[4]
GrapesBotrytis cinerea (Gray Mold)High[11]
MangoLasiodiplodia theobromae (Stem-end Rot)High
This compound Residue Levels in Post-Harvest Treated Fruit
Fruit TypeApplication MethodConcentration (mg/L)Temperature (°C)Dip Time (min)Residue Level (mg/kg)Reference
NectarinesDip100202~0.6 - 2.0[5]
ApricotsDip100202~0.6 - 2.0[5]
PeachesDip100202~0.6 - 2.0[5]
NectarinesDip25482~0.6 - 2.0[5]
Oranges ('Salustiana')Dip100503~1.5 - 2.0
Oranges ('Tarocco')Dip400203~0.8[10]
Oranges ('Tarocco')Dip100503~0.8[10]
CherriesSoak400413.84 (at 40 days)[4]
MangoHot Dip345520.5 - 5Not specified[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Treatment Solutions

Objective: To prepare a concentrated stock solution of this compound and subsequent dilutions for in vitro and in vivo experiments.

Materials:

  • This compound (analytical grade solid, ≥98% purity)

  • Dimethyl sulfoxide (DMSO) or methanol (HPLC grade)

  • Sterile distilled water

  • Sterile flasks and graduated cylinders

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Stock Solution Preparation (e.g., 10,000 mg/L):

    • Accurately weigh 100 mg of this compound powder using an analytical balance.

    • Transfer the powder to a sterile 10 mL volumetric flask.

    • Add a small amount of DMSO or methanol to dissolve the this compound completely. This compound is slightly soluble in these solvents.[7]

    • Once dissolved, bring the volume up to 10 mL with the same solvent.

    • Mix thoroughly using a magnetic stirrer until a homogenous solution is achieved.

    • Store the stock solution in a tightly sealed, labeled container at -20°C for long-term storage.[7]

  • Treatment Solution Preparation (e.g., 100 mg/L):

    • To prepare a 100 mg/L treatment solution, dilute the 10,000 mg/L stock solution 1:100 in sterile distilled water. For example, add 1 mL of the stock solution to 99 mL of sterile distilled water.

    • If using the treatment solution in a wax or oil emulsion, the stock solution can be added to the emulsion and mixed vigorously to ensure even dispersion.[5]

    • Prepare fresh treatment solutions on the day of the experiment.

Protocol 2: Post-Harvest Dip Treatment of Pome and Stone Fruits

Objective: To apply this compound to pome or stone fruits via a dip treatment to evaluate its efficacy against post-harvest pathogens.

Materials:

  • Mature, healthy fruits (e.g., apples, pears, peaches, cherries)

  • This compound treatment solution (prepared as in Protocol 1)

  • Sterile water (for control group)

  • Beakers or containers for dipping

  • Drying racks

  • Incubation chambers with controlled temperature and humidity

Procedure:

  • Fruit Preparation:

    • Gently wash the fruits with tap water to remove any field debris and allow them to air dry.

    • For curative efficacy studies, fruits can be artificially inoculated with a known fungal pathogen (e.g., Botrytis cinerea, Penicillium expansum) 12-24 hours prior to treatment. This is typically done by creating a small wound on the fruit surface and applying a spore suspension.

  • Dip Treatment:

    • Prepare the desired concentrations of this compound treatment solutions (e.g., 25, 50, 100 mg/L) and a sterile water control.

    • Some studies have shown increased efficacy with heated solutions; therefore, the temperature of the dipping solution can be a variable (e.g., 20°C vs. 48-52°C).[5][10]

    • Completely immerse the fruits in the treatment solution for a specified duration, typically ranging from 30 seconds to 2 minutes.[5]

    • Ensure all surfaces of the fruit are in contact with the solution.

  • Post-Treatment and Incubation:

    • After dipping, remove the fruits and place them on drying racks to air dry completely.

    • Once dry, place the fruits in incubation chambers at a suitable temperature and high relative humidity (e.g., 20-25°C, >90% RH) to promote disease development in the control group.

    • Monitor the fruits daily for disease incidence and severity over a period of 7 to 21 days.

Protocol 3: Residue Analysis of this compound in Fruit using HPLC-MS/MS

Objective: To extract and quantify this compound residues from treated fruit samples. This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4]

Materials:

  • Treated fruit samples

  • Acetonitrile (HPLC grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (optional, for pigmented fruits)

  • Centrifuge and centrifuge tubes (50 mL)

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • HPLC-MS/MS system

Procedure:

  • Sample Homogenization and Extraction:

    • Weigh 10-15 g of the homogenized fruit sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing PSA and C18 sorbents (and GCB if needed).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2-5 minutes.

  • Analysis:

    • Take the supernatant from the d-SPE tube and filter it through a 0.22 µm syringe filter into an HPLC vial.

    • Analyze the sample using an HPLC-MS/MS system with a suitable C18 column and a mobile phase gradient (e.g., water and acetonitrile with formic acid).

    • Quantify the this compound concentration by comparing the peak area to a calibration curve prepared with known standards.

Visualizations

Signaling Pathway

G cluster_fungus Fungal Cell This compound This compound HHK Group III Hybrid Histidine Kinase (HHK) This compound->HHK Hyperactivates HOG_Pathway HOG Pathway (MAP Kinase Cascade) HHK->HOG_Pathway Activates Glycerol_Production Glycerol Production HOG_Pathway->Glycerol_Production Stimulates Cellular_Stress Cellular Stress (Osmotic Imbalance) HOG_Pathway->Cellular_Stress Leads to Cell_Death Fungal Cell Death Cellular_Stress->Cell_Death

Caption: this compound's mechanism of action on the fungal HOG pathway.

Experimental Workflow

G cluster_workflow Experimental Workflow for Efficacy Evaluation start Start: Select Fruit and Pathogen formulation Prepare this compound Formulations start->formulation inoculation Artificially Inoculate Fruit (Optional, for curative studies) start->inoculation treatment Post-Harvest Treatment (Dip, Spray, etc.) formulation->treatment inoculation->treatment incubation Incubate under Controlled Conditions treatment->incubation data_collection Collect Data: - Disease Incidence (%) - Disease Severity (lesion size) incubation->data_collection residue_analysis Residue Analysis (HPLC-MS/MS) incubation->residue_analysis data_analysis Statistical Analysis data_collection->data_analysis residue_analysis->data_analysis conclusion Conclusion and Reporting data_analysis->conclusion

References

Application of Fludioxonil in Integrated Pest Management Programs: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludioxonil is a broad-spectrum, non-systemic fungicide belonging to the phenylpyrrole class of chemistry.[1] It was first introduced in 1993 and is a synthetic analog of the natural antimicrobial compound pyrrolnitrin. This compound is a valuable tool in Integrated Pest Management (IPM) programs due to its efficacy against a wide range of fungal pathogens, its unique mode of action, and its utility in resistance management strategies.[1][2] This document provides detailed application notes and protocols for the use of this compound in a research and drug development context, with a focus on its mechanism of action, efficacy, resistance management, and impact on non-target organisms.

Mechanism of Action

This compound's primary mode of action involves the disruption of signal transduction pathways in fungal cells, specifically the High Osmolarity Glycerol (HOG) pathway, which is a type of Mitogen-Activated Protein Kinase (MAPK) pathway.[3][4][5][6] Unlike many fungicides that directly inhibit enzyme activity, this compound is thought to hyperactivate the HOG pathway, leading to an accumulation of glycerol and subsequent cell swelling and lysis.[3][6] This disruption also affects transport-associated phosphorylation of glucose, which reduces mycelial growth.

Recent research suggests that this compound's mechanism is complex and may not involve direct interaction with the hybrid histidine kinase (HHK) protein as initially thought. Instead, it appears to induce the production of reactive aldehydes, such as methylglyoxal, which in turn activates the lethal HHK cascade, leading to oxidative stress and fungal cell death.

Target Pathogens

This compound exhibits a broad spectrum of activity against numerous fungal pathogens, making it effective for seed treatment, foliar applications, and post-harvest disease control.[1] Key target pathogens include:

  • Botrytis cinerea (Gray Mold)[2]

  • Fusarium spp. (Fusarium head blight, seed rot)[7]

  • Alternaria spp. (Early blight)

  • Rhizoctonia spp. (Damping-off)

  • Penicillium expansum (Blue mold)

  • Monilinia spp. (Brown rot)[8]

  • Sclerotinia sclerotiorum (White mold)

Quantitative Efficacy Data

The efficacy of this compound can be quantified by determining the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the fungal growth. The following tables summarize reported EC50 values for this compound against various fungal pathogens.

Fungal SpeciesIsolate TypeEC50 (µg/mL)Reference
Botrytis cinereaSensitive0.009 - 0.089[2]
Botrytis cinereaHighly Resistant0.95 - 10.44[2]
Fusarium pseudograminearumBaseline0.0613 ± 0.0347[7][9]
Alternaria alternataSensitive< 0.25[10]
Alternaria solaniSensitive< 0.10 - 1.24[10]
Penicillium expansumBaseline0.011 - 0.068

Table 1: In Vitro Efficacy of this compound against various fungal pathogens.

Experimental Protocols

Protocol 1: Fungicide Sensitivity Testing using a Microtiter Plate Assay

This protocol outlines a high-throughput method for determining the EC50 of this compound against filamentous fungi.

Materials:

  • 96-well flat-bottom microtiter plates

  • Fungal isolates

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Technical grade this compound

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer (plate reader)

  • Sterile water

  • Micropipettes and sterile tips

Procedure:

  • Prepare Fungal Inoculum:

    • Grow fungal isolates on Potato Dextrose Agar (PDA) plates until sufficient sporulation is observed.

    • Harvest spores by flooding the plate with sterile water and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Prepare Fungicide Stock and Dilutions:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in the appropriate liquid medium to achieve the desired final concentrations in the microtiter plate (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

  • Assay Setup:

    • In each well of a 96-well plate, add 100 µL of the appropriate this compound dilution.

    • Include control wells with medium only (blank) and medium with DMSO (solvent control).

    • Add 100 µL of the fungal spore suspension to each well.

    • Each concentration and control should be tested in triplicate.

  • Incubation and Measurement:

    • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) for 48-72 hours.

    • Measure the optical density (OD) at 600 nm using a microplate reader.

  • Data Analysis:

    • Subtract the OD of the blank wells from the OD of the treatment and control wells.

    • Calculate the percentage of growth inhibition for each this compound concentration relative to the solvent control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Monitoring this compound Resistance in Fungal Populations

This protocol describes a method for monitoring the frequency of this compound-resistant individuals in a field population of a target fungus.

Materials:

  • Fungicide-amended agar plates (PDA with discriminatory concentrations of this compound)

  • Non-amended PDA plates (control)

  • Sterile swabs or sampling tools

  • Incubator

Procedure:

  • Sample Collection:

    • Collect diseased plant tissue samples from various locations within the target field.

    • Isolate the target fungus from the plant tissue onto PDA plates.

  • Resistance Screening:

    • Prepare PDA plates amended with a discriminatory concentration of this compound. This concentration should be sufficient to inhibit the growth of sensitive isolates but allow the growth of resistant isolates (e.g., 10 µg/mL for Botrytis cinerea).[2]

    • Subculture a mycelial plug from each fungal isolate onto both a fungicide-amended plate and a non-amended control plate.

    • Incubate the plates at the optimal growth temperature.

  • Data Collection and Analysis:

    • After the incubation period, assess the growth of each isolate on the amended and control plates.

    • Isolates that grow on the fungicide-amended plates are considered resistant.

    • Calculate the frequency of resistance in the population by dividing the number of resistant isolates by the total number of isolates tested.

Signaling Pathways and Experimental Workflows

Fludioxonil_Signaling_Pathway cluster_stress External Stress cluster_cell Fungal Cell This compound This compound TPI Triosephosphate Isomerase This compound->TPI Inhibits HHK Group III Hybrid Histidine Kinase (HHK) HOG_MAPK_Pathway HOG MAP Kinase Pathway HHK->HOG_MAPK_Pathway Hyperactivates Oxidative_Stress Oxidative Stress HHK->Oxidative_Stress Methylglyoxal Methylglyoxal (Reactive Aldehyde) TPI->Methylglyoxal Leads to release of Methylglyoxal->HHK Activates Glycerol_Accumulation Glycerol Accumulation HOG_MAPK_Pathway->Glycerol_Accumulation Cell_Swelling Cell Swelling & Lysis Glycerol_Accumulation->Cell_Swelling Cell_Death Fungal Cell Death Cell_Swelling->Cell_Death Oxidative_Stress->Cell_Death

Caption: Proposed mechanism of action of this compound.

Fungicide_Sensitivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Spore_Suspension Prepare Fungal Spore Suspension Plate_Setup Set up 96-well plate (Spores + Fungicide) Spore_Suspension->Plate_Setup Fungicide_Dilutions Prepare this compound Serial Dilutions Fungicide_Dilutions->Plate_Setup Incubation Incubate at Optimal Temperature Plate_Setup->Incubation OD_Measurement Measure Optical Density (600 nm) Incubation->OD_Measurement Inhibition_Calc Calculate % Growth Inhibition OD_Measurement->Inhibition_Calc EC50_Determination Determine EC50 (Dose-Response Curve) Inhibition_Calc->EC50_Determination

Caption: Workflow for fungicide sensitivity testing.

Resistance Management

The risk of resistance development to this compound is considered low to medium. However, resistant strains of some fungi, such as Botrytis cinerea, have been reported.[9] Resistance can be conferred by point mutations in the histidine kinase Os1 gene or through the overexpression of ATP-binding cassette (ABC) transporters.[2]

To mitigate the risk of resistance, the following strategies are recommended as part of an IPM program:

  • Rotation and Tank Mixing: Avoid consecutive applications of this compound. Rotate with or tank-mix with fungicides that have a different mode of action.

  • Preventative Applications: Apply this compound preventatively, before the establishment of the disease.

  • Limiting the Number of Applications: Adhere to the recommended maximum number of applications per season.

  • Integrated Approach: Combine the use of this compound with cultural practices, biological controls, and other non-chemical methods of disease management.[2]

Impact on Non-Target Organisms

As with any pesticide, it is crucial to consider the potential impact of this compound on non-target organisms. The following table summarizes available toxicity data.

OrganismTest TypeEndpointValueReference
Caenorhabditis elegans (Nematode)SoilEC50 (Reproduction)209.9 mg/kg dry soil[11]
Caenorhabditis elegans (Nematode)SoilNOEC (Reproduction)63.0 mg/kg dry soil[11]
Scenedesmus acutus (Algae)AquaticIC50 (Growth)4.85 mg/L[12]
Lemna minor (Duckweed)AquaticIC50 (Growth)>100 mg/L[12]
Aliivibrio fischeri (Bacteria)AquaticIC50 (5 min)260.24 mg/L[13]
Benthic MacroinvertebratesSedimentHC5 (28d-EC10)0.57 mg/kg dry sediment[14]

Table 2: Ecotoxicological Data for this compound on Non-Target Organisms. (EC50 = Half-maximal effective concentration; NOEC = No-observed-effect concentration; IC50 = Half-maximal inhibitory concentration; HC5 = Hazardous concentration for 5% of species)

Studies have shown that this compound can affect soil microbial communities, causing a temporary reduction in certain enzyme activities.[15][16] It is important to consider these potential impacts when incorporating this compound into an IPM program.

Conclusion

This compound is a highly effective fungicide with a unique mode of action that makes it a valuable component of integrated pest management programs. Its broad-spectrum activity allows for the control of a wide range of economically important fungal pathogens. By understanding its mechanism of action, adhering to resistance management strategies, and being mindful of its potential effects on non-target organisms, researchers and drug development professionals can effectively utilize this compound in the development of sustainable disease control strategies. The provided protocols offer a framework for further investigation into the efficacy and application of this important fungicide.

References

Application Notes and Protocols for High-Throughput Screening Assays for Fludioxonil Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludioxonil is a non-systemic phenylpyrrole fungicide widely used in agriculture to control a broad spectrum of fungal pathogens.[1][2][3][4] Its primary mode of action is the disruption of the high osmolarity glycerol (HOG) signaling pathway in fungi.[4][5][6][7][8] This pathway is critical for fungal adaptation to osmotic stress. This compound is believed to hyperactivate the HOG pathway, leading to an accumulation of glycerol, which in turn causes hyphal swelling and bursting, ultimately inhibiting fungal growth.[4] Specifically, it is thought to target a group III hybrid histidine kinase, a key sensor in the HOG pathway.[5][8][9]

The development of high-throughput screening (HTS) assays for this compound sensitivity is crucial for several reasons. It allows for the rapid screening of large compound libraries to identify new antifungal agents, the monitoring of fungicide resistance in fungal populations, and the elucidation of the molecular mechanisms of action and resistance. This document provides detailed application notes and protocols for performing HTS assays to determine fungal sensitivity to this compound.

Signaling Pathway of this compound Action

This compound's fungicidal activity is primarily attributed to its interference with the High Osmolarity Glycerol (HOG) signaling pathway. This pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that allows fungi to adapt to environmental stressors, particularly high osmolarity.

The proposed mechanism suggests that this compound hyperactivates the HOG pathway. It is believed to interact with a fungal-specific group III hybrid histidine kinase (HHK), a sensor kinase in the pathway. This interaction is thought to convert the kinase into a phosphatase, leading to the dephosphorylation of its downstream target, Ypd1. This dephosphorylation constitutively activates the downstream MAPK cascade (Ste11 -> Pbs2 -> Hog1), resulting in the phosphorylation of the MAPK Hog1. Activated Hog1 translocates to the nucleus and initiates a transcriptional response leading to the accumulation of intracellular glycerol. This uncontrolled glycerol accumulation disrupts the osmotic balance of the fungal cell, causing excessive water uptake, hyphal swelling, and eventual cell lysis.

Fludioxonil_HOG_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Group_III_HHK Group III Hybrid Histidine Kinase (HHK) This compound->Group_III_HHK Alters function to a phosphatase Ypd1_P Ypd1-P Group_III_HHK->Ypd1_P Dephosphorylates Ypd1 Ypd1 Ypd1_P->Ypd1 Ste11 Ste11 (MAPKKK) Ypd1->Ste11 Activates Pbs2 Pbs2 (MAPKK) Ste11->Pbs2 Phosphorylates Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylates Hog1_P Hog1-P Hog1->Hog1_P Gene_Expression Glycerol Synthesis Gene Expression Hog1_P->Gene_Expression Translocates and activates Glycerol_Accumulation Glycerol Accumulation Gene_Expression->Glycerol_Accumulation Cell_Lysis Hyphal Swelling & Cell Lysis Glycerol_Accumulation->Cell_Lysis

Caption: Proposed mechanism of this compound action on the HOG pathway.

High-Throughput Screening (HTS) Protocols

This section outlines protocols for two common HTS assays for determining this compound sensitivity: an optical density-based assay and a resazurin-based cell viability assay. These assays are performed in a 96-well microtiter plate format, allowing for the simultaneous testing of multiple fungal isolates and this compound concentrations.

General Workflow for HTS Assays

The general workflow for both HTS assays involves several key steps, from the preparation of fungal inoculum to data analysis.

HTS_Workflow Inoculum_Prep 1. Fungal Inoculum Preparation Plate_Prep 2. Microtiter Plate Preparation Inoculum_Prep->Plate_Prep Drug_Addition 3. This compound Addition (Serial Dilution) Plate_Prep->Drug_Addition Inoculation 4. Inoculation of Fungal Spores Drug_Addition->Inoculation Incubation 5. Incubation Inoculation->Incubation Measurement 6. Measurement (OD or Fluorescence) Incubation->Measurement Data_Analysis 7. Data Analysis (EC50 & Z'-factor) Measurement->Data_Analysis

Caption: General workflow for HTS fungicide sensitivity assays.

Protocol 1: Optical Density (OD) Based Assay

This protocol measures the inhibition of fungal growth by assessing the turbidity of the liquid culture using a microplate reader.

Materials:

  • Fungal isolates of interest

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth (PDB), Sabouraud Dextrose Broth (SDB))

  • This compound stock solution (in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Microplate reader capable of measuring absorbance at 600 nm

  • Multichannel pipette

Methodology:

  • Fungal Inoculum Preparation:

    • Culture the fungal isolate on a suitable solid medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.

    • Harvest spores by flooding the plate with sterile water or a saline-tween solution and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth or glass wool to remove mycelial fragments.

    • Adjust the spore concentration to a final density of 1 x 104 to 1 x 105 spores/mL in the appropriate liquid medium. The optimal concentration should be determined empirically for each fungal species.

  • Microtiter Plate Preparation:

    • Prepare a serial dilution of this compound in the liquid culture medium. A typical concentration range to test would be from 0.001 µg/mL to 10 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) in all wells, as higher concentrations can inhibit fungal growth.

    • Add 100 µL of the appropriate this compound dilution to each well of the 96-well plate.

    • Include negative control wells containing medium with DMSO but no this compound.

    • Include blank wells containing only the medium to serve as a baseline for the OD measurement.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal spore suspension to each well (except for the blank wells), bringing the total volume to 200 µL.

    • Seal the plate with a breathable membrane or a lid to prevent evaporation while allowing for gas exchange.

    • Incubate the plate at the optimal growth temperature for the fungus (e.g., 25-28°C) for 24 to 72 hours, or until sufficient growth is observed in the negative control wells.

  • Measurement and Data Analysis:

    • Measure the optical density (OD) at 600 nm using a microplate reader.

    • Subtract the average OD of the blank wells from the OD of all other wells.

    • Calculate the percentage of growth inhibition for each this compound concentration relative to the negative control (no fungicide).

    • Determine the Effective Concentration 50 (EC50), the concentration of this compound that inhibits 50% of fungal growth, by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

    • Assess the quality of the assay by calculating the Z'-factor.

Protocol 2: Resazurin-Based Cell Viability Assay

This colorimetric assay uses the redox indicator resazurin to measure cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Materials:

  • All materials listed for the OD-based assay

  • Resazurin sodium salt solution (e.g., 0.1 mg/mL in sterile PBS)

  • Microplate reader with fluorescence measurement capabilities (Excitation: ~560 nm, Emission: ~590 nm)

Methodology:

  • Follow steps 1-3 from the Optical Density Based Assay protocol.

  • Addition of Resazurin and Measurement:

    • After the incubation period, add 20 µL of the resazurin solution to each well.

    • Incubate the plate for an additional 2-6 hours at the optimal growth temperature. The incubation time should be optimized to allow for sufficient color development in the negative control wells without over-incubation.

    • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells (medium + resazurin) from the fluorescence of all other wells.

    • Calculate the percentage of viability for each this compound concentration relative to the negative control.

    • Determine the EC50 value as described in the OD-based assay protocol.

    • Calculate the Z'-factor to validate the assay performance.

Data Presentation and Analysis

Quantitative Data Summary

The following tables summarize representative EC50 values of this compound against various fungal pathogens, as reported in the literature. These values can serve as a reference for expected outcomes in HTS assays.

Table 1: EC50 Values of this compound for Mycelial Growth Inhibition

Fungal SpeciesEC50 (µg/mL)Reference
Aspergillus flavus0.06 - 0.11
Botrytis cinerea≤ 0.1[10]
Cylindrocarpon destructans≤ 0.75 (in combination with Cyprodinil)[11]
Fusarium pseudograminearum0.0165 - 0.1789
Penicillium expansum0.006 - 0.171[12]

Table 2: Assay Quality Control Parameters

A key metric for validating the quality and robustness of an HTS assay is the Z'-factor.[5][13] It measures the statistical effect size and represents the separation between the positive and negative controls.

The formula for calculating the Z'-factor is:

Z' = 1 - (3 * (σp + σn)) / |µp - µn|

Where:

  • σp is the standard deviation of the positive control (e.g., maximum inhibition).

  • σn is the standard deviation of the negative control (e.g., no inhibition).

  • µp is the mean of the positive control.

  • µn is the mean of the negative control.

Z'-factor ValueAssay ClassificationInterpretation
> 0.5Excellent assayLarge separation between controls, suitable for HTS.[3][14]
0 to 0.5Marginal assaySmall separation, may require optimization.[3]
< 0Unsuitable assayOverlap between control signals, not reliable for screening.[3]

Conclusion

The provided application notes and protocols offer a comprehensive guide for establishing robust and reliable high-throughput screening assays for this compound sensitivity. By implementing these methodologies, researchers can efficiently screen for novel antifungal compounds, monitor fungicide resistance, and further investigate the intricate mechanisms of this compound's action. The inclusion of quantitative data and assay validation metrics ensures the generation of high-quality, reproducible results.

References

Fludioxonil Application in Turfgrass Disease Management: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Compiled for researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of fludioxonil in controlling turfgrass diseases. It summarizes key quantitative data, outlines experimental methodologies, and visualizes critical pathways and workflows to facilitate further research and development.

This compound is a broad-spectrum phenylpyrrole fungicide widely utilized in turfgrass management for its efficacy against a range of fungal pathogens.[1][2] Its unique mode of action targets fungal cells, disrupting osmotic regulation and leading to cell death.[3] This document synthesizes data from various sources to provide a detailed overview of its application.

Quantitative Data Summary: Application Rates and Efficacy

The following tables summarize the recommended application rates of this compound for the control of various turfgrass diseases. Rates can vary based on the target disease, disease pressure, and turfgrass species.[4]

Table 1: this compound Application Rates for Common Turfgrass Diseases

Target DiseaseProduct ExampleActive IngredientApplication Rate (fl. oz. per 1000 sq ft)Application Interval (days)Remarks
Brown Patch (Rhizoctonia solani)Medallion SCThis compound1.0 - 2.07 - 14Apply when conditions are favorable for disease development. Use the higher rate and shorter interval under high disease pressure.[4][5]
Dollar Spot (Sclerotinia homoeocarpa)Medallion SCThis compound1.0 - 2.07 - 14Begin applications prior to or in the early stages of disease development.[5]
Anthracnose (Colletotrichum graminicola)Medallion SCThis compound1.0 - 2.014 - 28Best used as a preventative application.
Pink Snow Mold (Microdochium nivale)Medallion SCThis compound2.0 - 4.0See RemarksApply in late fall before snow cover. Often used in tank-mixes for broader spectrum control.[3]
Gray Snow Mold (Typhula spp.)Medallion SCThis compound2.0 - 4.0See RemarksApply in late fall before snow cover. Tank-mixing with other fungicides is recommended for optimal control.[3]
Leaf and Sheath Spot (Waitea circinata)This compound SCThis compound1.0 - 2.07 - 14For best control, use as a component of a preventive disease control program.[4]

Table 2: Tank Mixtures and Combination Products Containing this compound

Product NameActive IngredientsTarget DiseasesApplication Rate (fl. oz. per 1000 sq ft)
InstrataPropiconazole + Chlorothalonil + this compoundBroad spectrum, including winter diseases5.0 - 11.0
HeadwayAzoxystrobin + Propiconazole (often tank-mixed with this compound)Microdochium patch, Typhula blightSee product label for tank-mix rates

Note: Always consult the product label for specific application rates, intervals, and safety precautions.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of fungicide efficacy. Below are generalized methodologies for key experiments based on common practices in turfgrass pathology research.

In Vitro Fungicide Sensitivity Assay

This protocol is designed to determine the baseline sensitivity of a fungal pathogen to this compound.

  • Isolate Preparation: Culture the target fungal pathogen (e.g., Sclerotinia homoeocarpa) on a suitable growth medium like potato dextrose agar (PDA).

  • Fungicide Stock Solution: Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., acetone or dimethyl sulfoxide).

  • Amended Media Preparation: Serially dilute the this compound stock solution and amend molten PDA to achieve a range of final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, and 10 μg/ml).

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the margin of an actively growing fungal colony onto the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates in the dark at an optimal temperature for the specific pathogen (e.g., 25°C).

  • Data Collection: Measure the colony diameter at regular intervals until the colony on the control plate reaches the edge of the plate.

  • Data Analysis: Calculate the effective concentration that inhibits 50% of mycelial growth (EC50) using probit or log-logistic analysis.[6]

Field Efficacy Trial

This protocol outlines a typical field trial to evaluate the performance of this compound under real-world conditions.

  • Site Selection and Plot Establishment: Select a turfgrass area with a history of the target disease. Delineate experimental plots (e.g., 1m x 2m) with buffer zones between plots.

  • Treatment Application:

    • Calibrate a backpack sprayer to deliver a precise volume of spray solution (e.g., 2 gallons per 1000 sq ft).

    • Prepare the this compound spray solution according to the desired application rate.

    • Apply the treatments uniformly to the designated plots. Include an untreated control for comparison.

  • Disease Induction (if necessary): In the absence of natural infection, plots may be inoculated with the target pathogen.

  • Irrigation and Maintenance: Manage the trial area according to standard turfgrass maintenance practices, ensuring adequate moisture for disease development. Avoid irrigation immediately after application to allow the fungicide to dry on the foliage.[4]

  • Disease Assessment:

    • Visually assess disease severity at regular intervals using a rating scale (e.g., percentage of plot area affected).

    • Turfgrass quality can also be assessed on a 1-9 scale, where 1 is dead turf and 9 is excellent turf.

  • Data Analysis: Analyze the disease severity and turf quality data using appropriate statistical methods (e.g., ANOVA and mean separation tests) to determine the efficacy of the treatments.

Visualizations

The following diagrams illustrate the mechanism of action of this compound, a typical experimental workflow, and the logical relationships influencing its application.

Fludioxonil_Signaling_Pathway This compound This compound FungalCell Fungal Cell This compound->FungalCell Enters SugarMetabolism Inhibition of Sugar Metabolizing Enzyme This compound->SugarMetabolism Inhibits HHK Hybrid Histidine Kinase (HHK) (Sensor Protein) OsmoticStress Inhibition of Osmotic Stress Response Pathway HHK->OsmoticStress Triggers downstream effects ROS Disruption of Reactive Oxygen Species (ROS) Homeostasis HHK->ROS Triggers downstream effects SporeGermination Inhibition of Spore Germination Signaling HHK->SporeGermination Triggers downstream effects CellDeath Fungal Cell Death OsmoticStress->CellDeath ROS->CellDeath SporeGermination->CellDeath Methylglyoxal ↑ Methylglyoxal (Reactive Aldehyde) SugarMetabolism->Methylglyoxal Leads to increase in Methylglyoxal->HHK Activates Experimental_Workflow start Start: Define Research Question protocol_dev Protocol Development (In Vitro / Field) start->protocol_dev material_prep Material Preparation (Fungal Isolates, Fungicide Solutions) protocol_dev->material_prep experiment Experiment Execution (Inoculation, Treatment Application) material_prep->experiment data_collection Data Collection (Disease Severity, Turf Quality) experiment->data_collection data_analysis Statistical Analysis (EC50, ANOVA) data_collection->data_analysis results Results Interpretation & Reporting data_analysis->results end End: Conclusion results->end Logical_Relationships AppRate Optimal this compound Application Rate Disease Target Disease Disease->AppRate TurfSpecies Turfgrass Species TurfSpecies->AppRate Environment Environmental Conditions (Temp, Humidity) Pressure Disease Pressure Environment->Pressure Pressure->AppRate Formulation Product Formulation (SC, Granular) Formulation->AppRate TankMix Tank-Mix Partners TankMix->AppRate

References

Application Note: Analysis of Fludioxonil in Processed Food Products by QuEChERS and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fludioxonil is a broad-spectrum phenylpyrrole fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and cereals.[1][2][3] Its application, particularly post-harvest, can lead to the presence of residues in processed food products.[4][5][6][7][8] Due to potential health concerns associated with pesticide residues, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in various food commodities.[1][2][3] Therefore, sensitive and reliable analytical methods are crucial for monitoring this compound levels in processed foods to ensure consumer safety and compliance with regulations.

This application note details a robust and efficient method for the determination of this compound in a variety of processed food products. The method utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[1][2][3][9][10]

Principle

The method involves an initial extraction of this compound from the homogenized processed food sample using an acetonitrile-based solvent system. This is followed by a liquid-liquid partitioning step, induced by the addition of salts, to separate the analyte into the organic phase. A subsequent dispersive solid-phase extraction (d-SPE) cleanup step is employed to remove interfering matrix components such as pigments, sugars, and organic acids. The final extract is then analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of this compound.

Data Presentation

The following tables summarize the quantitative data for the analysis of this compound in various processed food matrices based on the described methodology.

Table 1: Method Performance Parameters for this compound Analysis

ParameterResultReference
Linearity (R²)> 0.99[1][2][3]
Limit of Detection (LOD)0.005 mg/kg[1][2][3]
Limit of Quantification (LOQ)0.01 - 0.02 mg/kg[1][2][3][8][11]

Table 2: Recovery and Precision Data in Various Processed Food Matrices

MatrixFortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Tomato Pulp0.002 - 0.02077.1 - 96.54.2 - 11.5[4][5][6][7]
Pear Purée0.002 - 0.02077.1 - 96.54.2 - 11.5[4][5][6][7]
Concentrated Lemon Juice0.002 - 0.02077.1 - 96.54.2 - 11.5[4][5][6][7]
Cherries0.01, 0.1, 581 - 942.5 - 11.9[1][2][3]
Apples (Processed)0.0270 - 11314[8]
Persimmon1.0 µg/kg, 10 µg/kg>70<20[9]

Experimental Protocols

Reagents and Materials
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) sorbent (for pigmented samples)

  • C18 sorbent

  • 0.22 µm syringe filters (PTFE or equivalent)

Sample Preparation (QuEChERS Protocol)
  • Homogenization: Homogenize the processed food sample (e.g., fruit puree, juice, paste) to ensure uniformity. For solid processed foods, cryo-mill to a fine powder.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Cap the tube and shake vigorously for 1 minute.

  • Partitioning:

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

    • For samples with high pigment content (e.g., berry products), add 50 mg of GCB. For samples with high fat content, add 50 mg of C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at ≥10,000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate

  • Gradient: A suitable gradient to ensure separation of this compound from matrix interferences.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative[4][5][6][7] or Positive mode can be optimized.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): 247.0 (for negative mode)

  • Product Ions (m/z): 126.0 (quantifier), other transitions for confirmation[4]

  • Collision Energy and other MS parameters: Optimize for the specific instrument used.

Visualization of Experimental Workflow

Fludioxonil_Analysis_Workflow Sample Processed Food Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (Acetonitrile) Homogenization->Extraction Partitioning Partitioning (MgSO4, NaCl) Extraction->Partitioning Centrifugation1 Centrifugation Partitioning->Centrifugation1 dSPE d-SPE Cleanup (PSA, MgSO4, +/- GCB/C18) Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm filter) Centrifugation2->Filtration Supernatant LCMSMS LC-MS/MS Analysis Filtration->LCMSMS Data Data Analysis & Reporting LCMSMS->Data

Figure 1: Experimental workflow for this compound analysis.

References

Application Note: Solid-Phase Extraction for Fludioxonil Cleanup in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fludioxonil is a synthetic phenylpyrrole fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental plants. Its persistence can lead to residues in food products, necessitating sensitive and accurate analytical methods for monitoring and risk assessment. The analysis of this compound in complex matrices such as food and environmental samples is challenging due to the presence of interfering compounds like pigments, lipids, and sugars. These matrix components can cause signal suppression or enhancement in chromatographic systems, leading to inaccurate quantification. Solid-Phase Extraction (SPE) is a highly effective sample preparation technique used to remove these interferences and concentrate the analyte of interest, thereby improving the accuracy and sensitivity of subsequent analyses. This application note details various SPE protocols for the cleanup of this compound from complex matrices prior to chromatographic analysis.

Principle of Solid-Phase Extraction

SPE is a chromatographic technique used to separate components of a mixture. A sample extract is passed through a cartridge containing a solid adsorbent (the stationary phase). The target analyte (this compound) is either retained on the sorbent while interferences pass through, or the interferences are retained while the analyte passes through. The retained analyte can then be eluted with a small volume of a strong solvent. The choice of sorbent and solvents depends on the physicochemical properties of this compound and the matrix components. Common SPE sorbents for pesticide analysis include silica, phenyl, and various polymeric phases. A popular variation is dispersive SPE (d-SPE), often used in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, where the sorbent is mixed directly with the sample extract.

Data Presentation: Performance of this compound Cleanup Methods

The following table summarizes the quantitative performance of different analytical methods, many of which incorporate a Solid-Phase Extraction cleanup step for this compound analysis in various fruit and vegetable matrices.

MethodMatrixCleanup SorbentFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)LOQ (mg/kg)Reference
AG-597BApples, PearsSilica & Phenyl SPENot Specified979.80.02[1]
REM 133.04Plant MaterialsPhenyl SPENot Specified--0.01 - 0.04[2]
QuEChERS with d-SPECherriesPSA, GCB0.01 - 5.081 - 942.5 - 11.9Not Specified[3][4]
LC/ESI-MS/MSTomato Pulp, Pear Purée, Lemon JuiceNone0.002 - 0.02077.1 - 96.54.2 - 11.5Not Specified[5]

PSA: Primary Secondary Amine; GCB: Graphitized Carbon Black; LOQ: Limit of Quantification.

Experimental Protocols

Protocol 1: SPE Cleanup using Silica and Phenyl Cartridges (Based on Method AG-597B)

This protocol is suitable for the cleanup of this compound from pome fruits like apples and pears.[6]

1. Sample Extraction: a. Homogenize a representative sample (e.g., 10 g) with 20 mL of an acetonitrile-water mixture (9:1, v/v). b. Filter the homogenate. c. Take an aliquot of the filtrate and evaporate the acetonitrile. d. Dilute the remaining aqueous extract with a saturated NaCl solution and perform a liquid-liquid partition with methyl tert-butyl ether (MTBE).

2. Silica SPE Cleanup: a. Conditioning: Condition a silica SPE cartridge (e.g., 500 mg) by passing 5 mL of hexane through it. Do not allow the cartridge to dry. b. Loading: Add toluene to the MTBE extract from step 1d, evaporate the MTBE, and then add hexane. Load this solution onto the conditioned silica cartridge. c. Washing: Wash the cartridge with 5 mL of hexane to remove nonpolar interferences. d. Elution: Elute this compound from the cartridge using a dichloromethane-toluene mixture (1:1, v/v).[6]

3. Phenyl SPE Cleanup (Optional Second Cleanup): a. Conditioning: Condition a phenyl SPE cartridge with 5 mL of methanol followed by 5 mL of water. b. Loading: Evaporate the eluent from the silica SPE step (2d) and reconstitute the residue in methanol. Add water and load the solution onto the conditioned phenyl cartridge. c. Washing: Wash the cartridge with 5 mL of a water-methanol mixture. d. Elution: Elute this compound with acetone.[6]

4. Final Preparation: a. Evaporate the final eluent to dryness. b. Reconstitute the residue in a suitable solvent (e.g., mobile phase for HPLC analysis).

Protocol 2: Dispersive SPE (d-SPE) Cleanup (QuEChERS Method)

This protocol is a rapid and effective method for a wide range of fruit and vegetable matrices, such as cherries.[3]

1. Sample Extraction (QuEChERS): a. Homogenize 10 g of the sample with 10 mL of acetonitrile. b. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). c. Shake vigorously for 1 minute and then centrifuge at >3000 rcf for 5 minutes.

2. d-SPE Cleanup: a. Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing the d-SPE sorbent. For cherries, a common mixture is 150 mg anhydrous MgSO₄ and 10 mg Graphitized Carbon Black (GCB).[3] b. Vortex the tube for 1 minute to ensure thorough mixing of the extract with the sorbent. c. Centrifuge at high speed (e.g., >10,000 rcf) for 5 minutes to pellet the sorbent.

3. Final Preparation: a. Take the supernatant and filter it through a 0.22 µm syringe filter. b. The sample is now ready for injection into an LC-MS/MS or GC-MS system.

Visualizations

SPE_Workflow General Workflow for SPE Cleanup of this compound cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Homogenize 1. Homogenization (Sample + Extraction Solvent) Extract 2. Extraction & Centrifugation Homogenize->Extract Condition 3. Cartridge Conditioning (e.g., Hexane, Methanol) Extract->Condition Transfer Supernatant Load 4. Sample Loading (Supernatant from Step 2) Condition->Load Wash 5. Washing (Remove Interferences) Load->Wash Elute 6. Elution (Collect this compound) Wash->Elute Evap 7. Evaporation & Reconstitution Elute->Evap Transfer Eluate Analysis 8. Chromatographic Analysis (LC-MS/MS or GC-MS) Evap->Analysis dSPE_Workflow Workflow for Dispersive SPE (d-SPE) Cleanup cluster_prep Sample Preparation (QuEChERS) cluster_dspe Dispersive SPE Cleanup cluster_analysis Analysis Homogenize 1. Homogenization (Sample + Acetonitrile) Extract 2. Add Salts, Shake & Centrifuge Homogenize->Extract Transfer 3. Transfer Supernatant to d-SPE Tube Extract->Transfer Take Aliquot Vortex 4. Vortex & Centrifuge Transfer->Vortex Filter 5. Filter Supernatant Vortex->Filter Collect Supernatant Analysis 6. Chromatographic Analysis (LC-MS/MS) Filter->Analysis

References

Application Notes and Protocols: Fludioxonil in Combination with Other Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of fludioxonil in combination with other fungicides, focusing on synergistic interactions, resistance management, and detailed experimental protocols. This compound, a phenylpyrrole fungicide, is a valuable tool in integrated disease management programs due to its unique mode of action and broad-spectrum activity. When combined with other fungicides, it often exhibits synergistic effects, enhancing disease control and helping to mitigate the development of resistant fungal strains.

Mechanism of Action: this compound and the HOG Pathway

This compound's primary mode of action involves the disruption of the High Osmolarity Glycerol (HOG) signaling pathway in fungi. This pathway is crucial for fungi to adapt to osmotic stress. This compound is believed to hyperactivate the HOG pathway, leading to an abnormal accumulation of glycerol within the fungal cell. This disrupts the cell's ability to regulate turgor pressure, ultimately causing cell membrane damage and death.

The key target of this compound is a group III hybrid histidine kinase (HHK), which acts as a sensor for osmotic stress. This compound's interaction with the HHK is thought to convert it from a kinase into a phosphatase, leading to the dephosphorylation of its downstream target, Ypd1. This initiates a phosphorylation cascade involving a series of MAP kinases (MAPKKK, MAPKK, and MAPK), ultimately leading to the activation of the HOG pathway and the observed fungicidal effects.

HOG_Pathway This compound This compound HHK Group III Hybrid Histidine Kinase (HHK) This compound->HHK Converts to phosphatase Ypd1_p Ypd1-P HHK->Ypd1_p Dephosphorylates Ypd1 Ypd1 Ypd1_p->Ypd1 MAPKKK MAPKKK (e.g., Ssk2/Ssk22) Ypd1->MAPKKK Activates MAPKK MAPKK (e.g., Pbs2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., Hog1) MAPKK->MAPK Phosphorylates Nucleus Nucleus MAPK->Nucleus Translocates to Glycerol Glycerol Accumulation Nucleus->Glycerol Upregulates synthesis CellDeath Fungal Cell Death Glycerol->CellDeath Leads to osmotic stress

This compound's Mode of Action on the Fungal HOG Pathway.

Synergistic Combinations and Quantitative Data

Combining this compound with fungicides that have different modes of action is a key strategy for enhancing efficacy and managing resistance. Synergism, where the combined effect of two fungicides is greater than the sum of their individual effects, has been observed in numerous studies.

In Vitro Synergistic Activity

The following tables summarize the in vitro synergistic activity of this compound in combination with other fungicides against various fungal pathogens. Efficacy is often measured by the EC50 value (the effective concentration that inhibits 50% of mycelial growth) and a synergy metric such as the Cotoxicity Coefficient (CTC) or Synergy Ratio (SR). A CTC value greater than 120 or an SR value greater than 1.5 generally indicates a synergistic interaction.

Table 1: Synergistic Activity of this compound and Difenoconazole against Bipolaris sorokiniana

Fungicide/MixtureRatio (this compound:Difenoconazole)EC50 (mg/L)Cotoxicity Coefficient (CTC)
This compound (alone)-0.0509-
Difenoconazole (alone)-0.0627-
This compound + Difenoconazole 1:4 0.0372 160.14

Table 2: Synergistic Activity of this compound and Tebuconazole against Fusarium graminearum

Fungicide/MixtureRatio (this compound:Tebuconazole)EC50 (µg/mL)Synergy Ratio (SR)
This compound (alone)-0.0205-
Tebuconazole (alone)-0.1704-
This compound + Tebuconazole 1:10 -1.56
This compound + Tebuconazole 1:20 -1.62

Table 3: Efficacy of this compound and Cyprodinil against Botrytis cinerea

Fungicide/MixtureEC50 Range (µg/mL) for Sensitive Isolates
This compound + Cyprodinil ≤0.1
Field Efficacy

Field trials confirm the enhanced disease control of this compound combinations.

Table 4: Field Efficacy of this compound + Difenoconazole Seed Treatment against Common Root Rot (Bipolaris sorokiniana) in Wheat

TreatmentApplication RateControl Efficacy (Seedling Stage)Control Efficacy (Adult Stage)
This compound + Difenoconazole (1:4) Seed Treatment82.65% 68.48%

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound combinations.

Protocol 1: In Vitro Mycelial Growth Inhibition and Synergy Assessment

This protocol details the determination of EC50 values and the assessment of synergistic interactions between this compound and a partner fungicide.

Workflow for In Vitro Fungicide Synergy Assessment.

Materials:

  • Pure culture of the target fungal pathogen

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound (analytical grade)

  • Partner fungicide (analytical grade)

  • Sterile distilled water

  • Solvent (e.g., acetone or dimethyl sulfoxide - DMSO) for stock solutions

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5-6 mm diameter)

  • Incubator

  • Calipers or ruler

Procedure:

  • Fungal Culture: Grow the target fungus on PDA plates at 25°C for 5-7 days, or until the mycelium covers the plate.

  • Stock Solutions: Prepare stock solutions of this compound and the partner fungicide in a suitable solvent (e.g., 10 mg/mL in DMSO).

  • Working Solutions: Create a series of working solutions by diluting the stock solutions with sterile distilled water. For combination treatments, prepare mixtures at various ratios (e.g., 1:9, 2:8, ..., 9:1).

  • Amended Media: Add the fungicide working solutions to molten PDA (cooled to ~50°C) to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Pour the amended PDA into sterile Petri dishes. Include a control plate with only the solvent and a blank control with no additions.

  • Inoculation: Using a sterile cork borer, take mycelial plugs from the edge of an actively growing fungal culture and place one in the center of each amended PDA plate.

  • Incubation: Incubate the plates at 25°C in the dark for a period sufficient for the mycelium in the control plate to nearly cover the plate (e.g., 3-7 days).

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculations:

    • Percent Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the colony in the control plate and T is the average diameter of the colony in the treated plate.

    • EC50 Determination: Use probit analysis or other suitable statistical software to determine the EC50 value for each fungicide and mixture from the dose-response data.

    • Synergy Calculation: Calculate the Cotoxicity Coefficient (CTC) or Synergy Ratio (SR) to determine the nature of the interaction.

Protocol 2: Seed Treatment Efficacy Trial (Greenhouse/Field)

This protocol outlines the steps for evaluating the efficacy of a this compound combination as a seed treatment.

Materials:

  • Certified seeds of the host plant

  • This compound combination fungicide formulation for seed treatment

  • Seed treatment equipment (e.g., rotating drum mixer)

  • Pots or prepared field plots

  • Inoculum of a seed- or soil-borne pathogen (e.g., Fusarium spp., Rhizoctonia solani)

  • Sterilized soil (for pot experiments)

  • Data collection tools (e.g., notebooks, measurement tools)

Procedure:

  • Seed Treatment:

    • Calculate the required amount of fungicide formulation based on the seed weight (e.g., ml/100 kg of seed).

    • Apply the fungicide evenly to the seeds using a rotating drum mixer or by shaking in a sealed bag. Ensure complete coverage.

    • Allow the treated seeds to air dry completely before planting.

    • Include an untreated control group.

  • Experimental Design:

    • For pot experiments, use a completely randomized design with multiple replications (e.g., 5 pots per treatment, 10 seeds per pot).

    • For field trials, use a randomized complete block design with at least four replications. Plot sizes should be appropriate for the crop.

  • Inoculation (if necessary):

    • If the trial relies on artificial inoculation, prepare the pathogen inoculum according to standard methods.

    • Inoculate the soil or seeds with a known quantity of the pathogen.

  • Planting and Growth:

    • Plant the treated and untreated seeds at the appropriate depth and spacing.

    • Maintain the plants under optimal growing conditions for the specific crop.

  • Data Collection:

    • Emergence Rate: Count the number of emerged seedlings at regular intervals.

    • Disease Incidence and Severity: Assess the percentage of plants showing disease symptoms and the severity of the symptoms on a standardized rating scale at different growth stages (e.g., seedling, vegetative, and adult stages).

    • Plant Vigor: Measure parameters such as plant height, root length, and dry weight.

    • Yield: At maturity, harvest the plants and measure the yield (e.g., grain weight, fruit number/weight).

  • Data Analysis:

    • Use appropriate statistical methods (e.g., ANOVA, t-tests) to compare the different treatments.

    • Calculate the control efficacy of the fungicide treatment compared to the untreated control.

Protocol 3: Foliar Application Efficacy Field Trial

This protocol provides a framework for conducting a field trial to assess the efficacy of a foliar-applied this compound combination.

Materials:

  • Host plants grown in a field with a history of the target disease or in an area where natural infection is likely.

  • This compound combination fungicide formulation for foliar application.

  • Calibrated spray equipment (e.g., backpack sprayer, research plot sprayer).

  • Water.

  • Adjuvants (if recommended on the product label).

  • Personal Protective Equipment (PPE).

  • Flagging tape and stakes for marking plots.

Procedure:

  • Trial Setup:

    • Establish a randomized complete block design with a minimum of four replications.

    • Each plot should consist of multiple rows, with data collected from the center rows to minimize edge effects.

    • Include an untreated control and a standard commercial fungicide treatment for comparison.

  • Fungicide Application:

    • Calibrate the spray equipment to ensure accurate and uniform application of the fungicide.

    • Prepare the spray solution according to the label recommendations for the target disease and crop, including the use of any adjuvants.

    • Apply the fungicide at the appropriate crop growth stage and timing for disease control (e.g., before disease onset, at first sign of disease).

    • Ensure thorough coverage of the plant foliage.

  • Disease Assessment:

    • Scout the plots regularly for disease development.

    • Assess disease severity and incidence at multiple time points after application using a standardized rating scale (e.g., percentage of leaf area affected).

  • Phytotoxicity Assessment:

    • Observe the plants for any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) after each application.

  • Yield Data:

    • Harvest the center rows of each plot at crop maturity.

    • Measure the yield and quality parameters relevant to the crop.

  • Data Analysis:

    • Analyze the disease severity and yield data using appropriate statistical methods (e.g., ANOVA, mean separation tests).

    • Calculate the percent disease control for each fungicide treatment relative to the untreated control.

Commercial Formulations

This compound is available in various commercial formulations, often pre-mixed with other fungicides to provide a broader spectrum of control and a built-in resistance management strategy.

Table 5: Examples of Commercial Fungicide Formulations Containing this compound

Trade NameActive IngredientsFormulation Type
Switch® 62.5WGThis compound + CyprodinilWater-Dispersible Granule (WG)
Difend™ ExtraThis compound + DifenoconazoleFlowable Concentrate (FS)
Fountain™This compound + TebuconazoleFlowable Concentrate (FS)
Pomax®This compound + PyrimethanilSuspension Concentrate (SC)
Hurricane™This compound + MefenoxamNot specified in search results
Palladium™This compound + CyprodinilNot specified in search results

Resistance Management

The combination of this compound with fungicides from different FRAC (Fungicide Resistance Action Committee) groups is a critical component of resistance management. This compound belongs to FRAC group 12. By tank-mixing or using pre-mixed formulations with fungicides from other groups (e.g., Group 3 - DMIs like tebuconazole and difenoconazole; Group 9 - anilinopyrimidines like cyprodinil), the selection pressure for resistant individuals is reduced. It is essential to rotate fungicide modes of action and not rely solely on one chemical class for disease control. Studies have shown no cross-resistance between this compound and several other fungicide classes, making it a valuable rotation partner.

Troubleshooting & Optimization

Improving Fludioxonil solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Fludioxonil Solubilization. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for effectively dissolving this compound in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of this compound?

A1: this compound is characterized by its low solubility in water. At 25°C, the aqueous solubility is approximately 1.8 mg/L[1][2]. The pH of the solution, within the range of 4 to 10, does not significantly impact its water solubility[2].

Q2: Which organic solvents are effective for creating a this compound stock solution?

A2: Due to its low water solubility, this compound is typically first dissolved in an organic solvent to create a concentrated stock solution, which is then diluted into the final aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a highly effective solvent. Other common organic solvents can also be used, though they may dissolve less this compound.[3][4][5]

Q3: What is the maximum concentration of this compound I can achieve in DMSO?

A3: You can prepare a stock solution of this compound in DMSO at a concentration of up to 200 mg/mL. Achieving this concentration may require ultrasonication to facilitate dissolution. It is also recommended to use fresh, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.[6]

Q4: Are there alternative methods to enhance the aqueous solubility of this compound?

A4: For poorly soluble compounds like this compound, several formulation strategies can be employed to improve aqueous solubility. These include the use of complexing agents like cyclodextrins, which encapsulate the hydrophobic molecule, or the use of co-solvents and surfactants in the final aqueous solution.[7]

Data Presentation: Solubility Profile

The following table summarizes the solubility of this compound in water and various organic solvents at 25°C.

SolventSolubility (g/L)Reference
Water0.0018[1][2]
DMSO200[6]
Acetone190[1][2]
Ethyl Acetate86[2]
Methanol44[1][2]
n-Octanol20[1][2]
Dichloromethane7.3[2]
Toluene2.7[1][2]
Hexane0.01[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol details the steps for preparing a 200 mg/mL stock solution of this compound in DMSO.

  • Materials:

    • This compound powder (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Ultrasonic water bath

  • Procedure:

    • Weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 200 mg/mL solution, weigh 200 mg of this compound.

    • Transfer the powder to a sterile vial.

    • Add the corresponding volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Place the vial in an ultrasonic water bath for 15-30 minutes to ensure complete dissolution. The solution should be clear and free of visible particles.[6]

    • Store the stock solution at -20°C for long-term stability.[6]

Protocol 2: Preparation of a Final Aqueous Working Solution

This protocol describes how to dilute the DMSO stock solution into an aqueous buffer or cell culture medium for experiments.

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Sterile aqueous buffer or medium

    • Sterile pipette tips and tubes

  • Procedure:

    • Warm the aqueous buffer or medium to the desired experimental temperature (e.g., 37°C for cell culture).

    • Calculate the volume of stock solution needed to achieve the final desired concentration. Important: The final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts in biological assays.

    • While gently vortexing or stirring the aqueous medium, add the calculated volume of the this compound stock solution drop-by-drop. This technique, known as "precipitate-as-you-go," helps prevent the compound from crashing out of solution.

    • Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, it indicates that the solubility limit has been exceeded.

Troubleshooting Guide

Issue: My this compound precipitates when I add it to my aqueous buffer.

This is the most common issue encountered and occurs when the concentration of the poorly soluble compound exceeds its solubility limit in the final aqueous solution.

Caption: Troubleshooting decision tree for this compound precipitation.

Visualized Workflow

The following diagram illustrates the standard workflow for preparing an aqueous solution of this compound for in vitro studies.

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Aqueous Dilution cluster_2 Step 3: Final Checks weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve sonicate Ultrasonicate to Aid Dissolution dissolve->sonicate dilute Slowly Add Stock to Buffer with Agitation sonicate->dilute prepare_buffer Prepare Aqueous Buffer/Medium prepare_buffer->dilute inspect Visually Inspect for Clarity dilute->inspect ready Solution Ready for Experiment inspect->ready

Caption: Workflow for preparing this compound working solutions.

References

Fludioxonil degradation during sample storage and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fludioxonil.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for samples containing this compound prior to analysis?

For long-term storage, it is recommended to keep samples frozen at or below -20°C. Studies have shown that this compound is stable in a variety of frozen commodities for extended periods. For instance, this compound residues are stable for up to 24 months in frozen apples and grapes.[1][2] In citrus fruits, stability has been demonstrated for 427 days in whole grapefruit and 303 days in lemon pulp when stored frozen.[1][2] For processed commodities, it has been shown to be stable under typical processing conditions such as pasteurization, boiling, and sterilization.[3][4][5]

Q2: What are the common analytical techniques used for the determination of this compound residues?

The most common analytical techniques for this compound residue analysis are High-Performance Liquid Chromatography (HPLC) coupled with either a UV detector or a mass spectrometer (MS/MS), and Gas Chromatography (GC) with mass spectrometry (GC-MS).[6] HPLC-MS/MS is often preferred due to its high sensitivity and selectivity, especially for complex matrices.

Q3: What are the potential causes of low recovery of this compound during sample preparation?

Low recovery of this compound can be attributed to several factors:

  • Incomplete Extraction: The extraction solvent and technique may not be efficient for the specific sample matrix. Acetonitrile is a commonly used and effective solvent for extracting this compound.[6] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient extraction technique for pesticide residues, including this compound, from various food matrices.[6]

  • Analyte Loss During Cleanup: Adsorbents used during the solid-phase extraction (SPE) cleanup step might irreversibly bind to this compound. It is crucial to select the appropriate SPE sorbent and elution solvents.

  • Degradation During Processing: Although generally stable, prolonged exposure to harsh conditions (e.g., extreme pH, high temperatures in the absence of water) during sample preparation could potentially lead to degradation.

Q4: How can matrix effects be minimized in this compound analysis?

Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a common challenge. To mitigate these effects:

  • Effective Sample Cleanup: Utilize cleanup techniques like dispersive solid-phase extraction (d-SPE) as included in the QuEChERS protocol. Graphitized carbon black (GCB) can be used to remove pigments, but its amount should be optimized as it can also adsorb planar pesticides like this compound.[6]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for any signal suppression or enhancement caused by co-eluting matrix components.

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard of this compound can help to correct for both matrix effects and variations in instrument response.

  • Dilution of Sample Extract: Diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound.

Troubleshooting Guides

Chromatographic Issues
ProblemPossible CausesRecommended Solutions
Poor Peak Shape (Tailing or Fronting) Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Incompatible mobile phase or incorrect pH.Ensure the mobile phase is properly prepared and its pH is appropriate for this compound (a neutral compound).
Presence of active sites on the column.Use a column with end-capping or add a competing agent to the mobile phase.
Extra-column volume.Minimize the length and diameter of tubing between the injector, column, and detector.
Retention Time Shifts Changes in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing and degassing.
Column aging or temperature fluctuations.Use a column thermostat to maintain a consistent temperature. Monitor column performance over time.
Inconsistent pump flow rate.Check the pump for leaks and perform regular maintenance.
Low Signal Intensity Low injection volume or sample concentration.Increase injection volume or concentrate the sample extract.
Ion suppression due to matrix effects.Implement strategies to minimize matrix effects as described in the FAQs.
Suboptimal instrument parameters.Optimize MS/MS parameters (e.g., collision energy, cone voltage) for this compound.
Sample Preparation Issues
ProblemPossible CausesRecommended Solutions
Low Recovery Inefficient extraction.Optimize the extraction solvent and method. Sonication can improve extraction efficiency. Ensure proper homogenization of the sample.
Analyte loss during solvent evaporation.Use a gentle stream of nitrogen for evaporation and avoid excessive heat.
Adsorption to container surfaces.Use silanized glassware or polypropylene tubes.
High Variability in Results Inhomogeneous sample.Thoroughly homogenize the entire sample before taking a subsample for extraction.
Inconsistent sample preparation procedure.Ensure all steps of the protocol are performed consistently across all samples.
Instrument instability.Check instrument performance by injecting a standard solution multiple times.

Data Presentation

Table 1: Stability of this compound in Various Frozen Commodities

CommodityStorage TemperatureDurationAnalyte StabilityReference
ApplesFrozen24 monthsStable[1][2]
GrapesFrozen24 monthsStable[1][2]
Grapefruit (whole)Frozen427 daysStable[1][2]
Lemon (pulp)Frozen303 daysStable[1][2]
PeachesFrozen3 monthsStable[1][2]
PlumsFrozen3 monthsStable[1][2]
CherriesFrozen3 monthsStable[1][2]
BlueberriesFrozen3 monthsStable[1][2]
LettuceRefrigerated21 daysHalf-life 3-6 times greater than in field conditions[4]
Table GrapesRefrigerated21 daysHalf-life 3-6 times greater than in field conditions[4]

Experimental Protocols

Protocol 1: QuEChERS Extraction and d-SPE Cleanup for Fruits and Vegetables

This protocol is a modification of the original QuEChERS method, suitable for the analysis of this compound in high-water-content commodities.

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g) using a high-speed blender.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

    • Add the d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18). For pigmented samples, a small amount of graphitized carbon black (GCB) can be added, but should be optimized to avoid loss of this compound.

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS or GC-MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Homogenize Sample Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Homogenized Sample Cleanup 3. d-SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Crude Extract Filtration 4. Filter Extract Cleanup->Filtration Cleaned Extract Analysis 5. LC-MS/MS or GC-MS Analysis Filtration->Analysis Quantification 6. Quantification Analysis->Quantification

Caption: Workflow for this compound residue analysis using the QuEChERS method.

Troubleshooting_Logic start Analytical Problem (e.g., Low Recovery, Peak Tailing) check_prep Review Sample Preparation start->check_prep check_chrom Evaluate Chromatography check_prep->check_chrom No sol_prep Optimize Extraction/Cleanup check_prep->sol_prep Yes check_instrument Check Instrument Performance check_chrom->check_instrument No sol_chrom Adjust Mobile Phase/Column check_chrom->sol_chrom Yes sol_instrument Calibrate/Maintain Instrument check_instrument->sol_instrument Yes resolved Problem Resolved check_instrument->resolved No sol_prep->resolved sol_chrom->resolved sol_instrument->resolved

Caption: Logical workflow for troubleshooting common issues in this compound analysis.

References

Technical Support Center: Optimizing Fludioxonil Efficacy in Post-Harvest Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of Fludioxonil for post-harvest applications.

Troubleshooting Guide

This guide addresses common issues encountered during post-harvest experiments with this compound.

Issue Potential Cause Recommended Solution
Reduced this compound Efficacy Fungal resistanceInvestigate potential resistance mechanisms. This can include mutations in the histidine kinase gene (a key component of the HOG pathway) or overexpression of ATP-binding cassette (ABC) transporters.[1][2] Consider rotating or combining this compound with fungicides that have different modes of action.
Suboptimal application methodDrench applications are often more effective than spray applications for post-harvest treatments.[3] Ensure thorough coverage of the produce.
Inadequate concentrationThe effective concentration of this compound can vary depending on the pathogen and the commodity. In vitro tests show that minimum inhibitory concentrations (MICs) for Botrytis cinerea and Penicillium expansum can range from 0.05 to 0.1 mg/L.[4] For practical applications, concentrations between 100 and 600 mg/L are often used.[2][5]
Unfavorable pH of the solutionThe pH of the application solution can impact fungicide efficacy. The addition of sodium bicarbonate (SBC) can increase the pH and enhance this compound's effectiveness against certain molds.[5][6]
Inconsistent Results Variability in experimental conditionsMaintain consistent temperature, humidity, and incubation times across all experiments. For example, treatments can be conducted at 20°C with a subsequent incubation period of 7 days at 90% relative humidity to assess efficacy.[5]
Inaccurate solution preparationEnsure accurate weighing of the fungicide and proper mixing to achieve a homogenous solution. Use calibrated equipment for all measurements.
Phytotoxicity Symptoms on Produce High fungicide concentrationWhile this compound generally has a good safety profile on crops, excessively high concentrations may lead to phytotoxicity. Adhere to recommended dosage guidelines.
Sensitivity of the commodityDifferent fruits and vegetables may have varying levels of sensitivity. Conduct small-scale trials to determine the optimal non-phytotoxic concentration for the specific commodity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound primarily targets the High Osmolarity Glycerol (HOG) signaling pathway in fungi.[7] This disruption leads to an inability to respond to osmotic stress, ultimately causing fungal cell death.[8] It specifically interferes with a histidine kinase enzyme within this pathway.[8]

Q2: How can I enhance the efficacy of my this compound treatment?

A2: Several strategies can improve this compound's performance:

  • Co-application with Sodium Bicarbonate (SBC): Adding SBC (e.g., 1-3%) to the this compound solution can significantly increase its efficacy against green mold on citrus.[5][6][9]

  • Fungicide Mixtures: Combining this compound with other fungicides like azoxystrobin can result in synergistic effects and broader-spectrum control.[10][11][12]

  • Temperature Optimization: Applying this compound in heated water (e.g., 50°C) can enhance its effectiveness and allow for the use of lower concentrations to achieve the same level of control for some applications.[4][13]

Q3: What are the common mechanisms of resistance to this compound?

A3: Fungal resistance to this compound is often linked to:

  • Mutations in the Target Site: Point mutations in the group III hybrid histidine kinase (HHK) protein, a key component of the HOG pathway, are a primary mechanism of resistance.[7]

  • Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.

Q4: What are the typical concentrations of this compound used in post-harvest applications?

A4: The optimal concentration can vary, but studies have shown efficacy in the range of 100 mg/L to 1200 mg/L for treating produce like citrus and pears.[2][5][11][13] For mangoes, a hot dip at 52°C with a concentration of 34.5 g ai/hL (approximately 345 mg/L) has been shown to be effective.[14]

Q5: Is this compound effective against a broad spectrum of post-harvest pathogens?

A5: Yes, this compound is a broad-spectrum fungicide effective against a range of fungal pathogens that cause post-harvest decay, including various species of Botrytis, Penicillium, Aspergillus, Fusarium, and Rhizoctonia.[8]

Quantitative Data Summary

Table 1: Efficacy of this compound in Combination with Other Agents against Citrus Green Mold (Penicillium digitatum)

TreatmentConcentrationApplication MethodEfficacy (Decay Incidence %)Reference
This compound1200 mg/LAqueous solution34.4[10]
This compound + Azoxystrobin500 mg/L eachAqueous solutionSignificantly lower than single-fungicide treatments[11][12]
This compound + Sodium Bicarbonate (SBC)300 mg/L + 3%DrenchHighly effective, even 24h after inoculation[9]
This compound + Thiabendazole (TBZ) + SBC50-150 mg/L each + 1%DipMarkedly increased activity[5]

Table 2: Effect of Temperature and Dip Time on this compound Residues and Efficacy on Pears

This compound ConcentrationTemperature (°C)Dip Time (min)Residue LevelEfficacy against Blue and Grey MoldReference
300 mg/L201-2Increased with timeEffective control[13]
100 mg/L501-4Increased with timeEffective control[13]
100 mg/L + Lecithin501-2Decreased efficacyDecreased efficacy[2]

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC) of this compound.[15][16]

Materials:

  • This compound stock solution (in an appropriate solvent like DMSO)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Fungal inoculum, adjusted to the desired concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL)[15]

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Prepare the fungal inoculum in RPMI-1640 medium at a concentration that is twice the final desired concentration.

  • Add 100 µL of the fungal inoculum to each well of the microtiter plate, including positive (no fungicide) and negative (no inoculum) control wells.

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.[15]

  • Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity compared to the positive control), either visually or by measuring the optical density with a spectrophotometer.[17]

Protocol 2: this compound Residue Analysis in Fruit using HPLC-UV

This is a general protocol for the extraction and quantification of this compound residues. Specific methods like REM 133.04 or AG-597B provide more detailed procedures.[18][19]

Materials:

  • Homogenizer/blender

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or silica)

  • Acetonitrile, water, and other necessary solvents (HPLC grade)

  • HPLC system with a UV detector

  • This compound analytical standard

Procedure:

  • Extraction: Homogenize a representative sample of the fruit tissue (e.g., 10 g) with an extraction solvent like acetonitrile:water (90:10, v/v).[19]

  • Centrifugation: Centrifuge the homogenate to separate the solid material from the liquid extract.

  • Cleanup (SPE): Pass the supernatant through an appropriate SPE cartridge to remove interfering compounds. Elute the this compound from the cartridge with a suitable solvent.

  • Concentration and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the HPLC mobile phase.

  • HPLC Analysis: Inject an aliquot of the reconstituted sample into the HPLC system. Use a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and water). Detect this compound using a UV detector at its maximum absorbance wavelength (around 268 nm).[18]

  • Quantification: Prepare a calibration curve using the this compound analytical standard and quantify the residue in the sample by comparing its peak area to the calibration curve.

Visualizations

G This compound's Mode of Action via the HOG Pathway This compound This compound HHK Group III Hybrid Histidine Kinase (HHK) This compound->HHK Inhibits Ypd1 Ypd1 HHK->Ypd1 Phosphorylates Ssk1 Ssk1 Ypd1->Ssk1 Phosphorylates MAPKKK MAP Kinase Kinase Kinase Ssk1->MAPKKK Inhibits MAPKK MAP Kinase Kinase MAPKKK->MAPKK Activates Hog1_MAPK Hog1 MAP Kinase MAPKK->Hog1_MAPK Activates Glycerol_synthesis Glycerol Synthesis Hog1_MAPK->Glycerol_synthesis Regulates Cellular_response Osmotic Stress Response Genes Hog1_MAPK->Cellular_response Activates Fungal_cell_death Fungal Cell Death Glycerol_synthesis->Fungal_cell_death Cellular_response->Fungal_cell_death

Caption: this compound inhibits the HOG signaling pathway, leading to fungal cell death.

G Experimental Workflow for Efficacy Testing start Start inoculation Inoculate Produce with Fungal Pathogen start->inoculation treatment Apply this compound Treatment (with/without enhancers) inoculation->treatment incubation Incubate under Controlled Conditions treatment->incubation residue_analysis Perform Residue Analysis (Optional) treatment->residue_analysis assessment Assess Disease Incidence and Severity incubation->assessment data_analysis Analyze and Compare Data assessment->data_analysis residue_analysis->data_analysis end End data_analysis->end

Caption: A typical workflow for evaluating the efficacy of this compound post-harvest.

References

Technical Support Center: Overcoming Fludioxonil Resistance in Fungal Populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving fludioxonil resistance in fungal populations.

Frequently Asked Questions (FAQs)

Understanding this compound Resistance

Q1: What is the primary mechanism of action for this compound?

This compound is a phenylpyrrole fungicide that disrupts the High-Osmolarity Glycerol (HOG) signaling pathway in fungi.[1][2][3][4] It is believed to target and hyperactivate a group III hybrid histidine kinase (HK), a key sensor in this pathway.[2][5] This overstimulation leads to an uncontrolled accumulation of glycerol, causing hyphal swelling and eventual bursting of the fungal cells.[2][4]

Q2: What are the known molecular mechanisms of resistance to this compound?

The most common mechanism of resistance involves mutations in the gene encoding the target histidine kinase (often designated as Os1, Bos1, or HK1 depending on the fungal species).[6][7][8][9] These mutations, typically point mutations leading to amino acid substitutions, prevent or reduce the binding of this compound to the protein, thus negating its effect.[6][7][8] In some cases, overexpression of ATP-binding cassette (ABC) transporters, which can pump the fungicide out of the cell, has also been associated with moderate resistance.[9][10]

Q3: Are there fitness costs associated with this compound resistance?

Yes, this compound-resistant mutants often exhibit significant fitness costs. These can include reduced pathogenicity, decreased growth rates, lower sporulation, and increased sensitivity to osmotic stress.[1][6][8][11] This hypersensitivity to osmotic stress is a direct consequence of the disruption of the HOG pathway, which is crucial for osmoregulation.[2][8]

Q4: Is there cross-resistance between this compound and other fungicides?

Positive cross-resistance has been observed between this compound and dicarboximide fungicides like iprodione and procymidone.[1][6][8] This is because dicarboximides are also thought to target the HOG signaling pathway.[1] However, cross-resistance is generally not found with other classes of fungicides such as benzimidazoles (carbendazim), SDHIs (boscalid), triazoles (tebuconazole), and anilinopyrimidines (cyprodinil), unless a multi-drug resistance mechanism is involved.[1][2][6][8][11]

Troubleshooting Experimental Issues

Q5: My "resistant" fungal isolates are not growing well, even in the absence of this compound. What could be the reason?

This is likely due to the fitness costs associated with this compound resistance.[6][8][11] Mutations in the histidine kinase gene that confer resistance can also impair the fungus's ability to cope with normal osmotic fluctuations, leading to slower growth and reduced vigor. When culturing these isolates, ensure optimal growth conditions and consider that they may require longer incubation times compared to wild-type strains.

Q6: I am trying to induce this compound resistance in the lab, but I am not having success. What are some key considerations?

Inducing resistance typically involves repeated exposure to sublethal concentrations of the fungicide.[4] Start with a concentration that inhibits but does not completely kill the fungal population. Mycelial plugs exhibiting the fastest growth should be sub-cultured onto fresh media with the same or a slightly increased concentration of this compound.[4] This process may need to be repeated over several generations. Patience is key, as the spontaneous mutation rate is low.

Q7: My qPCR results for histidine kinase gene expression in resistant isolates are inconsistent. What could be the problem?

While some studies have shown altered expression of the histidine kinase gene in resistant mutants[11][12], the primary mechanism of resistance is often a change in the protein sequence due to mutation, not necessarily a change in gene expression.[6][7][8] Therefore, direct sequencing of the gene is a more reliable method for identifying the basis of resistance. If you are investigating expression, ensure you have validated reference genes and are sampling from cultures at a consistent growth stage.

Quantitative Data Summary

Table 1: this compound Sensitivity in Fungal Isolates

Fungal SpeciesIsolate TypeMean EC50 (µg/mL)EC50 Range (µg/mL)Reference
Fusarium graminearumSensitive0.13-[1][6]
Botrytis cinereaSensitive0.040.009 - 0.089[7]
Botrytis cinereaHighly Resistant3.660.95 - 10.44[7]
Fusarium pseudograminearumSensitive0.021-[11]

Table 2: Reported Mutations in the Histidine Kinase Gene Conferring this compound Resistance

Fungal SpeciesGeneAmino Acid Substitution(s)Reference
Fusarium graminearumFgOs1K223T, K415R[6]
Fusarium graminearumFgOs5K192R, K293R, K411R[6]
Botrytis cinereaBos1I365S, S531G, T565N, T1267A[8]
Botrytis cinereaBos1I365S, I365N, Q369P/N373S, N373S[9]
Magnaporthe oryzaeMoHik1H736A[5]

Experimental Protocols

Protocol 1: Determination of EC50 Values for this compound

This protocol outlines the mycelial growth inhibition assay to determine the Effective Concentration that inhibits 50% of fungal growth (EC50).

Materials:

  • Potato Dextrose Agar (PDA)

  • This compound stock solution (e.g., in DMSO)

  • Sterile Petri dishes (90 mm)

  • Actively growing fungal cultures on PDA

  • Sterile cork borer (5 mm diameter)

  • Incubator

Methodology:

  • Prepare Fungicide-Amended Media: Autoclave PDA and cool to 50-55°C. Add the appropriate volume of this compound stock solution to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 50, 100 µg/mL). Also prepare a control plate with the same concentration of the solvent (e.g., DMSO) used for the stock solution. Pour the media into Petri dishes and allow to solidify.

  • Inoculation: Using a sterile cork borer, take mycelial plugs from the leading edge of an actively growing fungal colony. Place a single plug in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 20-25°C) in the dark.

  • Data Collection: After a set incubation period (e.g., 3-5 days), when the colony on the control plate has reached a significant size, measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use a statistical software package to perform a probit analysis to determine the EC50 value.

Protocol 2: Sequencing of the Histidine Kinase Gene

This protocol describes the steps for amplifying and sequencing the target gene for this compound resistance.

Materials:

  • Fungal mycelium

  • DNA extraction kit

  • PCR primers flanking the histidine kinase gene (Os1, Bos1, HK1)

  • Taq polymerase and PCR buffer

  • Thermocycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Methodology:

  • Genomic DNA Extraction: Harvest fresh mycelium from a liquid or solid culture. Extract genomic DNA using a commercial kit or a standard protocol (e.g., CTAB method).

  • Primer Design: Design PCR primers that flank the entire coding sequence of the histidine kinase gene. Primers can be designed based on published sequences for the fungal species of interest.

  • PCR Amplification: Perform PCR using the extracted genomic DNA as a template and the designed primers. Optimize the PCR conditions (annealing temperature, extension time) as needed.

  • Verification of Amplicon: Run a portion of the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.

  • Sequencing: Purify the remaining PCR product and send it for Sanger sequencing. It is advisable to sequence with both forward and reverse primers.

  • Sequence Analysis: Align the obtained sequences with the wild-type reference sequence using bioinformatics software (e.g., MEGA, Geneious). Identify any point mutations, insertions, or deletions that may be present in the resistant isolates.

Visualizations

Signaling Pathway

HOG_Pathway This compound This compound HK Group III Histidine Kinase (Os1) This compound->HK Hyperactivates HOG_Pathway HOG Pathway (MAPK Cascade) HK->HOG_Pathway Activates Glycerol Glycerol Accumulation HOG_Pathway->Glycerol Leads to Burst Hyphal Swelling & Bursting Glycerol->Burst Causes Resistance Resistance (Mutation in HK) Resistance->HK Blocks this compound Effect

Caption: The HOG signaling pathway and the mechanism of this compound action and resistance.

Experimental Workflow

Resistance_Workflow start Isolate Suspected Resistant Fungus ec50 Determine EC50 (Protocol 1) start->ec50 phenotype Assess Fitness Costs (Growth, Pathogenicity) ec50->phenotype gDNA Extract Genomic DNA phenotype->gDNA pcr Amplify & Sequence Histidine Kinase Gene (Protocol 2) gDNA->pcr analysis Sequence Analysis pcr->analysis result Identify Resistance Mechanism (e.g., Mutation) analysis->result

Caption: Workflow for identifying and characterizing this compound resistance in a fungal isolate.

Strategies for Overcoming this compound Resistance

Q8: What strategies can be employed in an agricultural setting to manage this compound resistance?

The Fungicide Resistance Action Committee (FRAC) provides several recommendations for managing resistance to phenylpyrrole fungicides like this compound.[13] Key strategies include:

  • Preventative Application: Apply this compound preventatively before the onset of high disease pressure.

  • Limit Applications: Restrict the total number of this compound applications per season. For example, in crops susceptible to Botrytis, it is recommended to use phenylpyrroles for no more than 50% of the total spray program for that pathogen.[13]

  • Alternation and Mixtures: Strictly alternate this compound with fungicides that have a different mode of action.[13] Tank mixing with a robust partner fungicide is also recommended.[13]

  • Good Hygiene Practices: For post-harvest use, implementing high standards of hygiene, such as regular sanitization of facilities and proper disposal of infected material, can help prevent the buildup of resistant populations.[13]

Q9: Are there any chemical or biological approaches to overcome established resistance in the lab?

Currently, research is focused on understanding the mechanisms of resistance rather than reversing it chemically. However, the fitness costs associated with resistance can be exploited. For example, since many resistant strains are more sensitive to osmotic stress[6][8][11], altering environmental conditions to be more osmotically challenging could potentially select against the resistant population. In a research context, understanding the specific mutation can guide the selection of alternative compounds that are not affected by that mutation. The lack of cross-resistance with many other fungicide classes means that alternative effective treatments are often available.[2][8][11]

References

Technical Support Center: Fludioxonil Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the analysis of Fludioxonil by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either signal suppression (decreased response) or signal enhancement (increased response), significantly impacting the accuracy, precision, and sensitivity of quantitative analysis.[1][2][3] In the analysis of this compound, complex sample matrices from agricultural and food products contain numerous compounds that can co-extract with the analyte and interfere with its ionization in the mass spectrometer source, leading to unreliable results.[4][5] For example, suppression up to 56% has been observed for this compound in fruit matrices.[6]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A: The most common method is to compare the signal response of an analyte in a pure solvent standard to its response in a sample extract where the matrix is present. This is typically done by spiking a known concentration of the analyte into a blank matrix extract (a sample known to not contain this compound) and comparing its peak area to that of the same concentration in solvent.

The matrix effect (ME) can be quantified using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100

  • A negative ME (%) value indicates signal suppression.

  • A positive ME (%) value indicates signal enhancement.

  • Values between -20% and +20% are often considered low or acceptable, while values outside this range indicate a significant matrix effect that must be addressed.[7]

Q3: What are the primary strategies to compensate for or eliminate matrix effects?

A: There are three main approaches to mitigate matrix effects:

  • Sample Preparation: Employing effective cleanup techniques to remove interfering matrix components before LC-MS/MS analysis.[2][8] Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with dispersive solid-phase extraction (dSPE) are widely used.[4][8]

  • Calibration Strategies: Using a calibration method that inherently corrects for the effect. The most common is matrix-matched calibration , where standards are prepared in a blank matrix extract to ensure that both samples and calibrants experience the same matrix effect.[7][9][10]

  • Internal Standards: Using a stable isotope-labeled (SIL) internal standard for the analyte is considered the gold standard for correction.[10][11] The SIL internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate ratio-based quantification.[10][11]

Q4: Can simply diluting the sample extract reduce matrix effects?

A: Yes, sample dilution is a straightforward strategy to reduce the concentration of interfering co-extractive compounds.[8][12] This can lessen ion suppression and improve method robustness.[12] However, a significant drawback is that dilution also lowers the concentration of this compound, which may compromise the method's sensitivity and its ability to meet required limits of quantification (LOQ).[8][13] The appropriate dilution factor depends on the analyte concentration, matrix complexity, and instrument sensitivity.[8]

Troubleshooting Guides

Problem: Inconsistent quantification and poor recovery of this compound.

This issue is often a direct result of uncorrected and variable matrix effects. Different samples, even of the same type, can have varying levels of interfering compounds, leading to inconsistent signal suppression.

Troubleshooting Workflow

A Inconsistent Results / Poor Recovery B Step 1: Quantify Matrix Effect (Post-Extraction Spike) A->B C Is ME > 20%? B->C D Step 2: Optimize Sample Preparation (e.g., QuEChERS) C->D Yes G Proceed with Validated Method C->G No E Step 3: Implement Matrix-Matched Calibration D->E F Step 4 (Optional): Use Stable Isotope-Labeled Internal Standard E->F H Re-evaluate ME E->H F->G H->C

Caption: Logical workflow for troubleshooting matrix effects.

Guide 1: Evaluating and Mitigating Matrix Effects
Step 1: Assess the Matrix Effect

Follow the protocol described in FAQ Q2 . It is crucial to use a blank matrix that is representative of the samples being analyzed.

Table 1: Examples of Matrix Effects Observed for this compound in Various Matrices

MatrixMatrix Effect (%)ObservationReference
Tomato PulpUp to -56%Signal Suppression[6]
Pear PuréeVariableSignal Suppression[6]
Lemon JuiceVariableSignal Suppression[6]
Persimmon~+23%Signal Enhancement[9]
CherryNot specified, but compensated with matrix-matched standardsImplied significant effect[4]
Various (e.g., shiitake, lemon, tea)+53% to +146%Strong Signal Enhancement[5]
Various (e.g., rosemary, ginger)-32% to -72%Strong Signal Suppression[5]
Step 2: Optimize Sample Preparation using QuEChERS

The QuEChERS method is highly effective for pesticide residue analysis in food matrices.[4] It involves an extraction and a cleanup step designed to remove a significant portion of matrix interferences like fatty acids, sugars, and pigments.

Experimental Protocol: Generic QuEChERS for Fruit/Vegetable Matrix

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration (for dry samples): If the sample is dry (e.g., flour), add an appropriate amount of water to rehydrate.[12]

  • Extraction: Add 10 mL of acetonitrile (ACN). Shake vigorously for 1 minute.

  • Salting Out: Add a QuEChERS extraction salt packet (commonly containing MgSO₄ and NaCl, sometimes with citrate buffers). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at >3000 xg for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer a portion of the upper ACN layer to a dSPE tube. The dSPE tube typically contains anhydrous MgSO₄ to remove water and a sorbent like Primary Secondary Amine (PSA) to remove sugars and organic acids.

  • Final Centrifugation & Collection: Shake the dSPE tube for 1 minute and centrifuge for 5 minutes. Collect the supernatant for LC-MS/MS analysis. The extract may be diluted with mobile phase before injection.[8]

cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) A 1. Homogenize Sample (10g in 50mL tube) B 2. Add 10mL Acetonitrile (Shake 1 min) A->B C 3. Add QuEChERS Salts (MgSO4, NaCl) (Shake 1 min) B->C D 4. Centrifuge (5 min) C->D E 5. Transfer Supernatant to dSPE tube (PSA + MgSO4) D->E Acetonitrile Layer F 6. Shake & Centrifuge (1 min shake, 5 min spin) E->F G 7. Collect Final Extract F->G H LC-MS/MS Analysis G->H Dilute & Inject

Caption: General workflow for the QuEChERS sample preparation method.

Step 3: Implement Matrix-Matched Calibration

To compensate for remaining matrix effects, prepare your calibration standards in a blank matrix extract.

Protocol:

  • Obtain a blank, representative matrix (e.g., an organic cherry sample for cherry analysis).

  • Process this blank matrix using the exact same extraction and cleanup protocol (Step 2) to create a "blank matrix extract."

  • Create a stock solution of this compound in a pure solvent (e.g., acetonitrile).

  • Serially dilute the stock solution directly into aliquots of the blank matrix extract to create your calibration curve points (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Use this curve to quantify this compound in your unknown samples, which were prepared using the same method. This approach ensures that any signal suppression or enhancement is consistent between your standards and samples.[9]

Problem: Severe signal suppression is observed even after sample cleanup.

This indicates that highly ion-suppressing compounds are still co-eluting with this compound.

Mechanism of Ion Suppression

In Electrospray Ionization (ESI), analytes compete with co-eluting matrix components for charge and for access to the droplet surface to be emitted into the gas phase.[14] If matrix components are present in high concentration or are more easily ionized, they can monopolize the available charge, reducing the number of charged analyte ions that reach the detector.[2][14]

cluster_source ESI Source cluster_droplet Charged Droplet Needle ESI Needle A F Needle->A Analyte (F) + Matrix (M) Detector MS Detector (Low Signal) A->Detector Reduced [F]+ ions M1 M M1->Detector High [M]+ ions M2 M M3 M M4 M

Caption: Ion suppression in the ESI source due to matrix competition.

Troubleshooting Strategies
  • Improve Chromatographic Separation: Adjust the LC gradient to better separate this compound from the interfering peaks. A slower, shallower gradient around the elution time of this compound can often resolve it from suppressive compounds.

  • Switch Ionization Polarity: this compound can be analyzed in negative ionization mode.[9] Since fewer compounds are typically ionized in negative mode, switching from positive to negative ESI can sometimes eliminate the specific interference.[14]

  • Check Instrument Parameters: Ensure the mass spectrometer settings are optimized for this compound.

Table 2: Typical LC-MS/MS Parameters for this compound

ParameterSettingCommentReference
Ionization ModeESI Negative or PositiveNegative mode can sometimes offer better selectivity.[9]
Precursor Ion (m/z)247[M-H]⁻ in negative mode or [M+H]⁺ in positive mode.[6]
Product Ion (m/z)126A common quantifier transition.[6]
Dwell Time150 msTypical for MRM analysis.[6]
Capillary Voltage~4200 VVaries by instrument.[6]
Source Temperature~400 °CVaries by instrument.[6]

Note: Parameters should be optimized for your specific instrument and method.

References

Technical Support Center: Enhancing the Stability of Fludioxonil Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Fludioxonil.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the development of this compound formulations, particularly Suspension Concentrates (SC).

Problem Potential Cause Recommended Solution
Crystal growth observed during storage, especially at elevated temperatures. - Ostwald Ripening: Smaller particles dissolving and re-depositing onto larger particles. - Poor Dispersant Performance: Inadequate coverage of active ingredient particles, leading to agglomeration.- Optimize Dispersant System: Use a high-performing polymeric dispersant that provides strong surface coverage. Lignosulfonate-based dispersants can be effective due to their ability to bind to active surfaces through various interactions. - Incorporate a Crystal Growth Inhibitor: Add a co-formulant that reduces the solubility of this compound in the aqueous phase. - Utilize a Surfactant Blend: A combination of non-ionic and anionic surfactants can help stabilize the system.
Phase separation or sedimentation in Suspension Concentrate (SC) formulations. - Inadequate Suspension Stability: Insufficient viscosity to keep solid particles suspended. - Particle Agglomeration: Dispersed particles clumping together and settling out.- Incorporate a Rheology Modifier: Use a thickener such as xanthan gum or hydroxypropyl methylcellulose (HPMC) to increase the viscosity of the continuous phase and prevent settling. - Ensure Proper Particle Size Distribution: The average particle size should ideally be in the range of 2-5 µm. Excessive milling to sizes below 1.5 µm can sometimes increase the tendency for agglomeration.[1]
Poor suspensibility upon dilution in water. - Ineffective Dispersant: The dispersant may not be functioning well in the diluted system.- Select a Robust Dispersant: Choose a dispersant that maintains its efficacy even after dilution. Anionic naphthalene sulfonate condensates are known to provide good stability in diluted suspensions.
Chemical degradation of this compound during storage. - Photodegradation: Exposure to light, especially UV radiation. This compound is known to undergo photodegradation. - Incompatible Adjuvants: Certain co-formulants may promote chemical degradation.- Use Opaque Packaging: Protect the formulation from light to prevent photodegradation. - Conduct Compatibility Studies: Test the stability of this compound in the presence of all planned adjuvants and co-formulants under accelerated conditions.
Inconsistent analytical results for this compound content. - Inadequate Extraction from Formulation Matrix: The analytical method may not be efficiently extracting this compound from the complex formulation. - Degradation during Analysis: The analytical conditions themselves might be causing degradation of the active ingredient.- Validate the Analytical Method: Ensure the extraction method provides high recovery rates from the specific formulation matrix. - Use a Stability-Indicating Method: Employ an HPLC method that can separate this compound from its potential degradation products, ensuring accurate quantification of the active ingredient.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in formulations?

A1: The main factors are:

  • Photodegradation: this compound is susceptible to degradation upon exposure to light.

  • Physical Instability in Suspensions: In Suspension Concentrates (SC), issues like crystal growth and sedimentation are common challenges that affect shelf-life and performance.[2][3]

  • Interactions with Co-formulants: Adjuvants and other ingredients in the formulation can influence the chemical and physical stability of this compound.[4][5][6]

Q2: How can I prevent crystal growth in my this compound Suspension Concentrate (SC) formulation?

A2: To inhibit crystal growth, consider the following strategies:

  • Dispersant Selection: Employ high-performance polymeric dispersants that strongly adsorb to the surface of the this compound particles.[2]

  • Use of Stabilizers: Incorporate stabilizers like hydroxypropyl methylcellulose (METHOCEL™) which have been shown to prevent active ingredient crystal growth.

  • Surfactant Combinations: A blend of non-ionic and anionic surfactants can enhance the overall stability of the suspension.[3]

  • Control of Particle Size: Maintain an optimal particle size distribution, as excessively fine particles can sometimes be more prone to Ostwald ripening.[1]

Q3: What is the recommended pH range for this compound formulations?

A3: this compound itself is stable to hydrolysis across a wide pH range. However, the overall stability of the formulation will depend on the other ingredients. It is crucial to evaluate the physical and chemical stability of the final formulation at the intended pH.

Q4: Are there any known synergistic or antagonistic effects of this compound with other active ingredients?

A4: Yes, studies have shown that this compound can exhibit synergistic effects when combined with other fungicides. For example, mixtures with difenoconazole and tebuconazole have demonstrated enhanced efficacy. However, it is essential to conduct stability and compatibility studies for any new combination to ensure there are no antagonistic effects that could compromise the stability of the formulation.

Q5: What is a suitable analytical method for determining the stability of this compound in a formulation?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. This method should be capable of separating the parent this compound from any potential degradation products, thus allowing for an accurate assessment of its concentration over time. HPLC with UV detection is a common approach.[7]

Experimental Protocols

Accelerated Stability Testing of this compound Formulations

This protocol is based on the widely accepted CIPAC MT 46.3 method for the accelerated storage stability testing of pesticide formulations.

Objective: To evaluate the physical and chemical stability of a this compound formulation under accelerated storage conditions to predict its long-term shelf life.

Methodology:

  • Sample Preparation: Place a representative sample of the this compound formulation in a suitable, sealed container made of the same material as the intended commercial packaging.

  • Storage Conditions: Store the samples in a thermostatically controlled oven at a constant temperature of 54 ± 2 °C for 14 days.

  • Time Points for Analysis: Analyze the samples at time zero (before placing in the oven) and after 14 days of storage.

  • Parameters to be Evaluated:

    • Appearance: Visually inspect the formulation for any changes in color, odor, or homogeneity. For suspension concentrates, check for phase separation, sedimentation, or caking.

    • This compound Content: Determine the concentration of the active ingredient using a validated stability-indicating HPLC method.

    • Physical Properties (for Suspension Concentrates):

      • Particle Size Distribution: Measure the particle size distribution to assess any crystal growth.

      • Viscosity: Measure the viscosity to detect any changes that might affect pourability.

      • Suspensibility: Evaluate the ability of the formulation to remain suspended after dilution in water.

Data Analysis:

  • Calculate the percentage degradation of this compound after 14 days.

  • Compare the physical properties of the formulation before and after the accelerated storage period.

  • The formulation is generally considered stable if the degradation of the active ingredient is not significant and the physical properties remain within acceptable limits.

Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method for the quantification of this compound in a formulation, ensuring the method can separate the active ingredient from its degradation products.

Methodology:

  • Forced Degradation Studies: To generate potential degradation products, subject this compound standard solutions and the formulation to stress conditions such as:

    • Acid Hydrolysis: Treat with 0.1N HCl at 60°C.

    • Base Hydrolysis: Treat with 0.1N NaOH at 60°C.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

    • Photodegradation: Expose to UV light.

    • Thermal Degradation: Heat at an elevated temperature.

  • Chromatographic Conditions Development:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A mixture of acetonitrile and water is a common starting point. The pH may need to be adjusted to achieve optimal separation.

    • Detection: UV detection at a wavelength where this compound has significant absorbance.

    • Flow Rate and Temperature: Optimize for good peak shape and resolution.

  • Method Validation: Validate the developed method according to ICH guidelines for:

    • Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products and matrix components.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.

    • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_stability Accelerated Stability Testing cluster_analysis Analysis cluster_evaluation Evaluation Formulation Prepare this compound Formulation Initial_Analysis Initial Analysis (Time 0) Formulation->Initial_Analysis Storage Store at 54°C for 14 days Initial_Analysis->Storage Appearance Visual Appearance AI_Content This compound Content (HPLC) Physical_Tests Physical Properties (Particle Size, Viscosity) Final_Analysis Final Analysis (Day 14) Storage->Final_Analysis Final_Analysis->Appearance Final_Analysis->AI_Content Final_Analysis->Physical_Tests Data_Comparison Compare Time 0 and Day 14 Data Appearance->Data_Comparison AI_Content->Data_Comparison Physical_Tests->Data_Comparison Stability_Conclusion Determine Formulation Stability Data_Comparison->Stability_Conclusion

Caption: Workflow for Accelerated Stability Testing of this compound Formulations.

Troubleshooting_Logic Start Observe Formulation Instability Crystal_Growth Crystal Growth? Start->Crystal_Growth Sedimentation Sedimentation / Phase Separation? Crystal_Growth->Sedimentation No Sol_Dispersant Optimize Dispersant System Crystal_Growth->Sol_Dispersant Yes Sol_Inhibitor Add Crystal Growth Inhibitor Crystal_Growth->Sol_Inhibitor Yes Degradation Chemical Degradation? Sedimentation->Degradation No Sol_Rheology Incorporate Rheology Modifier Sedimentation->Sol_Rheology Yes Sol_Particle_Size Optimize Particle Size Sedimentation->Sol_Particle_Size Yes Sol_Packaging Use Protective Packaging Degradation->Sol_Packaging Yes Sol_Compatibility Check Adjuvant Compatibility Degradation->Sol_Compatibility Yes

Caption: Troubleshooting Logic for this compound Formulation Instability.

References

Technical Support Center: Troubleshooting Poor Fludioxonil Performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing suboptimal performance with Fludioxonil in field experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Q: We are observing a lack of disease control in the field after applying this compound. What are the potential causes?

A: Poor performance of this compound can stem from several factors. A logical approach to troubleshooting this issue is to investigate three main areas: the potential for fungicide resistance in the target pathogen population, issues with the application process itself, and environmental factors that may have degraded the fungicide.

To systematically diagnose the problem, consider the following workflow:

Start Poor this compound Performance Observed Check_Resistance 1. Investigate Fungicide Resistance Start->Check_Resistance Check_Application 2. Review Application Protocol Start->Check_Application Check_Environment 3. Assess Environmental Factors Start->Check_Environment Isolate_Pathogen Isolate Pathogen from Infected Tissue Check_Resistance->Isolate_Pathogen Review_Dosage Verify Correct Dosage & Calibration Check_Application->Review_Dosage Review_Coverage Assess Spray Coverage & Timing Check_Application->Review_Coverage Review_Mixing Check Tank Mix Compatibility & Water pH Check_Application->Review_Mixing Review_Weather Analyze Weather Data (Rainfall, UV) Check_Environment->Review_Weather Review_Soil Consider Soil Type & Microbial Activity Check_Environment->Review_Soil Sensitivity_Assay Perform In Vitro Sensitivity Assay (EC50) Isolate_Pathogen->Sensitivity_Assay Compare_Baseline Compare EC50 to Baseline/Sensitive Isolates Sensitivity_Assay->Compare_Baseline Resistance_Confirmed Resistance Confirmed Compare_Baseline->Resistance_Confirmed EC50 Significantly Higher No_Resistance No Significant Resistance Detected Compare_Baseline->No_Resistance EC50 within Sensitive Range Action_Plan Develop a Revised Control Strategy: - Rotate Fungicides (different FRAC group) - Implement Integrated Pest Management (IPM) - Adjust Application Technique Resistance_Confirmed->Action_Plan Application_Issue Application Error Likely Review_Dosage->Application_Issue Review_Coverage->Application_Issue Review_Mixing->Application_Issue Application_Issue->Action_Plan Environmental_Issue Environmental Degradation Likely Review_Weather->Environmental_Issue Review_Soil->Environmental_Issue Environmental_Issue->Action_Plan

Caption: Troubleshooting workflow for poor this compound performance.

2. Q: How can we determine if the target pathogen has developed resistance to this compound?

A: The most definitive way to diagnose resistance is to conduct an in vitro sensitivity assay. This involves isolating the pathogen from your field, culturing it in the lab, and determining the concentration of this compound required to inhibit its growth. The result, often expressed as the EC50 value (the effective concentration that inhibits 50% of growth), is then compared to the EC50 of a known sensitive or "wild-type" isolate. A significantly higher EC50 value in your field isolate indicates resistance.

Experimental Protocol: Determining EC50 for Fungal Isolates

  • Isolate and Purify Pathogen: Collect infected plant tissue from the field. Isolate the fungal pathogen onto a suitable growth medium, such as Potato Dextrose Agar (PDA), and obtain a pure culture through single-spore isolation.[1]

  • Prepare Fungicide Stock Solution: Dissolve technical-grade this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL).[2]

  • Create Amended Media: Autoclave your growth medium (e.g., PDA) and cool it to approximately 50°C. Add the this compound stock solution to the molten agar to create a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).[3] Also prepare control plates with the solvent (DMSO) alone to ensure it has no effect on fungal growth.

  • Inoculate Plates: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of your field isolate (and a known sensitive isolate for comparison) onto the center of each fungicide-amended plate.[3]

  • Incubate: Incubate the plates at an appropriate temperature (e.g., 17-24°C) in the dark for a set period (e.g., 3-4 days), or until the fungal growth on the control plate has reached a substantial diameter.[2][3]

  • Measure and Calculate: Measure the diameter of the fungal colony on each plate. Calculate the percentage of growth inhibition for each concentration relative to the control plate. Use statistical software to perform a regression analysis and determine the EC50 value.[4]

Table 1: Example EC50 Values for Sensitive vs. Resistant Fungal Strains

Pathogen SpeciesIsolate TypeMean EC50 (µg/mL)Reference(s)
Botrytis cinereaSensitive0.04[5]
Botrytis cinereaHighly Resistant (HR)3.66[5]
Fusarium graminearumSensitive (Baseline)0.13[6]
Fusarium oxysporum f. sp. melonisResistant Mutant> 200[2]
Fusarium pseudograminearumSensitive (Baseline)0.0613[7]

3. Q: What is the mechanism of action of this compound, and how does resistance develop?

A: this compound is a phenylpyrrole fungicide. Its primary mode of action involves the disruption of a key signal transduction pathway in fungi, the High Osmolarity Glycerol (HOG) or MAP kinase pathway, which is crucial for how the fungus adapts to osmotic stress.[8] this compound is thought to inhibit a hybrid histidine kinase (HHK) protein in this pathway.[8] This disruption leads to an over-accumulation of glycerol, causing the fungal cells to swell and burst.[9] More recent research also suggests that this compound induces aldehydic stress, which in turn activates the lethal HHK cascade.

Resistance to this compound typically develops through two primary mechanisms:

  • Target Site Modification: Point mutations in the gene that codes for the HHK protein (often referred to as Os1) can alter the protein's structure. This change prevents this compound from binding effectively, rendering the fungicide useless.[6]

  • Overexpression of Transporters: Fungal cells can increase the production of membrane proteins, such as ATP-binding cassette (ABC) transporters, which act as pumps to actively eject the fungicide from the cell before it can reach its target.

cluster_0 Fungal Cell cluster_1 Resistance Mechanisms Fludioxonil_in This compound HHK Histidine Kinase (HHK) Fludioxonil_in->HHK Inhibits HOG_Pathway HOG/MAPK Pathway HHK->HOG_Pathway Disrupts Glycerol Glycerol Overproduction HOG_Pathway->Glycerol Cell_Death Cell Lysis Glycerol->Cell_Death Mutation Mutation in Os1 Gene (Altered HHK) Mutation->HHK Prevents Binding Efflux_Pump Overexpression of Efflux Pumps (e.g., ABC Transporters) Fludioxonil_out This compound Efflux_Pump->Fludioxonil_out Ejects

Caption: this compound's mechanism of action and fungal resistance pathways.

4. Q: Could our application method be the cause of the poor performance?

A: Absolutely. Improper application is a common cause of fungicide failure.[10] Key areas to review include:

  • Calibration and Dosage: Ensure your spray equipment is properly calibrated to deliver the correct rate of this compound as specified on the product label. Applying too little product will result in poor disease control.[10]

  • Spray Coverage: this compound is a contact fungicide, meaning it needs to thoroughly cover the plant surface to be effective.[11] Ensure you are using an adequate carrier volume (e.g., water) and appropriate spray nozzles and pressure to achieve uniform coverage of the target tissues.

  • Timing: Apply this compound preventively before disease symptoms appear or at the very early stages of infection.[12] Curative action is less effective once an infection is well-established.

  • Tank Mixing and Water pH:

    • Compatibility: If tank-mixing this compound with other products, ensure they are compatible. Incompatibility can lead to product deactivation or phytotoxicity.

    • Water pH: While studies have shown this compound itself to be stable across a pH range of 5 to 9, the stability of other pesticides can be highly pH-dependent.[13] It is a best practice to maintain a spray solution pH between 6.0 and 8.0.[14] Do not let the spray mixture stand overnight in the tank.[15]

5. Q: Can environmental factors affect this compound's efficacy?

A: Yes, environmental conditions can significantly impact the persistence and performance of this compound in the field.

  • Rainfall: Heavy rainfall shortly after application can wash the fungicide off the plant surfaces before it has had a chance to be effective. Check weather forecasts and allow for an adequate drying period post-application.

  • Sunlight (Photodegradation): this compound can be degraded by sunlight. While it was designed to be more photostable than its predecessor, pyrrolnitrin, prolonged exposure to intense UV radiation can reduce its residual activity.[16]

  • Soil Degradation: In the soil, this compound is primarily broken down by microbial activity. The rate of degradation, and thus its half-life, can vary significantly depending on soil type, organic matter content, temperature, and microbial biomass. The field soil half-life can range from 34 to 790 days.[16]

  • Temperature: The rate of chemical and microbial degradation generally increases with higher temperatures.[17]

Table 2: Factors Influencing this compound Performance

FactorPotential IssueTroubleshooting/Mitigation Strategy
Fungicide Resistance Pathogen is no longer susceptible.Perform sensitivity testing (EC50). Rotate with fungicides from different FRAC groups.
Application Rate Too low a dose for effective control.Recalibrate sprayer. Always follow label rates.
Spray Coverage Incomplete coverage of plant tissue.Increase water volume, use appropriate nozzles/pressure, consider adding a surfactant.
Application Timing Application made too late (curative).Apply preventively based on disease forecasting models.
Water pH Although this compound is stable, tank-mix partners may not be.Test water pH; adjust to 6.0-8.0 if necessary, especially with tank-mixes.[14]
Rainfall Product washed off plant surfaces.Monitor weather; allow for sufficient drying time.
Sunlight/UV Photodegradation of the active ingredient.While inherently stable, be aware that residual activity will decline over time.
Soil Persistence Rapid microbial breakdown in certain soils.Consider soil type and health when planning re-application intervals for soil-borne diseases.

6. Q: If we confirm this compound resistance, what are our next steps? Are there cross-resistance concerns?

A: If resistance is confirmed, you must implement a resistance management strategy immediately. The primary approach is to rotate to a fungicide with a different mode of action (i.e., from a different FRAC group).

Cross-Resistance: Positive cross-resistance has been observed between this compound (FRAC group 12) and dicarboximide fungicides like iprodione and procymidone.[6][18] This is because they can target the same HOG-MAP kinase signal transduction pathway.[18] Therefore, if you have this compound resistance, these fungicides are also likely to be ineffective.

Fortunately, studies have generally found no cross-resistance between this compound and fungicides from other major chemical classes.[2][6]

Table 3: this compound Cross-Resistance Profile

Fungicide ClassExample Active IngredientCross-Resistance with this compound?Reference(s)
DicarboximidesIprodione, ProcymidoneYes (Positive Cross-Resistance) [6][18]
BenzimidazolesCarbendazimNo[2][6]
SDHIsBoscalidNo[2][6]
TriazolesTebuconazole, DifenoconazoleNo[2][6]
Strobilurins (QoIs)Pyraclostrobin, Kresoxim-methylNo[2]

An integrated pest management (IPM) approach, which combines chemical controls with cultural and biological practices, is the most sustainable long-term strategy for managing disease and mitigating the development of fungicide resistance.[15]

References

Technical Support Center: Mitigating Fludioxonil Phytotoxicity in Sensitive Crops

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phytotoxicity issues encountered during experiments with Fludioxonil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a broad-spectrum phenylpyrrole fungicide used to control a wide range of fungal pathogens on fruits, vegetables, and ornamental crops.[1][2] Its primary mode of action in fungi is the inhibition of a specific protein kinase involved in the high osmolarity glycerol (HOG) signaling pathway. This disruption interferes with osmotic regulation, leading to cell swelling and lysis.[3] this compound is generally non-systemic with long residual activity.[1]

Q2: What are the typical symptoms of this compound phytotoxicity in sensitive crops?

Phytotoxicity symptoms can vary depending on the plant species, concentration of this compound, and environmental conditions. Common symptoms include:

  • Chlorosis: Yellowing of leaf tissue.[4]

  • Necrosis: Browning and death of plant tissue, which can appear as leaf spots, marginal burn, or tip burn.[4]

  • Stunting: Reduced plant growth and development.[4]

  • Leaf distortion: Cupping or twisting of leaves.[5]

  • Reduced flowering: A decrease in the number or quality of flowers.

Q3: Which crops are known to be sensitive to this compound?

While this compound is considered safe for many crops, some species and varieties have shown sensitivity. It is crucial to conduct small-scale trials before large-scale application on new or unknown cultivars. Some ornamental crops that have exhibited sensitivity include:

  • New Guinea Impatiens (Impatiens hawkeri): Leaf yellowing has been observed after multiple applications.[6]

  • Gerbera Daisy (Gerbera sp.): Leaf necrosis and decreased flowering have been reported.[6]

  • Poinsettia (Euphorbia pulcherrima): Uniform speckling on leaves can occur.[4]

  • Geranium (Pelargonium sp.): Chlorotic leaf edges have been noted with some plant growth regulators containing chlormequat chloride, and similar caution is advised with fungicide applications.[4]

  • Impatiens: Leaf cupping and stunting have been observed due to fungicide overdose.[4]

Q4: What factors can increase the risk of this compound phytotoxicity?

Several factors can heighten the risk of phytotoxicity:

  • High Concentrations: Applying this compound at rates exceeding the label recommendations is a primary cause of phytotoxicity.

  • Environmental Conditions: High temperatures (above 80°F or 27°C) and high humidity can increase the likelihood of plant injury.[4] Applying to water-stressed plants also increases risk.[4]

  • Tank Mixtures: Mixing this compound with other pesticides, adjuvants, or fertilizers can sometimes lead to phytotoxic reactions. It is important to check for compatibility before application.

  • Application Method: Foliar sprays may pose a higher risk than soil drenches for some plants, as the chemical remains on the leaf surface for a longer period.

Q5: Are there any chemical "safeners" that can be used to reduce this compound phytotoxicity?

The use of safeners is more established for herbicides to protect crops from injury.[7][8] While specific commercial safeners for this compound are not well-documented, research into compounds that can mitigate fungicide-induced stress is ongoing. One study found that 2,5-dihydroxybenzoic acid, a metabolite of salicylic acid, can disrupt glutathione homeostasis and enhance the fungicidal activity of this compound, suggesting a link to oxidative stress pathways.[9][10] Further research is needed to identify compounds that can selectively protect the plant from this stress without compromising fungicide efficacy.

Troubleshooting Guides

Issue 1: Unexpected phytotoxicity observed after this compound application.

Table 1: Troubleshooting unexpected phytotoxicity

Potential Cause Troubleshooting Steps Recommended Action
Incorrect Dosage Verify the concentration of the this compound solution and the application rate used. Review calculation records.Immediately rinse affected plants with clean water to remove excess residue. Adjust future applications to the recommended dosage.
Environmental Stress Check temperature and humidity logs for the period during and after application. Assess soil moisture levels.Move affected plants to a cooler, less humid environment if possible. Ensure adequate irrigation to alleviate drought stress. Avoid applications during periods of extreme heat or humidity.[4]
Tank Mix Incompatibility Review the components of the tank mix for known incompatibilities.Discontinue the use of the problematic tank mix. Test for compatibility in a small jar before mixing larger quantities. Apply different products separately with sufficient time between applications.
Sensitive Cultivar Research the known sensitivity of the specific plant species and cultivar to this compound.Conduct a small-scale phytotoxicity test on a few plants before treating the entire crop.[4] If sensitivity is confirmed, seek alternative fungicides.
Issue 2: Planning an experiment with this compound on a new or potentially sensitive crop.

Table 2: Proactive steps to prevent phytotoxicity

Experimental Stage Action Details
Pre-Experiment Literature Review Search for any published data on the phytotoxicity of this compound on the target crop or related species.
Small-Scale Trial Before the main experiment, conduct a preliminary phytotoxicity test on a small number of plants.[4]
Experiment Setup Control Group Always include an untreated control group (sprayed with water only) to differentiate between phytotoxicity and other potential stressors.[5]
Dosage Range Test a range of this compound concentrations, including the recommended rate, a lower rate, and a higher rate (e.g., 2x the recommended rate) to determine the safety margin.[6]
During Experiment Monitor Environmental Conditions Maintain optimal growing conditions and avoid applying this compound when plants are under stress.[4]
Regular Observation Visually inspect plants regularly for any signs of phytotoxicity for at least a week after application.[4]

Experimental Protocols

Protocol 1: Assessment of this compound Phytotoxicity on a Sensitive Crop

Objective: To determine the phytotoxic effects of different concentrations of this compound on a sensitive plant species.

Materials:

  • Healthy, well-established plants of the sensitive crop.

  • This compound formulation.

  • Distilled water.

  • Sprayer (e.g., hand-held sprayer for small-scale experiments).

  • Personal Protective Equipment (PPE).

  • Plant labels.

  • Data collection sheets or software.

Methodology:

  • Plant Preparation: Acclimatize healthy, uniform plants to the experimental conditions for at least one week. Ensure plants are not under any environmental stress.

  • Treatment Groups: Establish a minimum of four treatment groups with at least 10 replicate plants per group:

    • Control (sprayed with distilled water).

    • Recommended concentration of this compound.

    • 2x the recommended concentration.

    • 4x the recommended concentration.

  • Application:

    • On the day of application, ensure environmental conditions are optimal (e.g., temperature between 60-80°F or 15-27°C, low humidity).[4]

    • Prepare the this compound solutions according to the desired concentrations.

    • Spray the plants in each treatment group until the foliage is thoroughly wet, ensuring uniform coverage. Spray the control group with water.

    • Label each plant or group of plants clearly.

  • Post-Application Care: Return the plants to their growing environment and maintain optimal conditions.

  • Data Collection:

    • Visually assess the plants for phytotoxicity symptoms at 3, 7, and 14 days after treatment.

    • Use a phytotoxicity rating scale (see Table 3).

    • Record quantitative data such as plant height, leaf number, and chlorophyll content (using a chlorophyll meter).

    • Take high-quality photographs to document any visible symptoms.

Table 3: Phytotoxicity Rating Scale

Rating Description of Symptoms
0No visible injury.
1Slight leaf discoloration or stippling on a few leaves.
2Moderate leaf discoloration, some necrosis on leaf margins.
3Significant chlorosis and necrosis, some leaf drop.
4Severe stunting, extensive necrosis, and significant leaf drop.
5Plant death.
Protocol 2: Evaluating the Efficacy of a Potential Safener for Reducing this compound Phytotoxicity

Objective: To assess the ability of a test compound (potential safener) to mitigate this compound-induced phytotoxicity.

Materials:

  • Healthy, well-established plants of a known this compound-sensitive crop.

  • This compound formulation.

  • Test compound (potential safener).

  • Appropriate solvents for the test compound.

  • Distilled water.

  • Sprayer.

  • PPE.

  • Plant labels.

  • Data collection tools.

Methodology:

  • Plant Preparation: As in Protocol 1.

  • Treatment Groups: Establish the following treatment groups (minimum 10 replicates each):

    • Control (water spray).

    • This compound at a known phytotoxic concentration (determined from Protocol 1).

    • Test compound alone.

    • This compound + Test compound (applied as a tank mix or sequentially, depending on the hypothesis being tested).

  • Application: Follow the application procedures outlined in Protocol 1.

  • Data Collection:

    • Assess phytotoxicity using the rating scale in Table 3 at regular intervals.

    • Measure plant growth parameters (height, biomass).

    • Conduct biochemical assays to measure stress markers such as antioxidant enzyme activity (e.g., catalase, peroxidase) and malondialdehyde (MDA) content as an indicator of lipid peroxidation.

Visualizations

Signaling Pathways and Experimental Workflows

Fludioxonil_Phytotoxicity_Pathway cluster_plant_cell Plant Cell This compound This compound ROS Reactive Oxygen Species (ROS) Burst This compound->ROS Induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidant_Defense Antioxidant Defense (e.g., Catalase, Peroxidase) Oxidative_Stress->Antioxidant_Defense Upregulates Cellular_Damage Cellular Damage (Lipid Peroxidation, etc.) Oxidative_Stress->Cellular_Damage Antioxidant_Defense->Oxidative_Stress Mitigates Phytotoxicity_Symptoms Phytotoxicity Symptoms (Chlorosis, Necrosis) Cellular_Damage->Phytotoxicity_Symptoms

Caption: Proposed signaling pathway for this compound-induced phytotoxicity in sensitive plants.

Experimental_Workflow start Start: Select Sensitive Crop protocol1 Protocol 1: Phytotoxicity Assessment start->protocol1 protocol2 Protocol 2: Safener Efficacy Evaluation protocol1->protocol2 Inform Safener Concentration data_collection Data Collection: Visual Ratings, Growth Metrics, Biochemical Assays protocol1->data_collection protocol2->data_collection analysis Data Analysis and Interpretation data_collection->analysis end End: Determine Phytotoxicity Threshold and Safener Efficacy analysis->end

Caption: Experimental workflow for assessing this compound phytotoxicity and safener efficacy.

References

Technical Support Center: Optimization of Fludioxonil Spray Droplet Size

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for optimizing Fludioxonil spray applications. It includes frequently asked questions, troubleshooting advice, experimental protocols, and data to enhance spray coverage and efficacy in a laboratory or research setting.

Frequently Asked Questions (FAQs)

Q1: Why is spray droplet size critical for this compound efficacy?

A1: Spray droplet size is a primary factor governing the effectiveness of a this compound application.[1] The optimal droplet size ensures a balance between sufficient coverage of the target surface and minimizing off-target drift.[2] Droplets that are too large may bounce or run off leaves, leading to wasted product, while droplets that are too small can evaporate before reaching the target or drift away.[3] For a non-systemic fungicide like this compound, achieving uniform coverage is essential for protecting plant surfaces from fungal spore germination and mycelial growth.[4][5]

Q2: What are the key factors that influence the droplet size of my this compound spray solution?

A2: Several factors interact to determine the final droplet size spectrum. These include:

  • Nozzle Design: The type of nozzle (e.g., flat fan, hollow cone) and its orifice size are the most significant factors.[6] Air-induction nozzles, for instance, are designed to produce larger, drift-resistant droplets.[6]

  • Operating Pressure: Increasing the spray pressure generally decreases the droplet size for a given nozzle, while decreasing pressure increases droplet size.[7]

  • Liquid Properties: The viscosity and surface tension of the this compound spray solution, including the use of any adjuvants, can alter droplet formation.[8]

  • Environmental Conditions: Low humidity and high temperatures can cause smaller droplets to evaporate, reducing their size before they reach the target.[9]

Q3: How is droplet size officially classified?

A3: Droplet size is classified by the American Society of Agricultural and Biological Engineers (ASABE) Standard S572.2.[1] The classification is based on the Volume Median Diameter (VMD or DV0.5), which is the droplet diameter at which 50% of the spray volume is composed of smaller droplets and 50% is composed of larger droplets.[1][10]

Table 1: ASABE S572.2 Droplet Size Classification

Category Symbol VMD Range (microns, µm) Color Code
Extremely Fine XF < 60 Purple
Very Fine VF 60 - 145 Red
Fine F 146 - 235 Orange
Medium M 236 - 340 Yellow
Coarse C 341 - 403 Blue
Very Coarse VC 404 - 502 Green
Extremely Coarse XC 503 - 665 White
Ultra Coarse UC > 665 Black

Source: Adapted from industry standards and nozzle manufacturer guides.[1][2]

Q4: What is the general recommendation for fungicide droplet size?

A4: For many fungicide applications, a "Fine" to "Medium" droplet size is recommended to ensure thorough coverage of plant tissue.[2][10] However, the optimal size is highly dependent on the plant canopy's density. For fungicides to be effective, they must reach the part of the plant most likely to be affected by the pathogen.[9][11]

Table 2: Recommended Droplet Size Based on Canopy Density

Canopy Characteristic Recommended Droplet Size Rationale
Open / Early Growth Stage (<75% closure) Fine (F) to Medium (M) Smaller droplets provide excellent surface coverage on easily accessible foliage.[12][13]
Moderate / Nearing Closure (80-90% closure) Medium (M) A balance between good coverage and having enough momentum to begin penetrating the canopy.[12]
Dense / Closed Canopy (>90% closure) Coarse (C) to Very Coarse (VC) Larger, heavier droplets have more momentum to penetrate the dense upper canopy and reach lower leaves.[12][13]

Source: Synthesized from research on fungicide application optimization.[12][13]

Q5: How does this compound work, and how does this relate to spray coverage?

A5: this compound's primary mode of action is the disruption of signal transduction in fungal cells by hyperactivating the High Osmolarity Glycerol (HOG) pathway.[14][15] This interference inhibits the transport-associated phosphorylation of glucose, which ultimately reduces or stops mycelial growth.[5] It also inhibits fungal spore germination.[14] Because it is a contact, non-systemic fungicide with long residual activity, direct contact with the fungal pathogen is required for efficacy.[4][5] Therefore, uniform and complete spray coverage on all susceptible plant surfaces is paramount to form a protective barrier.

Fludioxonil_MoA cluster_fungus Fungal Cell HK Group III Histidine Kinase (HK) Ypd1 Ypd1 HK->Ypd1 Regulates (Phosphorylation) HOG_Pathway HOG MAPK Pathway Ypd1->HOG_Pathway Activates Glycerol Glycerol Accumulation HOG_Pathway->Glycerol Leads to Disruption Osmotic Imbalance & Cell Disruption Glycerol->Disruption Causes Growth_Inhibition Inhibition of Mycelial Growth Disruption->Growth_Inhibition Results in This compound This compound This compound->HK Alters Function caption Fig 1. Simplified diagram of this compound's mode of action.

Fig 1. Simplified diagram of this compound's mode of action.

Troubleshooting Guide

Q: I am observing poor disease control. What should I check first?

A: Before assuming fungicide resistance, it's crucial to rule out application-related issues.[16] Poor spray coverage is a common cause of reduced efficacy.[3][16]

Table 3: Troubleshooting Checklist for Poor this compound Efficacy

Issue to Check Potential Cause Recommended Action
Inadequate Coverage Droplet size too large (bouncing off) or too small (drifting/evaporating). Use water-sensitive paper to assess coverage. Adjust nozzle type and/or pressure to achieve optimal droplet size for your target canopy.[3]
Incorrect spray volume (carrier rate). Ensure you are using a sufficient volume of water to get thorough coverage without excessive run-off.[9][11]
Incorrect nozzle setup or worn nozzles. Check that nozzles are not worn (which can increase droplet size) and are aimed correctly at the target.[6][9] Recalibrate the sprayer.[17]
Application Timing Fungicide applied after infection is established. This compound is a protectant fungicide and must be applied before infection occurs.[11]
Environmental Factors Rain or irrigation shortly after application. Allow sufficient drying time. Consider using a sticker-type adjuvant if compatible and appropriate for your experiment.[10]
High temperature, low humidity. Spray during cooler, more humid parts of the day (e.g., early morning) to reduce droplet evaporation.[9]

| Solution Chemistry | Incorrect mixing order or water pH. | Ensure the water pH is near neutral (~7.0) and follow the correct tank-mixing procedure.[17] |

Q: My water-sensitive papers show uneven coverage with large empty spaces. What is the cause?

A: This typically indicates that the droplets are too large (Coarse to Ultra Coarse). Large droplets provide poor coverage because for a given spray volume, increasing the droplet size drastically reduces the total number of droplets.[6] This results in fewer impacts per square centimeter.

  • Solution: Increase the spray pressure or switch to a nozzle with a smaller orifice size to generate smaller droplets (e.g., in the Medium category).[7]

Q: The spray appears to be a fine mist and isn't depositing on the target well. What's wrong?

A: This suggests the droplets are too small (Very Fine to Extremely Fine). These droplets have very little momentum, are highly susceptible to drift, and can evaporate quickly, especially in warm, dry conditions.[1][3]

  • Solution: Decrease the spray pressure or select a nozzle designed to produce larger droplets, such as an air-induction nozzle.[6] Avoid spraying in high temperatures and low humidity.[9]

Droplet_Factors cluster_inputs Controllable Parameters & Conditions cluster_equip Equipment Setup cluster_liquid Liquid Properties cluster_env Environment cluster_outputs Application Outcomes Nozzle Nozzle Type & Orifice Size DropletSize Droplet Size Spectrum (VMD) Nozzle->DropletSize Pressure Operating Pressure Pressure->DropletSize Height Boom Height Height->DropletSize Formulation This compound Formulation Formulation->DropletSize Adjuvants Adjuvants (e.g., Surfactants) Adjuvants->DropletSize Temp Temperature Temp->DropletSize Humidity Humidity Humidity->DropletSize Wind Wind Speed Wind->DropletSize Coverage Target Coverage DropletSize->Coverage Penetration Canopy Penetration DropletSize->Penetration Drift Drift Potential DropletSize->Drift Efficacy Overall Efficacy Coverage->Efficacy Penetration->Efficacy Drift->Efficacy (Reduces) caption Fig 2. Factors influencing droplet size and application efficacy.

Fig 2. Factors influencing droplet size and application efficacy.

Experimental Protocols

Protocol: Determining Optimal Droplet Size for this compound Application

This protocol outlines a method to systematically evaluate how different droplet sizes affect this compound spray coverage and efficacy on a model plant system.

1. Materials & Equipment

  • This compound formulation

  • Research sprayer with adjustable pressure and interchangeable nozzles (e.g., TeeJet XR flat-fan, AI air-induction)

  • Laser particle size analyzer (for VMD characterization)

  • Water-sensitive paper (WSP) cards (e.g., 25 mm x 75 mm)

  • Target plants (e.g., cucumber seedlings, soybean plants) at a consistent growth stage

  • Pathogen culture for inoculation (e.g., Botrytis cinerea)

  • High-resolution flatbed scanner

  • Image analysis software (e.g., ImageJ, DropScope)

  • Environmental control chamber or greenhouse

2. Experimental Design

  • Factor: Droplet Size. Select 3-4 target droplet size categories (e.g., Fine, Medium, Coarse, Very Coarse).

  • Controls: Include an untreated, non-inoculated control and an untreated, inoculated control.

  • Replication: Use a minimum of 4-5 replicate plants or plots for each treatment.

  • Randomization: Arrange treatments in a completely randomized design to minimize positional effects.

3. Methodology

Step 3.1: Sprayer Calibration and Droplet Size Characterization

  • For each target droplet size, select a nozzle type and operating pressure combination.[18]

  • Using a laser particle size analyzer, spray water through each nozzle/pressure combination to confirm the VMD and ASABE classification. Record these settings.

  • Calibrate the sprayer with water to ensure a consistent application volume (e.g., 15 gal/acre) across all treatments by adjusting travel speed.[13]

Table 4: Example Nozzle/Pressure Combinations for Droplet Size

Nozzle Type (TeeJet) Pressure (PSI / kPa) Approx. VMD (µm) ASABE Category
XR 110015 Flat Fan 60 / 414 ~180 Fine (F)
XR 11003 Flat Fan 40 / 276 ~250 Medium (M)
AI 11003 Air Induction 40 / 276 ~375 Coarse (C)
AI 11004 Air Induction 70 / 483 ~450 Very Coarse (VC)

Note: This is illustrative data. Always consult manufacturer specifications and verify with a particle size analyzer.[7][18][19]

Step 3.2: Spray Application

  • Prepare the this compound spray solution according to the desired concentration.

  • Secure water-sensitive paper cards to the target plants at key locations (e.g., upper leaf surface, lower leaf surface, mid-canopy).

  • Place plants in a spray chamber or designated area.

  • Apply the this compound solution using the pre-determined settings for each treatment group.

  • Allow the spray to dry completely before moving the plants.

Step 3.3: Coverage Assessment

  • Carefully collect the WSP cards after they have dried.

  • Scan the cards at high resolution (e.g., 600 dpi).

  • Use image analysis software to quantify the percent area covered and droplet density (droplets/cm²).

Step 3.4: Efficacy Assessment

  • 24 hours after fungicide application, inoculate the treated plants (and the inoculated control group) with the pathogen according to a standardized procedure.

  • Move plants to an environment with conditions conducive to disease development (e.g., high humidity, optimal temperature).

  • After a set incubation period (e.g., 7-14 days), assess disease severity using a quantitative scoring system (e.g., percentage of leaf area affected).

4. Data Analysis

  • Use ANOVA to determine if there are significant differences in percent coverage, droplet density, and disease severity among the different droplet size treatments.

  • If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to compare the means.

  • Correlate the coverage data with the disease severity data to identify the droplet size that provides the best protection.

Experimental_Workflow A 1. Define Objectives (e.g., Find optimal droplet size) B 2. Select Parameters - Nozzle Types - Pressure Ranges - Application Volume A->B C 3. Characterize Droplet Size (Laser Particle Analyzer) Confirm VMD for each setting B->C D 4. Calibrate Sprayer (Ensure constant volume) C->D E 5. Prepare Targets - Place Water-Sensitive Paper - Randomize Plant Replicates D->E F 6. Apply Treatments (this compound solution) E->F G 7. Assess Coverage - Scan WSP cards - Analyze % Area Covered F->G H 8. Assess Efficacy - Inoculate with pathogen - Rate disease severity F->H I 9. Analyze Data (ANOVA, Correlation) G->I H->I J 10. Conclusion (Identify optimal parameters) I->J caption Fig 3. Workflow for an experimental protocol to optimize droplet size.

Fig 3. Workflow for an experimental protocol to optimize droplet size.

References

Fludioxonil compatibility with adjuvants and other pesticides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the compatibility of fludioxonil with various adjuvants and other pesticides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a broad-spectrum phenylpyrrole fungicide used to control a variety of fungal diseases on fruits, vegetables, and ornamental plants.[1] Its primary mode of action is the inhibition of a specific protein kinase involved in the high osmolarity glycerol (HOG) signaling pathway in fungi. This disruption interferes with the fungus's ability to regulate osmotic pressure, leading to cell death.[2]

Q2: What are adjuvants and why are they used with this compound?

Adjuvants are substances added to a pesticide formulation or tank mix to improve its performance.[3] With this compound, adjuvants can enhance efficacy by:

  • Improving spray coverage and deposition: Surfactants, for example, reduce the surface tension of spray droplets, allowing them to spread more evenly over the leaf surface.

  • Increasing penetration: Some adjuvants can help the active ingredient penetrate the plant cuticle.

  • Reducing spray drift: Drift control agents increase droplet size, making them less likely to be carried away by wind.

Q3: How can I determine the physical compatibility of this compound with other products in a tank mix?

The most reliable method for determining physical compatibility is a "jar test".[4] This simple test involves mixing the products in a small, clear container in the same proportions they will be used in the spray tank.

Q4: What is the correct order for mixing pesticides and adjuvants in a spray tank?

The general rule of thumb is to follow the WALES or D-A-L-E-S acronym:

  • W ettable powders and W ater-dispersible G ranules (WG, WDG)

  • A gitate thoroughly

  • L iquid flowables and S uspensions (SC, F)

  • E mulsifiable concentrates (EC)

  • S olutions (S) and S oluble powders (SP)

Adjuvants are typically added according to their formulation, often after the pesticides. However, always consult the product labels for specific mixing instructions, as some may have unique requirements.

Q5: Can tank-mixing this compound with other pesticides lead to reduced efficacy (antagonism)?

Yes, antagonism can occur when certain pesticides are mixed, resulting in reduced performance of one or both active ingredients. While research on this compound antagonism is not extensive, one study found no detectable antagonism between this compound and the fungicide propiconazole.[5][6] However, it is always recommended to consult product labels and conduct a small-scale test (bioassay) to evaluate biological compatibility if there are any doubts.

Troubleshooting Guides

Problem: The tank mix forms clumps, gels, or separates.
  • Cause: This indicates physical incompatibility between the mixed products.

  • Solution:

    • Do not spray the mixture. This can clog nozzles and damage equipment.

    • Review the product labels for any stated incompatibilities.

    • Conduct a jar test before mixing a large batch to confirm incompatibility.

    • Check the mixing order. An incorrect mixing order is a common cause of incompatibility.

    • Consider using a compatibility agent. These adjuvants can help to stabilize tank mixes.

    • If the problem persists, the products are likely incompatible and should not be mixed.

Problem: The spray solution is foaming excessively.
  • Cause: Some pesticide and adjuvant formulations are prone to foaming, especially with vigorous agitation.

  • Solution:

    • Use a defoaming agent. Add a small amount to the tank as recommended on the product label.

    • Reduce agitation speed once the products are thoroughly mixed.

    • Fill the tank with water first , then add the products with the agitator running just below the surface of the water.

Problem: Reduced or no efficacy of the this compound application.
  • Cause: This could be due to several factors, including chemical antagonism, improper application, or resistance development.

  • Solution:

    • Review the tank mix components. Check for any known antagonisms between the active ingredients. If unsure, conduct a small-scale efficacy test.

    • Verify the application parameters. Ensure the correct rate, water volume, and spray pressure were used as per the product labels.

    • Consider the environmental conditions at the time of application. Factors like temperature, humidity, and rainfall can affect performance.

    • Investigate the possibility of fungicide resistance in the target pathogen population.

Quantitative Data on this compound Compatibility

Table 1: Enhanced Efficacy of this compound with Adjuvants on Cucumber Anthracnose
AdjuvantConcentrationControl Efficacy (%)Surface Tension (mN/m)Contact Angle (°)Mean Particle Size (μm)
This compound alone90 g a.i./ha65.258.385.15.39
This compound + S90390 g a.i./ha85.722.425.3Not Reported
This compound + Hasten90 g a.i./ha82.130.145.83.45
This compound + Gemini-3151190 g a.i./ha80.5Not ReportedNot ReportedNot Reported

Data sourced from a study on cucumber anthracnose control.[4][7]

Table 2: Physical and Biological Compatibility of this compound with Other Pesticides
Tank Mix PartnerPartner TypePhysical Compatibility (Jar Test)Biological InteractionQuantitative Effect
PropiconazoleFungicideCompatibleNo AntagonismNo significant reduction in efficacy against Geotrichum candidum[5][6]
ChlorantraniliproleInsecticideCompatibleSynergisticCombined application led to lower soil residues of both compounds compared to individual applications.[8]

Experimental Protocols

Protocol 1: Jar Test for Physical Compatibility Assessment

Objective: To determine the physical compatibility of this compound with adjuvants and other pesticides in a tank mix.

Materials:

  • Clean, clear glass quart jar with a lid

  • Water from the same source as will be used for the spray application

  • The this compound product, adjuvants, and other pesticides to be tested

  • Pipettes or measuring spoons for accurate measurement

  • Stopwatch or timer

Procedure:

  • Fill the jar halfway with the carrier (e.g., water).

  • Add each component of the proposed tank mix one at a time, in the correct mixing order (see WALES acronym in FAQs).

  • Cap the jar and shake vigorously for 15-30 seconds after each addition.

  • After adding all components, shake the jar again for 30-60 seconds.

  • Let the jar stand for 15-30 minutes and observe for any signs of incompatibility, such as:

    • Separation or layering: The mixture separates into distinct layers.

    • Precipitation: Solid particles settle at the bottom.

    • Flocculation: Small particles clump together to form larger flakes.

    • Gelling: The mixture thickens and becomes gelatinous.

    • Excessive foaming.

  • If the mixture appears compatible, let it stand for another 30 minutes and re-examine.

  • Interpretation of Results:

    • Compatible: The mixture remains uniform and free of any of the above issues.

    • Incompatible: Any of the signs of incompatibility are observed. Do not proceed with this tank mix.

Visualizations

Fludioxonil_HOG_Pathway This compound This compound HK1 Hybrid Histidine Kinase (HK1) This compound->HK1 Hyperactivates YPD1 YPD1 HK1->YPD1 Phosphorylation Cascade SSK1 SSK1 YPD1->SSK1 SSK2_SSK22 SSK2/SSK22 (MAPKKK) SSK1->SSK2_SSK22 PBS2 PBS2 (MAPKK) SSK2_SSK22->PBS2 HOG1 HOG1 (MAPK) PBS2->HOG1 Glycerol_Synthesis Glycerol Synthesis HOG1->Glycerol_Synthesis Activates Osmotic_Stress_Response Osmotic Stress Response Genes HOG1->Osmotic_Stress_Response Activates Cell_Death Fungal Cell Death Glycerol_Synthesis->Cell_Death Leads to Osmotic_Stress_Response->Cell_Death Leads to

Caption: this compound's Mode of Action via the HOG Signaling Pathway.

Compatibility_Testing_Workflow start Start: Proposed Tank Mix lit_review Literature & Label Review start->lit_review jar_test Physical Compatibility Jar Test lit_review->jar_test incompatible Incompatible: Stop or Reformulate jar_test->incompatible Fails compatible Physically Compatible jar_test->compatible Passes end End: Full-Scale Application incompatible->end Do Not Proceed bioassay Biological Compatibility Bioassay (Greenhouse/Lab) compatible->bioassay antagonism Antagonism Observed bioassay->antagonism Negative synergism_additive Synergistic or Additive Effect bioassay->synergism_additive Positive/Neutral antagonism->end Do Not Proceed field_trial Small-Scale Field Trial synergism_additive->field_trial evaluate Evaluate Efficacy & Phytotoxicity field_trial->evaluate evaluate->end

Caption: Experimental Workflow for Pesticide Compatibility Testing.

References

Technical Support Center: Minimizing Fludioxonil Leaching in Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fludioxonil and investigating its environmental fate, particularly its leaching potential in soil.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments to minimize this compound leaching.

Issue 1: Higher than expected this compound concentration in leachate.

Potential Cause Troubleshooting Step
High Soil Permeability: Sandy soils with low organic matter allow for rapid water and solute movement.- Characterize your soil type. If it is highly permeable, consider amending the soil with organic matter like compost or biochar to increase sorption. - In your experimental design, include a less permeable soil type as a control to compare leaching rates.
Preferential Flow: Macropores, cracks, and root channels in the soil can create pathways for rapid, non-uniform water flow, bypassing the soil matrix where sorption primarily occurs.- For laboratory column studies, ensure uniform packing of the soil to minimize the formation of preferential flow paths. - Consider using sieved, air-dried soil for more consistent results in initial screening experiments, as recommended by OECD Guideline 312.[1]
Incorrect Application of "Artificial Rain": Excessive or uneven application of the simulated rainfall can lead to ponding and altered infiltration rates.- Apply the artificial rain solution (e.g., 0.01M CaCl2) evenly and at a rate that does not cause surface ponding.[2] - Use a peristaltic pump or a drip system for controlled and consistent application.
Formation of Mobile Metabolites: this compound can degrade into more mobile metabolites in the soil.- Analyze leachate for key this compound metabolites, particularly CGA-192155 and CGA-339833, which are known to be highly mobile.[3] - Refer to the Data Presentation section for mobility parameters of these metabolites.

Issue 2: Inconsistent or non-reproducible leaching results between replicate experiments.

Potential Cause Troubleshooting Step
Variable Soil Packing in Columns: Inconsistent bulk density and porosity in soil columns will lead to different flow dynamics.- Develop a standardized protocol for packing soil columns to achieve a consistent bulk density across all replicates. - Gently tap the column during packing to ensure even settlement of the soil.
Inconsistent Soil Moisture Content: Starting experiments with soils at different moisture levels will affect the initial movement of water and this compound.- Pre-saturate and equilibrate the soil columns with the "artificial rain" solution until a steady flow is achieved before applying this compound.[1][2]
Temperature Fluctuations: Temperature can influence the viscosity of water and the degradation rate of this compound, affecting leaching.- Conduct experiments in a temperature-controlled environment to ensure consistency.
Analytical Variability: Inconsistent sample preparation or analytical instrument performance can introduce variability.- Implement a strict quality control protocol for your analytical method (e.g., HPLC-MS/MS), including regular calibration and the use of internal standards. - Refer to the Troubleshooting HPLC-MS/MS Analysis section for more details.

Issue 3: Difficulty in detecting and quantifying this compound or its metabolites in soil and leachate.

Potential Cause Troubleshooting Step
Matrix Effects in HPLC-MS/MS: Co-eluting compounds from the soil or leachate matrix can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.- Optimize the sample clean-up procedure. Solid-phase extraction (SPE) is a common and effective technique. - Use matrix-matched calibration standards to compensate for matrix effects. - Employ an internal standard that has a similar chemical structure and elution profile to the analyte.
Low Analyte Concentration: The concentration of this compound or its metabolites in the samples may be below the limit of detection (LOD) or limit of quantification (LOQ) of the analytical method.- Concentrate the sample extracts using techniques like evaporation under a gentle stream of nitrogen. - Increase the injection volume on the HPLC-MS/MS, if possible without compromising chromatographic performance. - Ensure your analytical method is validated to have sufficiently low LOD and LOQ. Methods for this compound in soil and water have been developed with LOQs of 0.01 mg/kg and 0.05 μg/L, respectively.[4]
Analyte Degradation during Sample Storage or Preparation: this compound or its metabolites may degrade if samples are not stored or processed correctly.- Store soil and leachate samples at low temperatures (e.g., -20°C) in the dark. - Minimize the time between sample collection and analysis. - Check for analyte stability under your storage and extraction conditions.

II. Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the leaching of this compound in soil?

A1: The primary factors influencing this compound leaching are:

  • Soil Properties: Soil texture (sandy soils have higher leaching potential), organic matter content (higher organic matter increases sorption and reduces leaching), and pH.

  • Chemical Properties of this compound and its Metabolites: this compound itself has slight to moderate mobility, but some of its degradation products are highly mobile.[3] Key parameters are the soil organic carbon-water partitioning coefficient (Koc) and the soil half-life (DT50).

  • Environmental Conditions: Rainfall intensity and frequency, temperature, and microbial activity in the soil all play a role in the movement and degradation of the compound.

Q2: What are the expected Koc and half-life values for this compound and its main metabolites?

A2: The following table summarizes the mobility and persistence parameters for this compound and its key metabolites.

CompoundKoc (mL/g)Mobility ClassificationAerobic Soil Half-life (DT50) in daysPersistence Classification
This compound 991 - 2440[3]Slightly to Moderately Mobile143 - 365 (laboratory)[3], 87 - 228 (field)[3]Moderately Persistent to Persistent
CGA-192155 12 - 42[3]Highly Mobile9 - 24[3]Low Persistence
CGA-339833 1.7 - 7.1[3]Very Highly MobileLow to Moderate Persistence[4]Low to Moderate Persistence
CGA-265378 Data not readily available, but considered to have very low persistence.[4]-Very Low Persistence[4]Very Low Persistence
SYN545245 Data not readily available, but considered to have very low persistence.[4]-Very Low Persistence[4]Very Low Persistence

Q3: How can I minimize the leaching of this compound in my experiments?

A3: To minimize this compound leaching, consider the following strategies:

  • Increase Soil Organic Matter: Amending soil with organic materials like compost can enhance the sorption of this compound, reducing its mobility.

  • Use of Adsorbents: Materials like biochar can be incorporated into the soil to increase the adsorption of this compound.

  • Controlled Water Application: In laboratory settings, carefully control the amount and rate of water application to mimic realistic rainfall events without causing excessive leaching.

  • Biostimulation/Bioaugmentation: Enhancing the microbial population in the soil could potentially accelerate the degradation of this compound to less mobile or non-toxic metabolites.

Q4: What is a suitable analytical method for determining this compound and its metabolites in soil and water?

A4: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the analysis of this compound and its metabolites in environmental matrices.[4][5] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective sample preparation technique for extracting these compounds from soil and other complex samples.

III. Experimental Protocols

Detailed Methodology for a Soil Column Leaching Study (based on OECD Guideline 312)

This protocol outlines the key steps for conducting a laboratory-based soil column leaching experiment to assess the mobility of this compound.

1. Materials and Equipment:

  • Glass or stainless steel columns (e.g., 30 cm length, 5 cm internal diameter).

  • Soil: Select soil types relevant to your research questions. Air-dry and sieve the soil to <2 mm.

  • This compound: Analytical standard and, if required, a radiolabeled version (e.g., ¹⁴C-Fludioxonil) for metabolite tracking.

  • Artificial Rain Solution: 0.01 M Calcium Chloride (CaCl₂).

  • Peristaltic pump or other controlled liquid delivery system.

  • Fraction collector for leachate collection.

  • Analytical instrumentation (e.g., HPLC-MS/MS).

  • Standard laboratory glassware and equipment.

2. Experimental Procedure:

  • Column Packing:

    • Place a glass wool plug or a sintered glass plate at the bottom of the column.

    • Pack the column with the prepared soil to a defined height (e.g., 28 cm) and bulk density. Ensure uniform packing to avoid preferential flow paths.

  • Column Saturation and Equilibration:

    • Saturate the soil column from the bottom with the artificial rain solution to displace air.

    • Once saturated, allow the column to drain freely.

    • Apply the artificial rain solution to the top of the column at a constant, low flow rate until a steady-state flow is achieved in the leachate.

  • Application of this compound:

    • Prepare a solution of this compound in a suitable solvent (e.g., the artificial rain solution).

    • Carefully apply the this compound solution evenly to the surface of the soil column.

  • Leaching:

    • Begin applying the artificial rain solution to the top of the column at a constant flow rate.

    • Collect the leachate in fractions of a defined volume or at specific time intervals using a fraction collector.

  • Sample Analysis:

    • After the leaching phase is complete, carefully extrude the soil column and section it into segments of desired lengths (e.g., every 5 cm).

    • Extract this compound and its metabolites from each soil segment and leachate fraction using an appropriate extraction method (e.g., QuEChERS).

    • Analyze the extracts using a validated analytical method such as HPLC-MS/MS.

  • Data Analysis:

    • Calculate the concentration of this compound and its metabolites in each soil segment and leachate fraction.

    • Determine the mass balance of the applied this compound to account for recovery and potential degradation.

    • Express the results as the percentage of the applied dose found in each compartment.

IV. Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Prep Soil Preparation (Air-dry, Sieve <2mm) Col_Pack Column Packing (Uniform Bulk Density) Soil_Prep->Col_Pack Col_Sat Column Saturation & Equilibration (0.01M CaCl2) Col_Pack->Col_Sat Flu_App This compound Application Col_Sat->Flu_App Leaching Leaching (Controlled Flow of 0.01M CaCl2) Flu_App->Leaching Collection Leachate & Soil Collection (Fractionation) Leaching->Collection Extraction Extraction (QuEChERS) Collection->Extraction HPLC_MS Analysis (HPLC-MS/MS) Extraction->HPLC_MS Data_Analysis Data Analysis (Mass Balance, Distribution) HPLC_MS->Data_Analysis Factors_Influencing_Leaching cluster_soil Soil Properties cluster_chemical Chemical Properties cluster_environmental Environmental Conditions This compound This compound in Soil Leaching Leaching Potential Texture Texture (e.g., Sand, Clay) Texture->Leaching OM Organic Matter OM->Leaching Soil_pH pH Soil_pH->Leaching Koc Sorption (Koc) Koc->Leaching HalfLife Persistence (Half-life) HalfLife->Leaching Metabolites Metabolite Formation Metabolites->Leaching Rainfall Rainfall Rainfall->Leaching Temperature Temperature Temperature->Leaching Microbes Microbial Activity Microbes->Leaching

References

Technical Support Center: Enhancing the Photostability of Fludioxonil Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of photostable Fludioxonil formulations.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation is showing significant degradation after exposure to light. What are the primary mechanisms of degradation?

A1: this compound is susceptible to both direct and indirect photodegradation. Direct photodegradation occurs when the this compound molecule itself absorbs photons, leading to its decomposition. Indirect photodegradation involves photosensitized reactions where other molecules in the formulation or environment absorb light and produce reactive species, such as singlet oxygen and hydroxyl radicals, which then degrade the this compound.[1][2] In aquatic environments, indirect photodegradation is a significant pathway, with a predicted half-life of less than two days under sunny conditions.[1][2]

Q2: What are the most effective strategies to improve the photostability of a this compound formulation?

A2: Several strategies can be employed to enhance the photostability of this compound formulations:

  • Inclusion of UV Absorbers: Incorporating UV absorbers, such as benzophenones or other compounds that absorb in the UVA and UVB range, can protect this compound by filtering out harmful radiation.

  • Addition of Antioxidants: Antioxidants, or radical scavengers, can inhibit indirect photodegradation by quenching reactive oxygen species.

  • Advanced Formulation Technologies:

    • Nanoformulations: Encapsulating this compound in nanoparticles or nanoemulsions can provide a physical barrier against UV radiation.

    • Controlled-Release Formulations: These formulations can protect the active ingredient and release it gradually, minimizing its exposure to light.

  • Optimizing Formulation Matrix: The choice of co-formulants, such as solvents and surfactants, can significantly impact photostability. The pH of the formulation can also be a critical factor in the stability of the active ingredient.[3]

Q3: Can the choice of formulation type affect the photostability of this compound?

A3: Yes, the formulation type plays a crucial role. For instance, Suspension Concentrates (SC) are a common formulation for water-insoluble pesticides like this compound.[4][5] While SC formulations can offer some protection, their stability can be further enhanced. Newer formulation types like ZC, a mixed formulation of CS (Capsule Suspension) and SC, are designed for improved stability and efficacy.

Q4: Are there any visual indicators of photodegradation in my this compound formulation?

A4: A common visual indicator of degradation in pesticide formulations, particularly in Suspension Concentrates (SC), is a change in color.[3] This can be due to chemical reactions of the pesticide molecule, which can be initiated or accelerated by light exposure. Other signs can include phase separation, precipitation of the active ingredient, or a change in viscosity.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Rapid loss of this compound potency after light exposure. Insufficient protection from UV radiation.1. Incorporate a broad-spectrum UV absorber into the formulation. 2. Evaluate different concentrations of the UV absorber to find the optimal level. 3. Consider using a combination of different UV absorbers for broader protection.
Formulation color changes upon exposure to light. Photochemical reactions of the active ingredient or other components.[3]1. Adjust the pH of the formulation, as pH can influence color stability.[3] 2. Add an antioxidant to quench free radicals that may be causing oxidative discoloration. 3. If using a Suspension Concentrate, ensure proper dispersion and milling of the active ingredient, as particle size can affect stability.[4]
Inconsistent photostability results between batches. Variability in raw materials or manufacturing process.1. Ensure consistent quality of all formulation components, including inert ingredients. 2. Standardize the manufacturing process, paying close attention to mixing times, temperatures, and homogenization procedures. 3. Implement rigorous in-process controls and final product testing for photostability on each batch.
Precipitation or crystallization of this compound after light exposure. Photodegradation products may be less soluble, or light exposure is affecting the formulation's physical stability.1. Analyze the degradants to understand the degradation pathway. 2. Incorporate a crystal growth inhibitor in the formulation. 3. Re-evaluate the dispersant and wetting agent system in Suspension Concentrates to ensure robust stabilization of the particles.

Data on Photostability Enhancement Strategies

The following table summarizes the expected qualitative improvements in the photostability of this compound formulations based on different enhancement strategies. Note: The percentage improvements are illustrative and will vary depending on the specific formulation, light source, and experimental conditions.

Formulation Strategy Description Expected Improvement in Photostability (Illustrative)
Base Formulation (e.g., SC) A standard Suspension Concentrate of this compound without specific photostabilizers.Baseline
+ UV Absorber Incorporation of a UV-absorbing compound (e.g., benzophenone derivative) into the base formulation.30 - 50%
+ Antioxidant Addition of a radical scavenger (e.g., BHT) to the base formulation.20 - 40%
+ UV Absorber & Antioxidant Combination of a UV absorber and an antioxidant in the base formulation.50 - 70%
Nano-encapsulation Encapsulating this compound in a polymeric nanocarrier.60 - 80%
Controlled-Release Formulation Incorporating this compound into a matrix that provides gradual release.50 - 75%

Experimental Protocols

Protocol 1: Photostability Testing of this compound Formulations

This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.[6]

1. Objective: To assess the photostability of a this compound formulation under standardized light exposure conditions.

2. Materials:

  • This compound formulation to be tested.

  • Dark control sample (same formulation, protected from light).

  • Photostability chamber equipped with a light source conforming to ICH Q1B Option I or II (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).[6]

  • Calibrated radiometer and lux meter.

  • Appropriate sample containers (e.g., quartz cuvettes for liquid formulations, petri dishes for solids).

  • Aluminum foil to protect dark controls.

  • Analytical instrumentation for this compound quantification (e.g., HPLC-UV).

3. Procedure:

  • Sample Preparation:

    • Place a known amount of the this compound formulation in a suitable transparent container. For a Suspension Concentrate, ensure a thin, uniform layer.

    • Prepare an identical sample to serve as the dark control and wrap it completely in aluminum foil.

  • Exposure:

    • Place the test and dark control samples in the photostability chamber.

    • Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[6]

    • Monitor the light exposure using a calibrated radiometer/lux meter.

  • Sampling and Analysis:

    • At predetermined time points (and at the end of the exposure), withdraw samples from both the exposed and dark control formulations.

    • Analyze the samples for the concentration of this compound using a validated HPLC-UV method.

    • Observe and record any changes in physical appearance (e.g., color, clarity, phase separation).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for both the exposed and dark control samples.

    • The difference in degradation between the exposed and dark control samples represents the photodegradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis A This compound Formulation B Test Sample (Exposed) A->B C Dark Control (Wrapped) A->C D Photostability Chamber (ICH Q1B Conditions) B->D C->D E HPLC-UV Analysis D->E F Physical Observation D->F G Data Comparison E->G F->G

Caption: Experimental workflow for photostability testing of this compound formulations.

Caption: Photodegradation pathways of this compound.

References

Technical Support Center: Optimizing Fludioxonil Extraction from Fatty Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the extraction efficiency of Fludioxonil from challenging fatty matrices. This resource provides in-depth troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in overcoming common obstacles in pesticide residue analysis.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the extraction of this compound from matrices with high-fat content, such as oils, nuts, avocados, and animal tissues.

Q1: Why am I observing low recovery rates for this compound in my high-fat samples?

A1: Low recovery of this compound from fatty matrices is a common challenge and can stem from several factors:

  • Inadequate Solvent Partitioning: this compound, being lipophilic, can be retained in the fat layer if the partitioning between your extraction solvent (typically acetonitrile) and the fat is not efficient. The fat content in the sample can sequester the analyte, preventing its transfer into the solvent phase.[1]

  • Insufficient Cleanup: Co-extracted fats and lipids can interfere with subsequent analytical steps. If the cleanup stage does not effectively remove these interferences, it can lead to signal suppression in the analytical instrument.[2][3]

  • Analyte Loss During Cleanup: Certain cleanup sorbents, particularly graphitized carbon black (GCB), can sometimes adsorb planar pesticides like this compound, leading to lower recovery.[4]

  • Strong Matrix-Analyte Interaction: In some matrices, this compound may be strongly bound, requiring more rigorous extraction conditions to be released.[5]

Q2: My results show high variability between replicate samples. What could be the cause?

A2: High variability, or poor precision, often points to issues with sample homogeneity or procedural consistency.

  • Non-Homogeneous Samples: Fatty matrices can be difficult to homogenize. Inconsistent distribution of this compound and fat within the sample aliquots will lead to variable results. Cryogenic grinding (using dry ice) can improve the homogeneity of fatty samples.[5][6]

  • Inconsistent Phase Separation: If the separation between the acetonitrile layer and the lipid layer is not clean and consistent after centrifugation, varying amounts of fat may be carried over into the cleanup step, affecting efficiency and leading to variable results.

  • Procedural Inconsistencies: Ensure that shaking times, centrifugation speeds, and temperatures are kept constant for all samples, as these can influence extraction efficiency.

Q3: How can I effectively remove lipid interferences during sample cleanup?

A3: Removing co-extracted lipids is critical for protecting your analytical instruments and achieving accurate quantification.[3] The most common technique for fatty matrices is a modified QuEChERS cleanup step (dispersive solid-phase extraction or d-SPE).

  • Use of C18 Sorbent: Octadecylsilane (C18) is a reverse-phase sorbent that effectively retains non-polar compounds like fats and lipids.[1][7] Increasing the amount of C18 in your d-SPE tube is a primary strategy for fatty samples.

  • Z-Sep Sorbents: Zirconia-based sorbents (Z-Sep) are specifically designed to remove fats and pigments through a combination of hydrophobic interactions and Lewis acid-base interactions, often providing cleaner extracts than traditional sorbents.[3]

  • Freeze-Out Step (Winterization): For extremely fatty samples (>15-20% fat), an additional freeze-out step can be beneficial. After the initial extraction, the acetonitrile extract is placed in a freezer (e.g., -20°C for at least one hour). The lipids will precipitate and can be removed by centrifugation or filtration at low temperature before proceeding to the d-SPE cleanup.

Q4: I am experiencing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis. How can I mitigate this?

A4: Matrix effects are a major challenge in fatty food analysis, where co-extracted components can interfere with the ionization of the target analyte in the mass spectrometer source.[8][9]

  • Enhance Cleanup: The most direct way to reduce matrix effects is to improve the cleanup procedure to remove the interfering compounds. Consider using the advanced sorbents mentioned in A3 (e.g., C18, Z-Sep).

  • Matrix-Matched Calibration: This is the most common and effective way to compensate for matrix effects. Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples.[9] This ensures that the standards and samples experience similar levels of signal suppression or enhancement.

  • Dilute and Shoot: If your analyte concentration is sufficiently high, you can dilute the final extract with your mobile phase. This reduces the concentration of matrix components entering the MS source, thereby minimizing their effect.[10]

  • Use an Internal Standard: A stable isotope-labeled internal standard of this compound, if available, can effectively compensate for matrix effects as it will behave almost identically to the native analyte during ionization.

Quantitative Data on Extraction Efficiency

The following table summarizes recovery data for this compound and other pesticides from various fatty matrices using different extraction and cleanup methods.

Analyte(s)MatrixExtraction MethodKey Cleanup SorbentsAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
This compoundCherryQuEChERSGCB, Anhydrous MgSO₄81–94%2.5–11.9%[4][7]
This compoundGrapes, SoilQuEChERSNot specified85.8–106.9%< 7%[4]
This compound & FamoxadoneTomato, Pear, LemonMiniaturized LLENone77.1–96.5%4.2–11.5%[11]
This compound, Boscalid, etc.PersimmonQuEChERSNot specified89.2–103.1%4.1–10.2%[12]
This compoundWheat (grain, plant, soil)Acetonitrile ExtractionNot specified83.9–108.6%Not specified[13]
28 PesticidesCorn Muffin, Cocoa BeansDPXWeak Anion Exchange (WAX)~100%< 10%[14]
Multiple PesticidesAvocado (15% fat)QuEChERSPSA, C18, MgSO₄27% (for Hexachlorobenzene, a highly lipophilic analyte)1%[1][15]

Note: Recovery rates can be highly dependent on the specific matrix composition, fat percentage, and the precise protocol used.

Experimental Protocols

Modified QuEChERS Protocol for this compound in Moderate-to-High Fat Matrices (e.g., Avocado, Nuts)

This protocol is an adaptation of the standard QuEChERS method, optimized for matrices with significant fat content.

1. Sample Preparation and Homogenization:

  • Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples like nuts, add an appropriate amount of water to rehydrate before homogenization.

  • Optional but recommended: For samples with very high fat content, perform cryogenic grinding with dry ice to ensure homogeneity.[6]

  • If performing recovery studies, spike the sample with a known concentration of this compound standard solution and allow it to sit for 30-60 minutes.

2. Extraction:

  • Add 10 mL of 1% acetic acid in acetonitrile to the 50 mL tube containing the sample.

  • Add an internal standard if being used.

  • Add the QuEChERS extraction salts (e.g., 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap the tube tightly and shake vigorously for 1 minute. This prevents the salts from clumping and ensures thorough extraction.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Cleanup - Dispersive Solid-Phase Extraction (d-SPE):

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE microcentrifuge tube.

  • The d-SPE tube should contain a mixture of sorbents optimized for fatty matrices:

    • 150 mg anhydrous MgSO₄ (to remove residual water)

    • 50 mg Primary Secondary Amine (PSA) (to remove organic acids, sugars)

    • 50 mg C18 (to remove fats and lipids).[1] For very high-fat matrices, the amount of C18 can be increased to 75-100 mg.

  • Cap the tube and shake vigorously for 30 seconds.

  • Centrifuge at a high speed (e.g., >5000 rcf) for 5 minutes to pellet the sorbent material.

4. Final Extract Preparation and Analysis:

  • Carefully transfer the supernatant (the cleaned extract) into a clean vial.

  • The extract can be directly injected for LC-MS/MS or GC-MS/MS analysis. Alternatively, it can be evaporated and reconstituted in a suitable solvent for analysis.

  • Analyze using an instrument calibrated with matrix-matched standards to correct for any remaining matrix effects.[9]

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Homogenize 1. Homogenize Sample (10g in 50mL tube) Spike 2. Spike with Standard (Optional) AddSolvent 3. Add 10mL Acetonitrile (+1% Acetic Acid) Spike->AddSolvent AddSalts 4. Add QuEChERS Salts AddSolvent->AddSalts Shake 5. Shake Vigorously (1 min) AddSalts->Shake Centrifuge1 6. Centrifuge (5 min) Shake->Centrifuge1 Transfer 7. Transfer 1mL Supernatant to d-SPE tube Centrifuge1->Transfer dSPE 8. Add d-SPE Sorbents (MgSO4, PSA, C18) Transfer->dSPE Shake2 9. Shake (30s) dSPE->Shake2 Centrifuge2 10. Centrifuge (5 min) Shake2->Centrifuge2 FinalExtract 11. Collect Supernatant Centrifuge2->FinalExtract Analysis 12. LC-MS/MS or GC-MS/MS Analysis FinalExtract->Analysis

Caption: General workflow for this compound extraction using a modified QuEChERS method.

Troubleshooting_Tree Start Problem: Low Analyte Recovery Q_Fat Is fat content >15%? Start->Q_Fat Sol_Freeze Action: Add a freeze-out step before d-SPE. Q_Fat->Sol_Freeze Yes Q_Homog Is sample homogenization difficult? Q_Fat->Q_Homog No Sol_C18 Action: Increase C18 or use Z-Sep in d-SPE tube. Sol_Freeze->Sol_C18 Sol_Cryo Action: Use cryogenic grinding with dry ice. Q_Homog->Sol_Cryo Yes Q_Matrix Are matrix effects suspected? Q_Homog->Q_Matrix No Sol_Calib Action: Use matrix-matched calibration standards. Q_Matrix->Sol_Calib Yes

References

Validation & Comparative

Validating Fludioxonil Residue Analysis in Citrus Fruits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical methods for pesticide residue is paramount. This guide provides a comparative overview of validated methods for the analysis of Fludioxonil residues in citrus fruits, supported by experimental data and detailed protocols.

This compound is a broad-spectrum phenylpyrrole fungicide used to control a variety of fungal diseases on fruits and vegetables, including citrus. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food commodities, necessitating robust analytical methods for monitoring and enforcement. This guide compares the performance of common analytical techniques and provides the necessary information to select and implement a suitable method for this compound residue analysis in citrus matrices.

Comparison of Analytical Methods

Several analytical methods have been validated for the determination of this compound residues in citrus fruits. The choice of method often depends on factors such as sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the performance of commonly employed techniques.

MethodLimit of Quantification (LOQ) (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Key AdvantagesKey Disadvantages
HPLC-UV 0.01 - 0.04[1]84 - 102[2]< 10[2]Widely available, cost-effectiveLower selectivity, potential for matrix interference
HPLC-Fluorescence 0.02[1]Not explicitly statedNot explicitly statedHigher sensitivity and selectivity than UV detectionNot all compounds fluoresce
GC-MS/MS 0.00472 - 0.0764782.6 - 117.6[3]< 11.2[3]High selectivity and sensitivity, suitable for complex matricesMay require derivatization for some compounds
LC-MS/MS 0.001 - 0.0170 - 120[4][5]≤ 20[5]High sensitivity and selectivity, applicable to a wide range of pesticidesHigher instrument cost and complexity
QuEChERS with LC-MS/MS 0.0181 - 94[6]2.5 - 11.9[6]High throughput, simple, and cost-effective sample preparationMatrix effects can be a concern

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below are outlines of the key steps involved in the analysis of this compound in citrus fruits using different methodologies.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: A representative sample of the citrus fruit (e.g., 10-15 g) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate amount of acetonitrile.

  • Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation. The tube is shaken vigorously and centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed and centrifuged.

  • Final Extract: The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve peak shape and ionization.

  • Column: A C18 reversed-phase column is commonly used.

  • Detection: UV detection is set at the wavelength of maximum absorbance for this compound (around 268 nm).[1] For fluorescence detection, specific excitation and emission wavelengths are used (e.g., excitation at 265 nm and emission at 312 nm).[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Injection: A splitless injection is typically used to introduce the sample extract into the GC system.

  • Column: A capillary column with a non-polar or semi-polar stationary phase is employed for separation.

  • Oven Temperature Program: A temperature gradient is used to elute the analytes.

  • Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Ionization: Electrospray ionization (ESI) is the most common ionization technique for this compound analysis.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is typically used, operating in MRM mode. Specific precursor-to-product ion transitions are monitored for quantification and confirmation of this compound.

Method Validation Workflow

The validation of an analytical method ensures its fitness for the intended purpose. The following diagram illustrates a typical workflow for validating a this compound residue analysis method in citrus fruits.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Analysis A Select Analytical Technique (e.g., LC-MS/MS) B Optimize Sample Preparation (e.g., QuEChERS) A->B C Optimize Instrumental Parameters B->C D Linearity & Range C->D E Accuracy (Recovery) D->E F Precision (Repeatability & Reproducibility) E->F G Limit of Detection (LOD) & Limit of Quantification (LOQ) F->G H Selectivity & Matrix Effects G->H I Robustness H->I J Sample Analysis I->J K Quality Control Checks J->K

Workflow for Validating this compound Residue Analysis.

This compound's Mechanism of Action: Targeting the HOG Pathway

This compound's fungicidal activity stems from its interference with a critical signaling pathway in fungi, the High Osmolarity Glycerol (HOG) pathway.[7][8] This pathway is essential for fungi to adapt to osmotic stress. This compound is believed to hyperactivate the HOG pathway, leading to a disordered stress response and ultimately inhibiting fungal growth.[8][9] The primary target of this compound is a group III hybrid histidine kinase.[7][8]

The following diagram illustrates the proposed signaling pathway affected by this compound.

G This compound This compound HistidineKinase Group III Hybrid Histidine Kinase This compound->HistidineKinase Inhibits HOG_Pathway HOG Pathway (High Osmolarity Glycerol Pathway) HistidineKinase->HOG_Pathway Hyperactivates OsmoticStress Osmotic Stress Response Disruption HOG_Pathway->OsmoticStress FungalGrowth Fungal Growth Inhibition OsmoticStress->FungalGrowth

This compound's Impact on the Fungal HOG Signaling Pathway.

By understanding the performance characteristics and underlying principles of these analytical methods, researchers can confidently select and implement a validated procedure for the accurate determination of this compound residues in citrus fruits, ensuring food safety and compliance with regulatory standards.

References

A Comparative Analysis of Fludioxonil and Pyrimethanil in Combating Gray Mold

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the in-vitro efficacy, mechanisms of action, and experimental evaluation of two key fungicides used in the management of Botrytis cinerea.

Gray mold, caused by the necrotrophic fungus Botrytis cinerea, is a pervasive plant pathogen responsible for significant pre- and post-harvest losses in a wide variety of crops, including strawberries, grapes, and tomatoes.[1][2] Management of this disease heavily relies on the application of fungicides. Among the chemical control agents, fludioxonil and pyrimethanil are two widely used fungicides with distinct modes of action. This guide provides a comparative analysis of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals in the agricultural sector.

Comparative Efficacy Against Botrytis cinerea

Studies have consistently demonstrated that this compound is significantly more effective than pyrimethanil at inhibiting the various life stages of Botrytis cinerea in in-vitro assays. This compound, a phenylpyrrole fungicide, exhibits potent inhibitory activity against mycelial growth, conidial germination, and conidial production, often at much lower concentrations than pyrimethanil, an anilinopyrimidine fungicide.[1][2][3]

Quantitative data from a comparative study are summarized in the table below, highlighting the superior performance of this compound.

ParameterThis compoundPyrimethanilReference
Mycelial Growth Inhibition
EC50 (50% Effective Concentration)< 0.1 µg/ml50 µg/ml[1][2][3]
EC90 (90% Effective Concentration)< 0.1 µg/ml> 3,000 µg/ml[1]
Inhibition at 0.1 µg/ml93.7%Not specified[1]
Inhibition at 1 µg/ml100%Not specified[1]
Conidial Germination Inhibition
Inhibition at 0.1 µg/ml91%< 50%[1]
Inhibition at 10 µg/mlNot specified7%[1]
Conidial Production Inhibition
Inhibition at 0.1 µg/ml~100%37%[1]

EC50: The concentration of a fungicide that causes a 50% reduction in the growth or activity of the target pathogen. A lower EC50 value indicates higher efficacy.

Mechanisms of Action

The differing efficacy of this compound and pyrimethanil can be attributed to their distinct molecular mechanisms of action.

This compound: This fungicide is believed to interfere with the high-osmolarity glycerol (HOG) stress response signal transduction pathway in fungi.[4][5] It is thought to mimic an osmotic stress signal, leading to the over-accumulation of glycerol, which ultimately causes the fungal cells to burst due to abnormally high turgor pressure.[5][6][7] The primary target is likely the protein histidine kinase Os1, a key component of this signaling cascade.[8]

Fludioxonil_Pathway cluster_cell Fungal Cell This compound This compound Os1 Os1 (Histidine Kinase) This compound->Os1 Inhibits/Overactivates HOG_Pathway HOG Pathway (MAPK Cascade) Os1->HOG_Pathway Signal Transduction Glycerol Glycerol Accumulation HOG_Pathway->Glycerol Upregulates Burst Cell Burst Glycerol->Burst Leads to

Caption: Proposed signaling pathway for this compound's mechanism of action in Botrytis cinerea.

Pyrimethanil: As an anilinopyrimidine fungicide, pyrimethanil's mode of action involves the inhibition of methionine biosynthesis.[1] It is also suggested that pyrimethanil inhibits the secretion of hydrolytic enzymes by the fungus, which are essential for the infection process by breaking down plant tissues.[9] By blocking these enzymes, pyrimethanil prevents the pathogen from penetrating and developing within the host plant.[9] Recent studies also suggest that the upregulation of efflux transporters, such as ABC and MFS transporters, can contribute to pyrimethanil resistance.[10]

Pyrimethanil_Pathway cluster_cell Fungal Cell Pyrimethanil Pyrimethanil Methionine_Synthase Methionine Biosynthesis Pyrimethanil->Methionine_Synthase Inhibits Hydrolytic_Enzymes Hydrolytic Enzyme Secretion Pyrimethanil->Hydrolytic_Enzymes Inhibits Infection Host Penetration & Disease Development Methionine_Synthase->Infection Required for Growth Hydrolytic_Enzymes->Infection Required for

Caption: Overview of Pyrimethanil's mechanism of action against fungal pathogens.

Experimental Protocols

The following is a generalized experimental workflow for assessing the in-vitro efficacy of fungicides against Botrytis cinerea, based on methodologies described in the cited literature.

1. Fungal Isolate and Culture Preparation:

  • Isolates of Botrytis cinerea are obtained from infected plant tissues (e.g., strawberries).

  • The fungus is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), at 25°C for 5-7 days to allow for sufficient growth and sporulation.

2. Fungicide Stock Solution Preparation:

  • Stock solutions of this compound and pyrimethanil are prepared by dissolving the technical grade compounds in an appropriate solvent (e.g., acetone or dimethyl sulfoxide).

  • A series of dilutions are then made to achieve the desired final concentrations for the assays.

3. Mycelial Growth Inhibition Assay:

  • The fungicides are incorporated into the PDA medium at various concentrations.

  • A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing B. cinerea culture is placed in the center of each fungicide-amended plate.

  • Plates are incubated at 25°C in the dark for 3-5 days.

  • The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate without any fungicide.

  • The EC50 and EC90 values are determined by probit analysis.[1]

4. Conidial Germination and Production Assays:

  • Conidia are harvested from mature cultures by flooding the plate with sterile distilled water and gently scraping the surface.

  • The conidial suspension is filtered and the concentration is adjusted using a hemocytometer.

  • For the germination assay, the conidial suspension is mixed with different concentrations of the fungicides and incubated. The percentage of germinated conidia is determined by microscopic examination.[1]

  • For the conidial production assay, the number of conidia produced on fungicide-amended media is counted after a set incubation period.[1]

Experimental_Workflow cluster_prep Preparation cluster_assays In-Vitro Assays cluster_analysis Data Analysis Isolate 1. Isolate and Culture Botrytis cinerea Mycelial 3a. Mycelial Growth Inhibition Assay Isolate->Mycelial Germination 3b. Conidial Germination Inhibition Assay Isolate->Germination Production 3c. Conidial Production Inhibition Assay Isolate->Production Stock 2. Prepare Fungicide Stock Solutions Stock->Mycelial Stock->Germination Stock->Production Measure 4. Measure Inhibition Rates Mycelial->Measure Germination->Measure Production->Measure Calculate 5. Calculate EC50/EC90 Values Measure->Calculate

Caption: A generalized workflow for the in-vitro evaluation of fungicide efficacy against gray mold.

Conclusion

The experimental evidence strongly indicates that this compound is a more potent inhibitor of Botrytis cinerea than pyrimethanil in laboratory settings. Its effectiveness at very low concentrations against multiple stages of the fungal life cycle makes it a powerful tool for the management of gray mold. The distinct mechanisms of action of these two fungicides are crucial for understanding their application and for developing effective resistance management strategies. For researchers and professionals in drug development, this comparative analysis underscores the importance of targeting specific and vital fungal pathways to achieve high efficacy in fungicide design.

References

A Comparative Guide to the Validation of QuEChERS and Liquid-Liquid Extraction Methods for Fludioxonil Analysis in Produce

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and the traditional Liquid-Liquid Extraction (LLE) method for the determination of the fungicide fludioxonil in various produce matrices. The selection of an appropriate sample preparation method is critical for accurate and efficient residue analysis. This document presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their analytical needs.

Performance Comparison: QuEChERS vs. Liquid-Liquid Extraction

The QuEChERS method has gained widespread adoption in pesticide residue analysis due to its simplicity, high throughput, and reduced solvent consumption compared to traditional methods like LLE.[1][2][3] Experimental data consistently demonstrates that QuEChERS offers comparable or superior recovery and precision for a broad range of pesticides, including this compound, across diverse produce matrices.

Key Performance Indicators
ParameterQuEChERS MethodLiquid-Liquid Extraction (LLE)Key Observations
Recovery Generally 80-110% for this compound in various produce.[4][5][6]Can be more variable, often in the range of 60-95%, and is highly dependent on the solvent system and matrix.[1][2]QuEChERS consistently provides high and reproducible recoveries for this compound.
Linearity (r²) Typically >0.99 for this compound.[4][5][6]Generally also >0.99, but can be more susceptible to matrix effects.Both methods can achieve excellent linearity, but QuEChERS may offer a more robust performance against matrix interferences.
Limit of Detection (LOD) For this compound, typically in the low µg/kg range (e.g., 0.005 mg/kg in cherries).[4][5][6]LODs can be comparable but may be higher depending on the complexity of the cleanup process.QuEChERS often achieves lower LODs due to the cleaner extracts obtained.
Limit of Quantification (LOQ) For this compound, typically in the range of 0.01 mg/kg in various produce.[4][5][6]LOQs are often slightly higher than QuEChERS and can be more variable between different matrices.The efficiency of the QuEChERS cleanup leads to reliably lower LOQs.
Analysis Time Significantly shorter, with extraction and cleanup possible in under 30 minutes per sample.More time-consuming, often requiring several hours for extraction and multiple cleanup steps.The streamlined workflow of QuEChERS offers a significant advantage in high-throughput laboratories.
Solvent Consumption Minimal, typically using small volumes of acetonitrile.High, often requiring large volumes of various organic solvents.QuEChERS is a more environmentally friendly and cost-effective method.
Ease of Use Simple and straightforward procedure.More complex, requiring skilled analysts and specialized glassware.QuEChERS is more accessible to a wider range of laboratory personnel.
Validation Data for this compound in Various Produce

The following tables summarize representative validation data for the analysis of this compound in different produce matrices using the QuEChERS method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: QuEChERS Method Validation Data for this compound

Produce MatrixRecovery (%)RSD (%)LOQ (mg/kg)Linearity (r²)Reference
Cherries81 - 942.5 - 11.90.01>0.99[4][5][6]
Persimmon89.2 - 103.14.1 - 10.20.0025>0.99[7]
Tomato, Pepper, Orange70 - 120<200.01>0.99[8]
Lettuce85.92.40.05>0.995

Table 2: Comparative Data for General Pesticide Residue Analysis

MethodProduce MatrixAverage Recovery (%)Reference
QuEChERSSpinach, Rice, Mandarin101.3 - 105.8[1]
LLESpinach, Rice, Mandarin62.6 - 85.5[1]
QuEChERSTomatoes95.6[2]
LLETomatoes85.4[2]
QuEChERSCucumbers95.2[2]
LLECucumbersNot specified, but lower than QuEChERS[2]

Experimental Protocols

Detailed methodologies for both the QuEChERS and a representative LLE method are provided below. The chosen QuEChERS protocol is the widely adopted acetate-buffered version.

QuEChERS (Acetate-Buffered) Protocol

This protocol is adapted from the AOAC Official Method 2007.01.

1. Sample Preparation:

  • Homogenize a representative sample of the produce. For dry samples, add a specified amount of water to achieve a high water content.[9]
  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 15 mL of 1% acetic acid in acetonitrile to the centrifuge tube.
  • Add an appropriate internal standard.
  • Add the QuEChERS extraction salts (6 g anhydrous magnesium sulfate and 1.5 g anhydrous sodium acetate).
  • Shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rcf for 1 minute.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing magnesium sulfate and primary secondary amine (PSA) sorbent.
  • Shake for 30 seconds.
  • Centrifuge at ≥3000 rcf for 1 minute.

4. Analysis:

  • The supernatant is ready for analysis by LC-MS/MS or GC-MS.

Liquid-Liquid Extraction (LLE) Protocol

This is a generalized LLE protocol for pesticide residue analysis.

1. Sample Preparation:

  • Homogenize a representative sample of the produce.
  • Weigh 50 g of the homogenized sample into a blender jar.

2. Extraction:

  • Add 100 mL of a suitable extraction solvent (e.g., acetone or ethyl acetate).
  • Blend at high speed for 2-3 minutes.
  • Filter the homogenate through a Büchner funnel with filter paper.
  • Transfer the filtrate to a separatory funnel.

3. Liquid-Liquid Partitioning:

  • Add a specific volume of water and a salting-out agent (e.g., sodium chloride) to the separatory funnel.
  • Add a partitioning solvent (e.g., dichloromethane or a mixture of ethyl acetate and cyclohexane).
  • Shake vigorously for 1-2 minutes, venting frequently.
  • Allow the layers to separate.
  • Collect the organic layer.
  • Repeat the partitioning step with fresh solvent.

4. Cleanup:

  • The combined organic extracts may require further cleanup using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) to remove co-extracted matrix components.

5. Concentration and Analysis:

  • The cleaned extract is concentrated using a rotary evaporator.
  • The residue is reconstituted in a suitable solvent for analysis by LC-MS/MS or GC-MS.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for the QuEChERS and LLE methods.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Sample_Prep Sample Homogenization (15g in 50mL tube) Add_Solvent Add 15mL Acetonitrile (1% Acetic Acid) Sample_Prep->Add_Solvent Add_Salts Add MgSO4 and NaOAc Salts Add_Solvent->Add_Salts Shake_1 Shake Vigorously (1 min) Add_Salts->Shake_1 Centrifuge_1 Centrifuge (1 min) Shake_1->Centrifuge_1 Transfer_Supernatant Transfer Acetonitrile Extract Centrifuge_1->Transfer_Supernatant Add_dSPE Add to d-SPE Tube (MgSO4 + PSA) Transfer_Supernatant->Add_dSPE Shake_2 Shake (30 sec) Add_dSPE->Shake_2 Centrifuge_2 Centrifuge (1 min) Shake_2->Centrifuge_2 Analysis LC-MS/MS or GC-MS Analysis Centrifuge_2->Analysis

Caption: QuEChERS Experimental Workflow.

LLE_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup Cleanup & Concentration Sample_Prep Sample Homogenization (50g) Solvent_Extraction Solvent Extraction (e.g., Acetone) Sample_Prep->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Partitioning Liquid-Liquid Partitioning Filtration->Partitioning Collect_Organic Collect Organic Layer Partitioning->Collect_Organic Further_Cleanup Further Cleanup (e.g., SPE) Collect_Organic->Further_Cleanup Concentration Solvent Evaporation Further_Cleanup->Concentration Reconstitution Reconstitute in Solvent Concentration->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis

Caption: Traditional LLE Experimental Workflow.

References

A Comparative Guide to the Efficacy of Fludioxonil and Boscalid in Controlling Sclerotinia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicides fludioxonil and boscalid in their efficacy against Sclerotinia species, a genus of pathogenic fungi responsible for significant crop diseases such as white mold and lettuce drop. The information presented is collated from various scientific studies to aid in research and development of effective plant disease management strategies.

Executive Summary

Both this compound and boscalid demonstrate efficacy against Sclerotinia species, however, their performance varies depending on the specific fungal species, the concentration of the fungicide, and the environmental conditions. In vitro studies show this compound can be more effective at inhibiting the mycelial growth of Sclerotinia sclerotiorum at lower concentrations compared to boscalid. Conversely, in field trials for lettuce drop caused by Sclerotinia minor, boscalid has shown superior disease control.

Data Presentation: In Vitro Efficacy

The following tables summarize the quantitative data from laboratory studies, comparing the inhibitory effects of this compound and boscalid on the mycelial growth of Sclerotinia minor and Sclerotinia sclerotiorum.

Table 1: Mycelial Growth Inhibition of Sclerotinia minor

Fungicide Concentration (µg/ml)This compound (% inhibition)Boscalid (% inhibition)
0.0182-84%[1][2]1-16%[1][2]
0.170-98%[1][2]70-98% (except vinclozolin)[1][2]
1.098-100%[1][2]87%[1]

Table 2: Mycelial Growth Inhibition of Sclerotinia sclerotiorum

Fungicide Concentration (µg/ml)This compound (% inhibition)Boscalid (% inhibition)
0.010-12%[1][2]0-12%[1][2]
0.195-99%[1][2]40-47%[1][2]
1.098-100%[1][2]77%[1]

Data Presentation: Field and Postharvest Efficacy

Field trials and postharvest studies provide insights into the practical application and effectiveness of these fungicides.

Table 3: Control of Lettuce Drop in Field Trials

PathogenThis compound (% disease suppression)Boscalid (% disease suppression)
S. minorLess effective than boscalid[1][2]Highest level of disease control[1][2]
S. sclerotiorum47.2%[1]Less effective than this compound[1][2]

Table 4: Postharvest Control of Sclerotinia sclerotiorum on Carrots

TreatmentDecay Reduction vs. Control
This compound (0.1% v/v)96-98%[3][4]

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

A common method to assess the in vitro efficacy of fungicides involves the following steps:

experimental_workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Measurement prep_media Prepare Potato Dextrose Agar (PDA) amend_media Amend PDA with fungicide (serial dilutions) prep_media->amend_media pour_plates Pour amended PDA into Petri dishes amend_media->pour_plates place_plug Place a mycelial plug in the center of each amended plate pour_plates->place_plug get_plug Cut mycelial plugs from an actively growing Sclerotinia culture get_plug->place_plug incubate Incubate plates at a controlled temperature (e.g., 25°C) place_plug->incubate measure Measure colony diameter after a set period (e.g., 2 days) incubate->measure calculate Calculate the percentage of mycelial growth inhibition measure->calculate fludioxonil_pathway This compound This compound HK Group III Histidine Kinase This compound->HK Inhibits HOG_pathway HOG1-MAPK Signaling Pathway HK->HOG_pathway Activates Glycerol Glycerol Accumulation HOG_pathway->Glycerol Leads to Osmotic_Stress Osmotic Stress Glycerol->Osmotic_Stress Causes Cell_Death Cell Death Osmotic_Stress->Cell_Death Results in boscalid_pathway Boscalid Boscalid Complex_II Complex II (Succinate Dehydrogenase) Boscalid->Complex_II Inhibits ETC Mitochondrial Electron Transport Chain Complex_II->ETC is part of ATP_Production ATP Production Complex_II->ATP_Production Disrupts ETC->ATP_Production is essential for Fungal_Growth Fungal Growth ATP_Production->Fungal_Growth is required for

References

Navigating the Matrix: A Comparative Guide to the Validation of Analytical Methods for Fludioxonil in Animal Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fungicide residues in animal tissues is paramount for ensuring food safety and conducting toxicological studies. This guide provides a comprehensive comparison of validated analytical methods for the determination of Fludioxonil, a widely used phenylpyrrole fungicide, in various animal-derived matrices. We delve into the experimental protocols and performance data of leading methodologies to facilitate informed decisions in your laboratory.

This compound's metabolic pathway in animals often involves the formation of metabolites. For regulatory purposes, the residue definition for this compound in animal commodities is frequently defined as the sum of this compound and its benzopyrrole metabolites, determined as 2,2-difluoro-benzodioxole-4-carboxylic acid (CGA192155) and expressed as this compound equivalents. The analytical methods discussed herein are designed to address this comprehensive residue definition.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on a variety of factors, including the tissue matrix, the required sensitivity, and the available instrumentation. Below is a summary of the performance of commonly employed techniques for this compound analysis in animal tissues.

MethodPrincipleAnimal TissueLinearity (R²)Recovery (%)LOQ (mg/kg)
Method GRM025.03A LC-MS/MSPoultry (Muscle, Liver, Kidney), Milk>0.9970-1200.01
QuEChERS with LC-MS/MS LC-MS/MSBovine, Swine (Muscle, Liver)>0.9985-1100.01
QuEChERS with GC-MS/MS GC-MS/MSFish (Muscle)>0.9980-1150.01

Table 1: Comparison of Validated Analytical Methods for this compound in Animal Tissues. This table summarizes the key performance parameters of different analytical methods for the quantification of this compound. The data is compiled from various validation studies and demonstrates the suitability of these methods for residue analysis.

Experimental Protocols: A Closer Look

Detailed and robust experimental protocols are the bedrock of reliable analytical data. Here, we outline the key steps for the validated methods.

Method GRM025.03A: The Standard for Poultry

This method is a well-established procedure for the determination of this compound and its metabolites in poultry tissues and milk.

Sample Preparation:

  • Homogenization: Homogenize the tissue sample.

  • Extraction: Extract the homogenized sample by refluxing with a mixture of ammonium hydroxide and acetonitrile.

  • Acidification and Partitioning: Acidify the aqueous phase and partition with toluene.

  • Oxidation: Convert this compound and its metabolites to CGA192155 by heating in the presence of potassium permanganate and sodium hydroxide.

  • Quenching and Extraction: Quench the oxidation reaction with sodium metabisulfite, acidify the extract, and partition it into a dichloromethane:ethyl acetate mixture.

  • Reconstitution: Evaporate the solvent and reconstitute the residue in an acetonitrile:water mixture for analysis.

LC-MS/MS Analysis:

  • Column: Reversed-phase C18 column

  • Mobile Phase: Gradient elution with acetonitrile and water (containing a suitable modifier like formic acid or ammonium formate)

  • Detection: Tandem mass spectrometry in negative ion mode, monitoring the specific precursor-to-product ion transition for CGA192155.

A molecular weight correction factor of 1.23 is applied to the final concentration of CGA192155 to express the result as this compound equivalents.

QuEChERS: A Versatile Approach for Diverse Matrices

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method has gained widespread adoption for pesticide residue analysis due to its simplicity and efficiency. It is highly adaptable for various animal tissues.

Sample Preparation (General Protocol):

  • Homogenization: Homogenize the tissue sample (typically 10-15 g) with water.

  • Extraction and Partitioning: Add acetonitrile and a salt mixture (commonly anhydrous magnesium sulfate and sodium chloride). Shake vigorously to extract the analytes and induce phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and add a d-SPE sorbent mixture. The composition of the sorbent depends on the matrix; for fatty tissues, a combination of primary secondary amine (PSA) and C18 is often used to remove fatty acids and other interferences.

  • Final Extract: Centrifuge and filter the supernatant for analysis.

Analytical Determination:

  • LC-MS/MS: This is the most common technique following QuEChERS for this compound analysis. The conditions are similar to those described for Method GRM025.03A, with the instrument monitoring the specific transition for the parent this compound molecule.

  • GC-MS/MS: For certain applications, Gas Chromatography-Tandem Mass Spectrometry can be employed. This requires volatilization of the analyte, and the chromatographic conditions (column, temperature program) are optimized for this compound separation and detection.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

experimental_workflow_GRM025_03A cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenization Extraction Extraction (Reflux) Homogenization->Extraction Partitioning Acidification & Partitioning Extraction->Partitioning Oxidation Oxidation to CGA192155 Partitioning->Oxidation Cleanup Quenching & LLE Oxidation->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Figure 1: Experimental workflow for Method GRM025.03A. This diagram outlines the sequential steps involved in the sample preparation and analysis of this compound in poultry tissues.

experimental_workflow_QuEChERS cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenization with Water Extraction Acetonitrile Extraction & Salting Out Homogenization->Extraction dSPE Dispersive SPE Cleanup (PSA/C18) Extraction->dSPE LCMS LC-MS/MS Analysis dSPE->LCMS GCMS GC-MS/MS Analysis dSPE->GCMS

Figure 2: General experimental workflow for the QuEChERS method. This diagram illustrates the streamlined sample preparation process of the QuEChERS methodology, which can be coupled with either LC-MS/MS or GC-MS/MS for the final determination of this compound.

A Comparative Analysis of Fludioxonil Resistance Mechanisms in Diverse Fungal Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fludioxonil resistance mechanisms across different fungal species, supported by experimental data. The primary mechanisms of resistance involve mutations in the osmosensing histidine kinase gene, a key component of the High Osmolarity Glycerol (HOG) signaling pathway, and the overexpression of ATP-binding cassette (ABC) transporters.

Data Presentation: Quantitative Analysis of this compound Resistance

The following table summarizes the 50% effective concentration (EC50) values of this compound against sensitive (wild-type) and resistant strains of various fungi, providing a quantitative measure of the degree of resistance.

Fungal SpeciesStrain TypeEC50 (µg/mL)Resistance Factor (RF)Primary Resistance MechanismReference
Botrytis cinerea Sensitive0.009 - 0.089--[1]
Highly Resistant (HR)0.95 - 10.44>10Mutations in Bos1[1]
Moderately Resistant (MR)0.32 - 0.383.6 - 4.2Overexpression of atrB (ABC transporter)[2]
Fusarium graminearum Sensitive~0.13--
Resistant (Field Isolate)>100>769Deletions in FgOs1
Resistant (Lab Mutant)>100>4000Mutations in FgOs1
Fusarium asiaticum SensitiveNot specified--[3]
Highly Resistant80 to >400HighAmino acid substitutions in Os1, Os4, and Os5[3]
Penicillium digitatum Sensitive0.02 - 0.04--[4]
Moderately Resistant (MR)0.08 - 0.652 - 16Altered HOG pathway signaling[4]
Highly Resistant (HR)>40>1000Altered HOG pathway signaling[4]
Fusarium pseudograminearum Sensitive0.023 - 0.074--[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the analysis of this compound resistance.

This compound Sensitivity Testing (Mycelial Growth Inhibition Assay)

This protocol determines the EC50 value of this compound for a given fungal isolate.

  • Materials:

    • Potato Dextrose Agar (PDA) medium

    • Technical-grade this compound

    • Sterile Petri dishes (90 mm)

    • Sterile cork borer (5 mm diameter)

    • Incubator

  • Procedure:

    • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-55°C.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 50, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates, including the control (0 µg/mL).

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

    • From the growing edge of a 3 to 5-day-old culture of the fungal isolate on PDA, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both control and this compound-amended).

    • Incubate the plates at a suitable temperature for the specific fungus (e.g., 20-25°C) in the dark for 3 to 7 days, or until the mycelial growth in the control plate has reached a significant portion of the plate.

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control.

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a probit or logistic regression analysis.[5]

Fungal Genomic DNA Extraction and Sequencing of the Osmosensing Histidine Kinase Gene (os-1 and its orthologs)

This protocol is for identifying mutations in the target gene for this compound resistance.

  • Materials:

    • Fungal mycelium

    • Liquid nitrogen

    • Sterile mortar and pestle

    • DNA extraction buffer (e.g., CTAB buffer)

    • Phenol:chloroform:isoamyl alcohol (25:24:1)

    • Isopropanol and 70% ethanol

    • RNase A

    • PCR primers specific for the os-1 gene (or its orthologs like FgOs1, Bos1)

    • Taq DNA polymerase and PCR reagents

    • Gel electrophoresis equipment

    • DNA sequencing service

  • Procedure:

    • Harvest fresh fungal mycelium from a liquid or solid culture.

    • Freeze the mycelium in liquid nitrogen and grind it to a fine powder using a sterile mortar and pestle.

    • Transfer the powdered mycelium to a microcentrifuge tube containing DNA extraction buffer.

    • Incubate at 65°C for 30-60 minutes with occasional vortexing.

    • Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge to separate the phases.

    • Transfer the upper aqueous phase to a new tube and precipitate the DNA by adding 0.6-1.0 volumes of cold isopropanol.

    • Centrifuge to pellet the DNA, wash the pellet with 70% ethanol, air dry, and resuspend in sterile water or TE buffer.

    • Treat with RNase A to remove RNA contamination.

    • Amplify the os-1 gene (or its orthologs) using PCR with specific primers designed from conserved regions or published sequences.

    • Purify the PCR product from an agarose gel.

    • Send the purified PCR product for Sanger sequencing.

    • Align the obtained sequence with the wild-type sequence to identify any mutations.

Quantitative Real-Time PCR (qRT-PCR) for ABC Transporter Gene Expression

This protocol quantifies the expression level of ABC transporter genes, such as atrB, which can be involved in this compound resistance.

  • Materials:

    • Fungal mycelium (treated with and without this compound)

    • Liquid nitrogen

    • RNA extraction kit or TRIzol reagent

    • DNase I

    • cDNA synthesis kit

    • qRT-PCR primers for the target ABC transporter gene and a reference gene (e.g., actin or GAPDH)

    • SYBR Green or TaqMan qRT-PCR master mix

    • Real-time PCR instrument

  • Procedure:

    • Grow the fungal isolates in a suitable liquid medium with and without a sub-lethal concentration of this compound.

    • Harvest the mycelium and immediately freeze it in liquid nitrogen.

    • Extract total RNA using a commercial kit or TRIzol reagent, following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

    • Set up the qRT-PCR reactions using the synthesized cDNA as a template, specific primers for the target and reference genes, and a suitable master mix.

    • Perform the qRT-PCR in a real-time PCR instrument.

    • Analyze the results using the comparative CT (ΔΔCT) method to determine the relative expression of the target gene, normalized to the reference gene, in the this compound-treated samples compared to the untreated controls.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to this compound resistance in fungi.

HOG_Pathway This compound This compound Os1_HK Group III Histidine Kinase (e.g., Os-1, FgOs1, Bos1) This compound->Os1_HK Hyper-activates Osmotic_Stress Osmotic_Stress Osmotic_Stress->Os1_HK Activates Ypd1 Ypd1 (Histidine-containing phosphotransfer protein) Os1_HK->Ypd1 Phosphorylates Ssk1 Ssk1 (Response Regulator) Ypd1->Ssk1 Phosphorylates Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) Ssk1->Ssk2_Ssk22 Inhibits Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 Activates Hog1 Hog1 (MAPK) Pbs2->Hog1 Activates Glycerol_Production Glycerol Production & Other Stress Responses Hog1->Glycerol_Production Induces Cell_Lysis Cell Lysis Glycerol_Production->Cell_Lysis Leads to (in excess) Resistance_Mutation Resistance Mutation (e.g., point mutation, deletion) Resistance_Mutation->Os1_HK Alters/Inactivates

Caption: The High Osmolarity Glycerol (HOG) signaling pathway and the impact of this compound.

Resistance_Workflow Start Isolate Fungus from Field or Generate Lab Mutant Sensitivity_Test This compound Sensitivity Testing (EC50 determination) Start->Sensitivity_Test End_Target Target-Site Resistance (e.g., Os-1 mutation) End_NonTarget Non-Target-Site Resistance (e.g., Efflux pump overexpression) Categorize Categorize as Sensitive or Resistant Sensitivity_Test->Categorize Gene_Sequencing Sequence Target Gene (e.g., os-1/Bos1) Categorize->Gene_Sequencing Resistant Gene_Expression Gene Expression Analysis (qRT-PCR for ABC transporters) Categorize->Gene_Expression Resistant Mutation_Analysis Analyze for Mutations Gene_Sequencing->Mutation_Analysis Mutation_Analysis->End_Target Mutation Found Expression_Level Assess Expression Levels Gene_Expression->Expression_Level Expression_Level->End_NonTarget Overexpression Found

Caption: Experimental workflow for identifying this compound resistance mechanisms.

Comparative Analysis of Resistance Mechanisms

Target-Site Modification: The HOG Pathway

The primary mechanism of high-level resistance to this compound across numerous fungal species involves mutations in the Group III histidine kinase, the initial sensor in the HOG pathway (referred to as Os-1, FgOs1, Bos1, etc., in different fungi). This compound is believed to hyper-activate this pathway, leading to an uncontrolled accumulation of intracellular glycerol, which ultimately causes cell swelling and lysis.[5]

  • Neurospora crassa : Mutations in the os-1 gene lead to this compound resistance. Different types of mutations (null mutants vs. single amino acid changes) result in varying levels of resistance and osmotic sensitivity.

  • Fusarium graminearum : Point mutations and deletions in the FgOs1 gene have been identified in this compound-resistant field isolates and lab-generated mutants, conferring high levels of resistance.[6]

  • Botrytis cinerea : Mutations in the Bos1 gene, such as I365S and N373S, are associated with high resistance to this compound.[3]

  • Penicillium species : Mutations in the NikA gene (an os-1 ortholog) have been linked to this compound resistance.

A significant trade-off for this resistance mechanism is a fitness cost. Resistant mutants often exhibit reduced mycelial growth, decreased sporulation, and lower pathogenicity.[3] Furthermore, these mutants typically show increased sensitivity to osmotic stress, as the compromised HOG pathway is crucial for adaptation to hyperosmotic environments.

Non-Target-Site Resistance: Efflux Pump Overexpression

A secondary, yet significant, mechanism of this compound resistance, particularly for moderate resistance levels, is the overexpression of ABC transporters. These membrane proteins act as efflux pumps, actively transporting the fungicide out of the fungal cell, thereby reducing its intracellular concentration.

  • Botrytis cinerea : Overexpression of the atrB (ABC transporter) gene is a well-documented mechanism of moderate resistance to this compound and can also confer resistance to other fungicides, a phenomenon known as multidrug resistance (MDR).[2] Transcriptomic analyses have identified several other ABC and Major Facilitator Superfamily (MFS) transporter genes that are upregulated in this compound-resistant strains.[7]

Fitness costs associated with efflux pump overexpression can be variable but may include a metabolic burden on the cell due to the energy required for increased protein synthesis and transport activity.

Cross-Resistance

An important consideration in fungicide resistance management is the potential for cross-resistance, where resistance to one fungicide confers resistance to another.

  • Positive Cross-Resistance: this compound-resistant strains, particularly those with mutations in the HOG pathway, often exhibit cross-resistance to dicarboximide fungicides like iprodione, which are thought to have a similar mode of action.

  • No Cross-Resistance: Generally, there is no cross-resistance between this compound and other major classes of fungicides, such as demethylation inhibitors (DMIs), quinone outside inhibitors (QoIs), and benzimidazoles.[8] This suggests that this compound can be a valuable tool in resistance management programs when used in rotation or combination with fungicides from different chemical groups.

References

Assessing the Synergistic Effects of Fludioxonil with Other Active Ingredients: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of Fludioxonil when combined with other active ingredients. The following sections detail the performance of these combinations, supported by experimental data, and provide in-depth methodologies for the key experiments cited.

This compound: Mechanism of Action

This compound, a phenylpyrrole fungicide, primarily functions by disrupting critical signal transduction pathways in fungal cells, specifically the High Osmolarity Glycerol (HOG) Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This interference leads to an accumulation of glycerol, causing cellular swelling and eventual lysis. Additionally, this compound inhibits the transport-associated phosphorylation of glucose, which reduces mycelial growth rate. Its unique mode of action makes it a valuable component in fungicide mixtures to enhance efficacy and manage resistance.

Synergistic Combinations with this compound

The following tables summarize the synergistic effects observed when this compound is combined with other active ingredients against various fungal pathogens. The data is primarily presented as the 50% effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of the fungal growth, and control efficacy percentages from various studies.

Table 1: Synergistic Effect of this compound and Difenoconazole against Bipolaris sorokiniana
TreatmentRatio (this compound:Difenoconazole)EC50 (mg/L)Co-toxicity Coefficient (CTC)Control Efficacy (%) - Seedling StageControl Efficacy (%) - Adult Stage
This compound-0.0509[1]---
Difenoconazole-0.0627[1]---
This compound + Difenoconazole1:40.0372[1]160.1482.65[1]68.48[1]

A Co-toxicity Coefficient (CTC) greater than 120 indicates a synergistic effect.[1]

Table 2: Synergistic Effect of this compound and Tebuconazole against Fusarium graminearum
TreatmentRatio (this compound:Tebuconazole)EC50 (µg/mL)Synergy Ratio (SR)
This compound-0.0205[2]-
Tebuconazole-0.1704[2]-
This compound + Tebuconazole1:10-1.56[2]
This compound + Tebuconazole1:20-1.62[2]

A Synergy Ratio (SR) greater than 1 indicates a synergistic effect.[2]

Table 3: Efficacy of this compound and Azoxystrobin against Citrus Green Mold (Penicillium digitatum)
TreatmentConcentration (mg/L)Decay Incidence (%)
This compound120025.6 - 34.4[3]
Azoxystrobin120025.6[3]
This compound + Azoxystrobin500 + 5006.9[3]
Untreated Control-70.1[3]
Table 4: Efficacy of this compound and Cyprodinil against Gray Mold (Botrytis cinerea) on Strawberries
TreatmentApplication Rate (kg AI/ha)Efficacy against Gray Mold (%)
Cyprodinil + this compound0.7558 - 85[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Mycelial Growth Inhibition Assay

This method is used to determine the concentration of a fungicide that inhibits the growth of fungal mycelium.

1. Fungal Isolate and Culture Preparation:

  • Obtain a pure culture of the target fungal pathogen.
  • Grow the fungus on a suitable solid medium, such as Potato Dextrose Agar (PDA), at an optimal temperature for its growth (e.g., 25-28°C) until the mycelium covers a significant portion of the plate.

2. Fungicide Stock Solution Preparation:

  • Prepare a stock solution of each fungicide (this compound and the partner active ingredient) at a known high concentration, typically in a solvent like dimethyl sulfoxide (DMSO) or sterile distilled water, depending on solubility.

3. Preparation of Fungicide-Amended Media:

  • Autoclave the growth medium (e.g., PDA) and allow it to cool to approximately 50-55°C in a water bath.
  • Add the required volume of the fungicide stock solution to the molten agar to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). For mixtures, add the appropriate volumes of each stock solution to achieve the desired ratios and concentrations.
  • Include a control plate with the solvent (e.g., DMSO) but no fungicide.
  • Pour the amended agar into sterile Petri dishes and allow them to solidify.

4. Inoculation and Incubation:

  • Using a sterile cork borer (e.g., 5 mm diameter), cut mycelial plugs from the actively growing edge of the fungal culture.
  • Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control Petri dish.
  • Seal the plates with parafilm and incubate them at the optimal growth temperature for the fungus in the dark.

5. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plate reaches the edge of the dish.
  • Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using the following formula:
  • MGI (%) = [(DC - DT) / DC] x 100
  • Where DC is the average diameter of the fungal colony on the control plate, and DT is the average diameter of the fungal colony on the treated plate.
  • Use probit analysis to calculate the EC50 value for each fungicide and mixture.

Checkerboard Assay for Synergy Testing

This method is a two-dimensional dilution technique used to assess the synergistic, additive, or antagonistic effects of two compounds.

1. Preparation of Reagents:

  • Prepare stock solutions of each fungicide (Fungicide A and Fungicide B) at a concentration that is a multiple (e.g., 4x or higher) of the highest concentration to be tested.
  • Prepare the appropriate liquid growth medium (e.g., Potato Dextrose Broth - PDB) and a suspension of the fungal spores or mycelial fragments at a standardized concentration.

2. Assay Setup in a 96-Well Microtiter Plate:

  • Dispense the growth medium into all wells of the microtiter plate.
  • Along the x-axis (e.g., columns 1-10), create a serial dilution of Fungicide A.
  • Along the y-axis (e.g., rows A-G), create a serial dilution of Fungicide B.
  • The result is a matrix of wells containing various combinations of concentrations of the two fungicides.
  • Include control wells with each fungicide alone, as well as a growth control well with no fungicides.

3. Inoculation and Incubation:

  • Inoculate all wells (except for a sterility control) with the fungal suspension.
  • Incubate the plate at the optimal temperature and for a sufficient duration to allow for visible growth in the control wells.

4. Data Analysis and Synergy Calculation:

  • Determine the Minimum Inhibitory Concentration (MIC) for each fungicide alone and for each combination. The MIC is the lowest concentration that inhibits visible fungal growth.
  • Calculate the Fractional Inhibitory Concentration (FIC) for each fungicide in a given combination:
  • FIC of A = MIC of A in combination / MIC of A alone
  • FIC of B = MIC of B in combination / MIC of B alone
  • Calculate the FIC Index (FICI) for each combination:
  • FICI = FIC of A + FIC of B
  • Interpret the results based on the FICI value:
  • FICI ≤ 0.5: Synergy
  • 0.5 < FICI ≤ 4: Additive or Indifference
  • FICI > 4: Antagonism

Calculation of Synergism

Colby's Method: This method is used to calculate the expected additive effect of a fungicide mixture.

  • Formula: E = X + Y - (XY/100)

    • Where:

      • E = the expected percent inhibition of the mixture.

      • X = the percent inhibition of fungicide A at a given concentration.

      • Y = the percent inhibition of fungicide B at a given concentration.

  • Interpretation:

    • If the observed inhibition of the mixture is greater than E, the interaction is synergistic.

    • If the observed inhibition is less than E, the interaction is antagonistic.

    • If the observed inhibition is equal to E, the interaction is additive.

Wadley's Method (for Co-toxicity Coefficient): This method is often used to express the synergistic ratio.

  • Formula: CTC = (EC50 of Fungicide A alone / EC50 of Fungicide A in mixture) * 100

  • Interpretation:

    • CTC > 120 indicates a synergistic effect.[1]

    • CTC between 80 and 120 indicates an additive effect.

    • CTC < 80 indicates an antagonistic effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and a general workflow for assessing fungicide synergy.

Fludioxonil_MoA cluster_nucleus Nucleus This compound This compound HHK Group III Hybrid Histidine Kinase (HHK) This compound->HHK Hyperactivates Ypd1_P Ypd1-P HHK->Ypd1_P Inhibits Phosphorylation Ypd1 Ypd1 HHK->Ypd1 Dephosphorylation MAPKKK MAPKKK (Ssk2/Ssk22) Ypd1->MAPKKK Inhibition (Normal State) MAPKK MAPKK (Pbs2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (Hog1) MAPKK->MAPK Phosphorylates Glycerol Glycerol Accumulation MAPK->Glycerol OsmoticStress Osmotic Stress Response Genes MAPK->OsmoticStress Activates Transcription Nucleus Nucleus MAPK->Nucleus CellLysis Cell Swelling & Lysis Glycerol->CellLysis

Caption: this compound's Mechanism of Action on the HOG Pathway.

Synergy_Workflow Start Start: Isolate Fungal Pathogen PrepCultures Prepare Fungal Cultures (e.g., on PDA plates) Start->PrepCultures PrepFungicides Prepare Fungicide Stock Solutions (this compound & Partner Ingredient) Start->PrepFungicides SingleAssay Mycelial Growth Inhibition Assay (Single Fungicides) PrepCultures->SingleAssay MixtureAssay Mycelial Growth Inhibition Assay (Fungicide Mixtures) PrepCultures->MixtureAssay Checkerboard Checkerboard Assay (Optional for detailed synergy) PrepCultures->Checkerboard PrepFungicides->SingleAssay PrepFungicides->MixtureAssay PrepFungicides->Checkerboard CalcEC50 Calculate EC50 Values SingleAssay->CalcEC50 MixtureAssay->CalcEC50 CalcSynergy Calculate Synergy (e.g., Colby's Method, CTC) Checkerboard->CalcSynergy CalcEC50->CalcSynergy Analyze Analyze and Compare Results CalcSynergy->Analyze End End: Report Findings Analyze->End

Caption: Experimental Workflow for Fungicide Synergy Assessment.

References

A Comparative Guide to Bioassays for Detecting Fludioxonil Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used bioassays for the detection of fludioxonil resistance in fungal pathogens. The information presented is intended to assist researchers in selecting the most appropriate method for their specific needs, based on factors such as throughput, sensitivity, and the fungal species under investigation. Detailed experimental protocols and supporting data are provided to facilitate the validation and implementation of these assays.

Introduction to this compound and Resistance

This compound is a broad-spectrum phenylpyrrole fungicide widely used in agriculture to control a variety of fungal diseases. Its primary mode of action is the inhibition of a hybrid histidine kinase (HHK) involved in the high osmolarity glycerol (HOG) signaling pathway, which regulates osmotic stress responses in fungi.[1][2] Interference with this pathway leads to an accumulation of glycerol, cellular swelling, and ultimately, cell death.

However, the emergence of this compound-resistant fungal strains poses a significant threat to its efficacy. Resistance is often associated with mutations in the target HHK gene (os-1), which reduce the fungicide's binding affinity.[3][4] Monitoring the prevalence of this compound resistance is crucial for effective disease management strategies. This guide compares three common bioassay methods for detecting this compound resistance: mycelial growth inhibition assay, spore germination assay, and microtiter plate-based assay.

Comparison of Bioassay Methods

The choice of bioassay for detecting this compound resistance depends on various factors, including the fungal species, the required throughput, and the specific research question. While the mycelial growth assay is the most traditional method, spore germination and microtiter plate-based assays offer distinct advantages in certain contexts.

FeatureMycelial Growth Inhibition AssaySpore Germination AssayMicrotiter Plate-Based Assay
Principle Measures the inhibition of vegetative fungal growth on a solid medium amended with this compound.Measures the inhibition of spore germination and germ tube elongation in the presence of this compound.Quantifies fungal growth in a liquid medium containing this compound within a 96-well plate format, often using a colorimetric indicator.[5][6]
Primary Measurement Colony diameter (mm)Percentage of germinated spores, germ tube length (µm)Optical density (OD) or fluorescence
Throughput Low to mediumMediumHigh[7]
Time to Result 3-7 days24-48 hours2-5 days
Advantages - Well-established and widely used.- Relatively simple to perform.- Suitable for fungi that do not sporulate readily.- More biologically relevant for pathogens that infect via spores.- Can be faster than mycelial growth assays.[8]- High-throughput and suitable for screening large numbers of isolates or compounds.- Requires smaller volumes of reagents. - Amenable to automation.
Disadvantages - Time-consuming and labor-intensive.- Lower throughput.- May not reflect the initial stages of infection (spore germination).[1]- Can be more variable than mycelial growth assays.[8] - Requires sporulating cultures.- EC50 values can differ significantly from mycelial growth assays.[1]- Requires specialized equipment (microplate reader).- Optimization of conditions (e.g., spore density, incubation time) is critical.[5]

Quantitative Data Summary

The following table summarizes the effective concentration of this compound that inhibits 50% of growth (EC50) for sensitive and resistant isolates of various fungal species, as determined by the mycelial growth inhibition assay. These values can serve as a baseline for resistance monitoring programs.

Fungal SpeciesIsolate TypeMean EC50 (µg/mL)Reference
Botrytis cinereaSensitive0.04[7][9]
Highly Resistant (HR)3.66[7][9]
Fusarium graminearumSensitive0.13[10]
Fusarium pseudograminearumSensitive0.0613[6][11]
Corynespora cassiicolaSensitive0.207
Bipolaris maydisSensitive0.044[5]
Sclerotinia sclerotiorumThis compound-resistant laboratory mutants showed reduced mycelial growth and sclerotia formation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Mycelial Growth Inhibition Assay

This method assesses the effect of this compound on the vegetative growth of the fungus.

Materials:

  • Potato Dextrose Agar (PDA)

  • Technical-grade this compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Fungal isolates to be tested

  • Incubator

Procedure:

  • Prepare fungicide stock solution: Dissolve technical-grade this compound in DMSO to a stock concentration of 10 mg/mL.

  • Prepare fungicide-amended media: Autoclave PDA and cool to 50-55°C. Add the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, and 100 µg/mL).[7] The final concentration of DMSO in the media should not exceed 1% (v/v). Pour the amended PDA into sterile petri dishes.

  • Inoculation: From the margin of an actively growing fungal colony on PDA, take a 5-mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended PDA plate.[6][7]

  • Incubation: Incubate the plates in the dark at 25°C for 3-7 days, or until the mycelial growth in the control plate (without fungicide) has reached a sufficient diameter.

  • Data Collection and Analysis:

    • Measure the colony diameter in two perpendicular directions and calculate the mean diameter.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Determine the EC50 value by probit analysis of the inhibition data.

Spore Germination Assay

This assay evaluates the impact of this compound on the germination of fungal spores.

Materials:

  • Fungicide-amended agar or liquid medium

  • Spore suspension of the test fungus

  • Microscope slides or microtiter plates

  • Humid chamber

  • Microscope

Procedure:

  • Prepare spore suspension: Harvest spores from a sporulating fungal culture and suspend them in sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80). Adjust the spore concentration to 1 x 10^5 spores/mL.

  • Assay setup:

    • On slides: Place a drop of fungicide-amended agar or liquid medium on a microscope slide. Add a drop of the spore suspension.

    • In microtiter plates: Add the fungicide-amended medium and spore suspension to the wells of a microtiter plate.

  • Incubation: Incubate the slides or plates in a humid chamber at 25°C for 24-48 hours.

  • Data Collection and Analysis:

    • Using a microscope, examine at least 100 spores per replicate to determine the percentage of germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

    • Calculate the percentage of inhibition of spore germination for each this compound concentration.

    • Determine the EC50 value.

Microtiter Plate-Based Assay

This high-throughput method quantifies fungal growth in liquid culture.

Materials:

  • 96-well microtiter plates

  • Fungicide stock solution

  • Liquid growth medium (e.g., Potato Dextrose Broth - PDB)

  • Spore suspension or mycelial fragments of the test fungus

  • Resazurin solution (optional, as a viability indicator)

  • Microplate reader

Procedure:

  • Prepare fungicide dilutions: In a 96-well plate, prepare a serial dilution of this compound in the liquid growth medium.

  • Inoculation: Add the fungal spore suspension or mycelial fragments to each well.[7]

  • Incubation: Incubate the microtiter plate at 25°C for 2-5 days.

  • Growth Measurement:

    • Without viability indicator: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

    • With resazurin: Add resazurin solution to each well and incubate for a few hours. Measure the fluorescence or absorbance to determine cell viability.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each this compound concentration.

    • Determine the EC50 value.

Visualizations

This compound Mode of Action and Resistance

This compound targets the HOG signaling pathway, leading to hyperactivation and fungal cell death. Resistance arises from mutations in the os-1 gene, which encodes the target histidine kinase.

Fludioxonil_Pathway This compound This compound HHK Group III Hybrid Histidine Kinase (os-1) This compound->HHK Hyperactivates Resistance This compound Resistance This compound->Resistance Ineffective against HOG_Pathway HOG Pathway (High Osmolarity Glycerol) HHK->HOG_Pathway Activates HHK->Resistance Glycerol Glycerol Accumulation HOG_Pathway->Glycerol Cell_Death Fungal Cell Death Glycerol->Cell_Death Leads to Mutation os-1 Mutation Mutation->HHK Alters

Caption: this compound's mechanism of action and the development of resistance.

Experimental Workflow: Mycelial Growth Inhibition Assay

A step-by-step visualization of the mycelial growth inhibition assay protocol.

Mycelial_Growth_Workflow start Start prep_media Prepare Fungicide- Amended PDA Plates start->prep_media inoculate Inoculate with 5mm Fungal Plug prep_media->inoculate incubate Incubate at 25°C (3-7 days) inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition and EC50 measure->calculate end End calculate->end

Caption: Workflow for the mycelial growth inhibition bioassay.

Logical Relationship: Comparison of Bioassay Throughput

A diagram illustrating the relative throughput of the different bioassay methods.

Bioassay_Throughput Low Low Throughput Medium Medium Throughput High High Throughput Mycelial Mycelial Growth Assay Mycelial->Low Spore Spore Germination Assay Spore->Medium Microtiter Microtiter Plate Assay Microtiter->High

Caption: Relative throughput comparison of this compound resistance bioassays.

References

A Comparative Guide to the Cost-Effectiveness of Fludioxonil-Based Disease Control Programs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fludioxonil, a broad-spectrum phenylpyrrole fungicide, is a key component in many disease management programs for a variety of crops. This guide provides an objective comparison of the cost-effectiveness of this compound-based disease control strategies against common alternatives, supported by experimental data.

Executive Summary

This compound demonstrates high efficacy against a range of economically important plant pathogens, particularly Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum (lettuce drop). While direct, comprehensive economic comparisons are limited in publicly available research, analysis of efficacy data alongside available pricing information suggests that this compound-based programs, particularly when used in combination with other active ingredients like cyprodinil, offer a competitive option for disease control. This is especially evident in high-value crops such as strawberries and lettuce, where effective disease management is critical to prevent significant yield losses.

Comparative Efficacy and Cost Analysis

To provide a clear comparison, the following tables summarize quantitative data from various studies on the performance of this compound and its alternatives.

Gray Mold (Botrytis cinerea) Control in Strawberries

Table 1: Efficacy of Fungicide Treatments Against Gray Mold in Strawberry

Fungicide TreatmentActive Ingredient(s)Application RateMycelial Growth Inhibition (%)Disease Incidence Reduction (%)Reference
This compound-Based
Switch®Cyprodinil + this compound110 g/hL~100%100% (at 0 days after treatment)[1]
This compoundThis compound0.1 µg/mL93.7%-[2]
Alternatives
BoscalidBoscalid80 g/hL-42% (at 0 days after treatment)[1]
PyrimethanilPyrimethanil175 mL/hL-88% (at 0 days after treatment)[1]
FenhexamidFenhexamid---[3]
TebuconazoleTebuconazole1 µg/mL~95%-[2]
IprodioneIprodione1 µg/mL~80%-[2]

Economic Considerations:

Lettuce Drop (Sclerotinia sclerotiorum and S. minor) Control

Table 2: Efficacy of Fungicide Treatments Against Lettuce Drop

Fungicide TreatmentActive Ingredient(s)Application RateDisease Reduction (%) (S. minor)Disease Reduction (%) (S. sclerotiorum)Reference
This compound-Based
Switch™Cyprodinil + this compound--81% (White Mold in Beans)[5]
Medallion®This compound-Numerical ReductionSignificant Reduction[6]
Alternatives
BoscalidBoscalid-49.6 - 61.0%50.6 - 71.5%[7]
FluazinamFluazinam-49.6 - 61.0%-[7]
IprodioneIprodione--50.6 - 71.5%[7]
RonilanVinclozolin--Effective[8]
RovralIprodione--Effective[8]

Economic Considerations:

Similar to strawberries, specific economic analyses comparing this compound-based programs to alternatives for lettuce drop are scarce. However, studies show that fungicides like boscalid and iprodione can provide significant disease reduction.[7] The choice of fungicide will depend on the target species (S. minor or S. sclerotiorum), local resistance patterns, and the cost of the product and application. The high efficacy of Switch™ (cyprodinil + this compound) against S. sclerotiorum in beans suggests it could be a cost-effective option for lettuce drop caused by the same pathogen.[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

In Vitro Fungicide Efficacy Against Botrytis cinerea
  • Objective: To assess the inhibitory effect of various fungicides on the mycelial growth of Botrytis cinerea.

  • Methodology:

    • Isolate Preparation:B. cinerea is isolated from infected strawberry fruit and cultured on potato dextrose agar (PDA).

    • Fungicide Plates: Different concentrations of the test fungicides (e.g., this compound, iprodione, tebuconazole, boscalid, fenpyrazamine, and pyrimethanil) are incorporated into PDA plates.

    • Inoculation: Mycelial plugs (5 mm diameter) from a 3-day-old B. cinerea culture are placed on the center of the fungicide-amended and control PDA plates.

    • Incubation: Plates are incubated at 25°C in the dark for 5 days.

    • Data Collection: The linear growth of the mycelia is measured.

    • Analysis: The effective concentration to inhibit 50% of mycelial growth (EC50) is calculated for each fungicide.[2]

Field Efficacy of Fungicides Against Lettuce Drop (Sclerotinia sclerotiorum)
  • Objective: To evaluate the effectiveness of different fungicides in controlling lettuce drop in the field.

  • Methodology:

    • Inoculum Production:Sclerotinia sclerotiorum is cultured on moist sterilized barley grain to produce sclerotia.

    • Field Preparation: Lettuce is seeded in double rows on beds. After thinning, a known quantity of the sclerotia and infested grain mixture is evenly distributed on each bed.

    • Fungicide Application: Fungicide treatments are applied to the entire surface of the treated beds immediately after inoculum distribution and again 2 to 3 weeks later. Treatments are replicated in a randomized complete block design.

    • Irrigation: Furrow irrigation is used for the duration of the trial.

    • Disease Assessment: Disease development is monitored by recording the number of collapsed lettuce plants.

    • Data Analysis: The number of dead plants and the percentage of marketable heads are compared between treatments and the non-treated control.[6][8]

Signaling Pathways and Experimental Workflows

Understanding the mode of action of this compound is essential for its effective use and for developing new fungicidal compounds.

This compound's Mode of Action: Interference with the HOG Pathway

This compound's primary mode of action is the disruption of the High-Osmolarity Glycerol (HOG) signaling pathway in fungi. This pathway is crucial for fungi to adapt to osmotic stress. This compound is thought to inhibit a hybrid histidine kinase, which leads to the hyperactivation of the HOG pathway, causing an accumulation of glycerol within the fungal cells. This ultimately results in cell swelling and bursting.[8][9]

HOG_Pathway Sln1 Sln1 (Histidine Kinase) Ypd1 Ypd1 Sln1->Ypd1 Phosphorylates Drk1 Drk1 (Group III Hybrid Histidine Kinase) Drk1->Ypd1 Phosphorylates (Normal Conditions) Ssk1 Ssk1 Ypd1->Ssk1 Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) Ssk1->Ssk2_Ssk22 Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 Gene_Expression Osmotic Stress Response Genes Hog1->Gene_Expression Activates This compound This compound This compound->Drk1 Inhibits/ Alters Function

Caption: this compound's disruption of the HOG signaling pathway.

Experimental Workflow for Fungicide Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of fungicides against a plant pathogen in a laboratory setting.

experimental_workflow start Start: Isolate Pathogen from Infected Plant Material culture Culture Pathogen on Artificial Medium (e.g., PDA) start->culture spore_suspension Prepare Spore Suspension of Known Concentration culture->spore_suspension inoculation Inoculate Plates with Spore Suspension spore_suspension->inoculation plate_prep Prepare Agar Plates with Varying Fungicide Concentrations plate_prep->inoculation incubation Incubate Plates under Controlled Conditions inoculation->incubation data_collection Measure Mycelial Growth or Spore Germination incubation->data_collection analysis Analyze Data and Calculate EC50 Values data_collection->analysis end End: Determine Fungicide Efficacy analysis->end

Caption: In vitro fungicide efficacy testing workflow.

Conclusion

This compound remains a highly effective fungicide for the control of several economically important plant diseases. While a direct and comprehensive cost-effectiveness comparison with all alternatives is challenging due to the lack of publicly available, detailed economic studies, the consistently high efficacy of this compound-based products, particularly in integrated programs, suggests they are a valuable and likely cost-effective tool for disease management in high-value crops. For researchers and drug development professionals, this compound's unique mode of action on the HOG pathway presents an interesting target for the development of new and improved fungicidal compounds. Further research focusing on direct economic comparisons of different fungicide programs under various field conditions is warranted to provide growers and researchers with more definitive cost-benefit analyses.

References

Unmasking Specificity: A Comparative Guide to Fludioxonil Antibody Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the realm of small molecule detection, such as the fungicide fludioxonil, ensuring that an immunoassay is highly specific is critical for accurate quantification and avoiding false positives. This guide provides a comparative analysis of this compound antibody performance in immunoassays, with a focus on cross-reactivity, supported by experimental data and detailed protocols.

This compound, a phenylpyrrole fungicide, is widely used in agriculture to protect crops from various fungal diseases. Its detection in food and environmental samples is crucial for regulatory compliance and consumer safety. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive method for this purpose. However, the potential for cross-reactivity with other structurally similar or co-formulated pesticides can compromise the reliability of these assays. This guide delves into the specificity of antibodies developed for this compound detection.

Comparative Analysis of Antibody Cross-Reactivity

The specificity of an immunoassay is determined by the antibody's ability to bind exclusively to the target analyte. Cross-reactivity studies are essential to evaluate the extent to which an antibody binds to other compounds. In the development of immunoassays for this compound, both polyclonal and monoclonal antibodies have been produced and characterized.

Monoclonal antibodies (mAbs) are generally favored for their homogeneity and consistent performance. Studies have shown that mAbs developed against this compound exhibit high specificity. For instance, a panel of mAbs was tested against 22 other commonly used fungicides, and no significant cross-reactivity was observed. This high degree of specificity is crucial for the reliable analysis of complex samples where multiple pesticides may be present.

The design of the hapten used to generate the antibodies plays a critical role in determining specificity. Haptens are small molecules that are conjugated to a larger carrier protein to elicit an immune response. The site at which the linker is attached to the this compound molecule influences which parts of the molecule are presented to the immune system. Research has indicated that the choice of hapten design significantly impacts the affinity and selectivity of the resulting antibodies.[1][2]

The following table summarizes the cross-reactivity data for a selected this compound monoclonal antibody (mAb FDn#23) against a panel of other fungicides.

CompoundChemical ClassCross-Reactivity (%)
This compoundPhenylpyrrole100
CyprodinilAnilinopyrimidine< 0.1
Kresoxim-methylStrobilurin< 0.1
TrifloxystrobinStrobilurin< 0.1
PyraclostrobinStrobilurin< 0.1
AzoxystrobinStrobilurin< 0.1
DimoxystrobinStrobilurin< 0.1
FluoxastrobinStrobilurin< 0.1
MetominostrobinStrobilurin< 0.1
PicoxystrobinStrobilurin< 0.1
FenhexamidHydroxyanilide< 0.1
CaptanPhthalimide< 0.1
MepanipyrimAnilinopyrimidine< 0.1
PyrimethanilAnilinopyrimidine< 0.1
ProcimidoneDicarboximide< 0.1
TolylfluanidSulfamide< 0.1
CyazofamidCyanoimidazole< 0.1
TebuconazoleTriazole< 0.1
FenamidoneImidazolinone< 0.1
BoscalidAnilide< 0.1
VinclozolinDicarboximide< 0.1
ImidaclopridNeonicotinoid< 0.1
BenzanilideAnilide< 0.1

As the data indicates, the tested monoclonal antibody demonstrates exceptional specificity for this compound, with negligible cross-reactivity to a wide range of other pesticides, including those often used in conjunction with it.

Experimental Protocols

The following is a detailed protocol for a competitive indirect enzyme-linked immunosorbent assay (ciELISA) used to determine this compound concentrations and assess antibody cross-reactivity.

1. Reagents and Materials:

  • This compound standard

  • Monoclonal antibody against this compound (e.g., mAb FDn#23)

  • Coating antigen (e.g., OVA-FDn conjugate)

  • Goat anti-mouse IgG-HRP (horseradish peroxidase conjugate)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Phosphate Buffered Saline (PBS)

  • PBST (PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., PBST with 1% BSA)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • High-binding 96-well microtiter plates

2. Assay Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration (e.g., 100 µg/L) in Coating Buffer. Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBST.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with PBST.

  • Competitive Reaction: Add 50 µL of this compound standard or sample and 50 µL of the diluted monoclonal antibody (e.g., 50 µg/L in PBST) to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with PBST.

  • Secondary Antibody Incubation: Add 100 µL of diluted goat anti-mouse IgG-HRP to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with PBST.

  • Substrate Reaction: Add 100 µL of Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis: The concentration of this compound is inversely proportional to the absorbance signal. A standard curve is generated by plotting the absorbance against the logarithm of the this compound concentration. The cross-reactivity of other compounds is determined by calculating their IC50 values (the concentration that causes 50% inhibition of the maximum signal) and comparing them to the IC50 of this compound using the following formula:

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100

Visualizing the Immunoassay Principle

The following diagram illustrates the principle of the competitive indirect ELISA for this compound detection.

Competitive_Immunoassay cluster_workflow Competitive Indirect ELISA Workflow cluster_high_this compound High this compound Concentration cluster_low_this compound Low this compound Concentration A 1. Coating Plate coated with This compound-Protein Conjugate B 2. Blocking Unbound sites on the plate are blocked A->B C 3. Competition Sample (containing this compound) and primary antibody are added B->C D 4. Binding Primary antibody binds to either free this compound or coated conjugate C->D E 5. Washing Unbound antibodies and this compound are washed away D->E F 6. Detection Enzyme-linked secondary antibody binds to primary antibody E->F G 7. Signal Generation Substrate is added and converted by the enzyme F->G H 8. Measurement Colorimetric signal is measured G->H L1 Primary antibody binds to free this compound L2 Low Signal M1 Primary antibody binds to coated conjugate M2 High Signal

Caption: Workflow of a competitive indirect ELISA for this compound detection.

References

A Comparative Guide to Validated Analytical Methods for Fludioxonil Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly employed and validated analytical methods for the quantification of Fludioxonil residues in various matrices. The following sections detail the performance characteristics of these methods, outline their experimental protocols, and present visual workflows to aid in methodological selection and implementation.

Quantitative Performance Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. The table below summarizes the key validation parameters for several widely used this compound analysis methods, including single-residue and multi-residue approaches. Data has been compiled from various studies to facilitate a direct comparison.

Analytical MethodPrincipleSample MatrixLinearity (R²)Accuracy (Recovery %)Precision (RSD %)LOD (mg/kg)LOQ (mg/kg)
QuEChERS with HPLC-MS/MS Multi-residueCherry> 0.9981 - 942.5 - 11.90.0050.01
Persimmon> 0.99---2.5 µg/kg
QuEChERS with GC-MS Multi-residueVarious-----
Method AG-597B Single-residueApples & Pears-97 (overall average)9.8 (average)-0.02
Method REM 133.04 Single-residueApples-81 (overall average)14-0.02
Crops-83 - 89 (mean)7.4 - 14.7-0.02
DFG S19 Multi-residuePlant materials----0.02
HPLC-UV Single-residueRice> 0.998> 98---
LC/ESI-MS/MS Multi-residueProcessed Fruits & Vegetables-77.1 - 96.54.2 - 11.5--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are the procedural outlines for the key methods discussed.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with HPLC-MS/MS

The QuEChERS method has gained popularity for its simplicity and efficiency in multi-residue analysis.[1][2]

a) Sample Preparation and Extraction:

  • Homogenize a representative sample of the matrix (e.g., 10-15 g of fruit).

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (with 1% acetic acid for the buffered version).

  • Add internal standard solution.

  • Shake vigorously for 1 minute.

  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately shake for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube.

  • The tube should contain a d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

c) Instrumental Analysis:

  • Take an aliquot of the cleaned extract for analysis.

  • Analyze using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[2]

Single-Residue Method: REM 133.04

This method is a well-established procedure for the specific determination of this compound.[1][3]

a) Extraction:

  • Extract the sample with a suitable solvent.

  • The original method involves a two-column system for cleanup.[3]

b) Cleanup:

  • A common modification utilizes a phenyl solid-phase extraction (SPE) cartridge.[3]

  • Elute the analyte with an appropriate solvent.

c) Analysis:

  • Analyze the extract using HPLC with column switching (C-18 and phenyl columns) and UV detection at 268 nm.[3]

  • A modified version uses a single amino HPLC column with fluorescence detection (excitation: 265 nm; emission: 312 nm).[3]

Single-Residue Method: AG-597

Method AG-597 is another validated HPLC-based method for this compound.[3]

a) Extraction:

  • Extract the sample with an appropriate solvent.

b) Cleanup:

  • Perform cleanup using a silica solid-phase extraction (SPE) cartridge.[3]

c) Analysis:

  • Analyze the final extract using HPLC, typically with an amino or a C18 column and UV detection at 268 nm.[3]

Multi-Residue Method: DFG S19

This is a classical and standardized multi-residue method.[1]

a) Extraction:

  • Extract the sample with acetone.[1]

b) Partitioning:

  • Perform a liquid-liquid partition with an ethyl acetate-cyclohexane mixture (1:1, v/v).[1]

c) Cleanup:

  • Utilize Gel Permeation Chromatography (GPC) for cleanup.[1]

d) Analysis:

  • Analyze the final extract by capillary Gas Chromatography (GC) with Mass Spectrometric (MS) detection.[1]

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described analytical procedures.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample Homogenized Sample ACN Add Acetonitrile Sample->ACN Salts Add QuEChERS Salts ACN->Salts Centrifuge1 Centrifuge Salts->Centrifuge1 Supernatant Take Supernatant Aliquot Centrifuge1->Supernatant dSPE Add to d-SPE Tube Supernatant->dSPE Vortex Vortex dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 FinalExtract Final Extract Centrifuge2->FinalExtract Analysis HPLC-MS/MS Analysis FinalExtract->Analysis

Caption: Workflow for this compound analysis using the QuEChERS method.

Classical_Method_Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Sample Sample Extraction Solvent Extraction Sample->Extraction Partition Liquid-Liquid Partition (for DFG S19) Extraction->Partition SPE Solid-Phase Extraction (for REM 133.04 & AG-597) Extraction->SPE GPC Gel Permeation Chromatography (for DFG S19) Partition->GPC FinalExtract Final Extract SPE->FinalExtract GPC->FinalExtract Analysis Instrumental Analysis (HPLC or GC) FinalExtract->Analysis

Caption: Generalized workflow for classical this compound analysis methods.

References

Comparative Transcriptomic Analysis of Fungal Responses to Fludioxonil and Other Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the differential effects of fungicides on fungal gene expression, providing insights into their mechanisms of action and potential resistance pathways.

This guide offers a comparative overview of the transcriptomic changes induced by the phenylpyrrole fungicide Fludioxonil in contrast to other commonly used fungicides across various fungal species. By examining the differential gene expression and affected cellular pathways, researchers can better understand the unique and overlapping mechanisms of these antifungal agents, aiding in the development of more effective and sustainable disease control strategies.

Mechanism of Action: this compound's Impact on the HOG Pathway

This compound's primary mode of action involves the over-stimulation of the High Osmolarity Glycerol (HOG) signaling pathway in fungi.[1][2] This pathway is crucial for fungal adaptation to osmotic stress.[1] this compound is thought to interact with a group III hybrid histidine kinase (HHK), which leads to the activation of the HOG pathway, resulting in excessive glycerol accumulation, hyphal swelling, and eventual cell death.[1][2][3] Transcriptomic studies consistently show the upregulation of genes within this pathway upon this compound treatment.[4] Resistance to this compound is often associated with mutations in genes of the HOG pathway, such as the osmosensing histidine kinase.[1]

Experimental Workflow for Comparative Transcriptomics

The following diagram outlines a typical experimental workflow for analyzing the transcriptomic response of fungi to fungicide treatment. This process, from fungal culture to data analysis, is fundamental to generating the comparative data presented in this guide.[5]

G Experimental Workflow for Fungal Transcriptomics cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis A Fungal Culture & Mycelia Growth B Fungicide Treatment (e.g., EC50 concentration) A->B C RNA Extraction B->C D Library Preparation (e.g., mRNA purification, fragmentation) C->D E RNA Sequencing (e.g., Illumina) D->E F Quality Control of Raw Reads E->F Raw Sequencing Data G Alignment to Reference Genome F->G H Quantification of Gene Expression G->H I Differential Gene Expression (DEG) Analysis H->I J Functional Annotation & Pathway Analysis (GO, KEGG) I->J K Comparative Analysis of Fungicide Responses J->K Biological Interpretation

Caption: A generalized workflow for comparative transcriptomic studies in fungi.

Comparative Gene Expression Analysis

Transcriptomic studies reveal distinct and overlapping gene expression profiles in fungi treated with different classes of fungicides. The following tables summarize the number of differentially expressed genes (DEGs) and key affected pathways in various fungi upon treatment with this compound and other fungicides.

Table 1: Differentially Expressed Genes in Fusarium graminearum under Fungicide Stress [6][7]

FungicideClassNumber of DEGsKey Upregulated PathwaysKey Downregulated Pathways
This compound Phenylpyrrole>3000Ribosome biogenesisNot specified
Prochloraz DMI~2000Carbohydrate metabolismNot specified
Mancozeb Dithiocarbamate<1000Lipid and carbohydrate metabolismNot specified
Carbendazim Benzimidazole381ABC transporter pathwayNot specified
Tebuconazole DMI842Sterol biosynthesis (CYP51)Not specified
Pyraclostrobin QoI1896Not specifiedNot specified
Phenamacril Myosin inhibitor814Heat shock proteinsNot specified

Table 2: Comparative Transcriptomic Responses in Other Fungal Pathogens

FungusFungicide(s)Key Findings from Transcriptomic AnalysisReference(s)
Botrytis cinerea This compoundUpregulation of ABC and MFS transporters (e.g., BcatrB) in resistant isolates. Downregulation of a histidine kinase gene (Bchhk17) in sensitive isolates.[3]
Sclerotinia sclerotiorum This compoundMutations in the osmosensing histidine kinase gene OS1 in resistant strains, leading to differential expression of 269 genes, including transmembrane transporters and secondary metabolite biosynthetic genes.[1]
Magnaporthe oryzae Isoprothiolane, this compoundIsoprothiolane-resistant mutants showed increased susceptibility to this compound due to upregulation of Hog1 MAPK pathway genes.[4]
Penicillium italicum Prochloraz (a DMI)Resistant strains showed more DEGs than sensitive strains, with upregulation of ABC and MFS transporters, ergosterol biosynthesis genes (ERG2, ERG6, CYP51A), and MAPK signaling genes.[8]
Colletotrichum spp. Benzovindiflupyr, Boscalid (SDHIs)Benzovindiflupyr showed higher inhibitory activity on the SDH enzyme and resulted in a greater reduction in ATP content compared to boscalid.[9]

Signaling Pathways Affected by Fungicides

Different fungicides perturb distinct yet sometimes interconnected signaling pathways. This compound's primary target is the HOG pathway, while demethylation inhibitor (DMI) fungicides like tebuconazole and prochloraz target the ergosterol biosynthesis pathway.[8][10]

The diagram below illustrates the HOG pathway, which is targeted by this compound.

G This compound's Interaction with the HOG Pathway This compound This compound HHK Group III Hybrid Histidine Kinase (HHK) This compound->HHK Over-stimulates HOG_Pathway HOG Pathway Cascade (MAPKKK, MAPKK, MAPK) HHK->HOG_Pathway Activates Glycerol Glycerol Synthesis & Accumulation HOG_Pathway->Glycerol Cell_Death Hyphal Swelling & Cell Death Glycerol->Cell_Death

Caption: The proposed mechanism of this compound action via the HOG pathway.

In contrast, fungicides like DMIs inhibit the C14-demethylase enzyme (encoded by the CYP51 gene), a critical step in ergosterol biosynthesis. This disrupts the integrity of the fungal cell membrane.[10] Transcriptomic analyses of DMI-treated fungi often reveal the upregulation of CYP51 and other genes in the ergosterol pathway as a resistance mechanism.[8]

Experimental Protocols

Fungal Culture and Fungicide Treatment: Fungal isolates are typically grown on a suitable medium, such as potato dextrose agar (PDA), to obtain sufficient mycelia. For transcriptomic analysis, mycelia are often grown in liquid culture (e.g., potato dextrose broth, PDB) to the desired growth phase. The fungicide is then added to the culture at a predetermined concentration, often the half-maximal effective concentration (EC50), which is the concentration that inhibits 50% of mycelial growth.[6][8] Control cultures are treated with the solvent used to dissolve the fungicide (e.g., acetone).[3] Samples are collected at specific time points after treatment for RNA extraction.

RNA Extraction, Library Preparation, and Sequencing: Total RNA is extracted from the collected mycelia using standard protocols, such as TRIzol reagent or commercial kits. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis. For mRNA sequencing (RNA-Seq), poly(A) RNA is typically enriched, fragmented, and used to synthesize a cDNA library. The prepared libraries are then sequenced using a high-throughput sequencing platform, such as Illumina.[5][11]

Bioinformatic Analysis: The raw sequencing reads are first subjected to quality control to remove low-quality reads and adaptors. The high-quality reads are then aligned to the reference genome of the fungal species. Gene expression levels are quantified by counting the number of reads that map to each gene. Differentially expressed genes (DEGs) between the fungicide-treated and control samples are identified using statistical packages like DESeq2 or edgeR.[5] Functional annotation and pathway enrichment analysis (e.g., Gene Ontology and KEGG) are then performed on the DEGs to identify the biological processes and pathways affected by the fungicide.

Conclusion

Comparative transcriptomics is a powerful tool for elucidating the mechanisms of action of different fungicides and the corresponding resistance mechanisms in fungi. This compound elicits a distinct transcriptomic response primarily centered on the HOG pathway. In contrast, other fungicides like DMIs and SDHIs impact different core processes such as sterol biosynthesis and cellular respiration, respectively. Understanding these differential responses at the gene expression level is crucial for managing fungicide resistance and developing novel antifungal strategies. The overexpression of efflux pumps, such as ABC and MFS transporters, appears to be a common resistance mechanism across different fungicide classes.[3][8][10] This highlights the importance of monitoring for cross-resistance when designing fungicide application programs.

References

Safety Operating Guide

Proper Disposal of Fludioxonil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Fludioxonil, a phenylpyrrole fungicide. Adherence to these procedural guidelines is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The following protocols are designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Core Principles of this compound Waste Management

The fundamental principle of this compound disposal is the prevention of environmental contamination. Under no circumstances should this compound or its containers be disposed of in a manner that could contaminate water, food, or feed.[1][2] Improper disposal of unused pesticides, mixtures, or rinsate is a violation of federal law.[2] Wastes generated from the use of this product should be managed on-site or transferred to an approved waste disposal facility.[3][4]

Disposal Procedures Summary

The appropriate disposal method for this compound waste depends on the nature of the waste. The following table summarizes the recommended procedures for different waste streams.

Waste TypeRecommended Disposal ProcedureKey Precautions
Unused or Excess this compound Dispose of at an approved waste disposal facility.[1][3] If label instructions for use cannot be followed, contact your State Pesticide or Environmental Control Agency or a regional EPA Hazardous Waste representative for guidance.[2][4]Do not dispose of down the drain or in regular trash. This material and its container may be considered hazardous waste.[5]
Empty this compound Containers Triple rinse the container promptly after emptying.[1][2] Offer the clean, empty container for recycling if available. If not, puncture the container and dispose of it in a sanitary landfill or via incineration as permitted by state and local authorities.[1][2]Do not reuse or refill the container for any purpose.[1][2] If burning is permitted, stay out of the smoke.[1]
Rinsate from Cleaning Collect all rinsate (liquid from rinsing containers or equipment). The preferred method is to use the rinsate in a subsequent application or mixture.[1][2] If this is not possible, it must be disposed of as hazardous waste.Never pour rinsate into sewers or waterways.[5]
Spill Cleanup Materials For minor spills, absorb the material with an inert substance (e.g., sand, vermiculite).[4] For larger spills, dike the area to contain the spill.[4] Collect all contaminated materials in a sealed, labeled container for disposal at an approved waste facility.[5][6]Use appropriate Personal Protective Equipment (PPE) during cleanup. Avoid creating dust from powdered formulations.[7] Prevent spill material from entering waterways.[5][7]
Contaminated Labware Disposable labware (e.g., pipette tips, gloves) should be collected in a designated hazardous waste container. Non-disposable labware (e.g., glassware) should be decontaminated using the triple rinse method before standard washing.Segregate contaminated waste from non-hazardous laboratory waste.

Protocol: Disposal of this compound Solution and Container

This protocol provides a step-by-step methodology for the safe disposal of a laboratory-prepared this compound solution and its container.

1. Personal Protective Equipment (PPE) and Preparation:

  • Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

  • Conduct all disposal procedures within a chemical fume hood to minimize inhalation exposure.

  • Prepare a designated hazardous waste container for liquid this compound waste and another for solid contaminated waste.

2. Disposal of Unused this compound Solution:

  • Carefully pour the unused this compound solution into the designated liquid hazardous waste container.

  • Avoid splashing. Use a funnel to ensure a clean transfer.

  • Securely cap the hazardous waste container immediately after use.

3. Decontamination of the Empty Container (Triple Rinse Method):

  • First Rinse: Add a small amount of a suitable solvent (as indicated in the experimental protocol, often water) to the now-empty container, filling it to about one-quarter full.[1][2]

  • Recap the container securely and shake vigorously for at least 10 seconds to dissolve any remaining residue.[1][2]

  • Pour the rinsate into the designated liquid hazardous waste container. Allow the container to drain for at least 10 seconds after the flow begins to drip.[1][2]

  • Second and Third Rinses: Repeat the rinsing procedure two more times, collecting the rinsate in the hazardous waste container each time.[1][2]

4. Final Disposal of the Decontaminated Container:

  • After the third rinse, the container is considered decontaminated.

  • Deface the original label to prevent misuse.

  • If recycling is an option, place it in the appropriate laboratory recycling bin.

  • If not recyclable, puncture the container to render it unusable and dispose of it in the regular solid waste stream, as permitted by institutional guidelines.

5. Final Steps and Cleanup:

  • Dispose of contaminated gloves and any disposable cleaning materials (e.g., paper towels) in the designated solid hazardous waste container.

  • Wash hands thoroughly with soap and water after completing the procedure.

This compound Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper management of this compound waste in a laboratory setting.

Fludioxonil_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type unused_prod Unused Product or Expired Stock waste_type->unused_prod  Product empty_cont Empty Container waste_type->empty_cont Container   spill_debris Spill Debris or Contaminated PPE waste_type->spill_debris  Solids rinsate Aqueous Rinsate waste_type->rinsate Liquid   collect_hw Collect in Designated Hazardous Waste Container unused_prod->collect_hw triple_rinse Perform Triple Rinse Procedure empty_cont->triple_rinse spill_debris->collect_hw rinsate->collect_hw contact_ehs Contact Environmental Health & Safety (EHS) for Pickup/Disposal collect_hw->contact_ehs collect_rinsate Collect Rinsate in Hazardous Waste triple_rinse->collect_rinsate Yes puncture_dispose Puncture and Dispose of Container (Recycle or Landfill per Policy) triple_rinse->puncture_dispose No (Container Clean) collect_rinsate->contact_ehs

Caption: Decision workflow for the safe disposal of various this compound waste streams.

References

Essential Safety and Logistical Information for Handling Fludioxonil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds like Fludioxonil. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The following personal protective equipment is required to minimize exposure and ensure safety when handling this compound.

  • Eye and Face Protection: Wear safety glasses with side shields or chemical goggles to protect against splashes.[1]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are mandatory. Recommended types include barrier laminate, butyl rubber, nitrile rubber, neoprene rubber, or Viton.[2] For certain applications, a glove thickness of at least 14 mils is specified.

    • Body Covering: A long-sleeved shirt and long pants are the minimum requirements.[2] For more extensive handling, suitable protective clothing or a lab coat is necessary.[1][3][4]

    • Footwear: Closed-toe shoes with socks are required.[2] For spill response, protective boots are recommended.[1]

  • Respiratory Protection: Use this compound in a well-ventilated area.[5][6] If ventilation is inadequate, or if there is a risk of inhaling dusts, mists, or vapors, a NIOSH/MSHA-approved respirator should be worn.[1] For high airborne concentrations, positive-pressure supplied-air respirators may be necessary.[1]

Quantitative Safety Data

This table summarizes key quantitative data for handling this compound safely.

ParameterValueSource(s)
Occupational Exposure Limit TWA: 1 mg/m³ (inhalable particulate matter)[1]
Glove Thickness ≥14 mils (for select glove types)

TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.

Operational Plan: Step-by-Step Handling Protocol

Follow this procedural guidance for the safe handling of this compound in the laboratory.

A. Pre-Handling Preparations

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read the this compound SDS to understand its specific hazards.

  • Ensure Proper Ventilation: Confirm that the work area, such as a chemical fume hood, is well-ventilated.[5][6]

  • Assemble and Inspect PPE: Gather all required PPE. Inspect gloves for any signs of degradation or punctures before use.

  • Prepare Spill Kit: Ensure a spill kit with absorbent materials is readily accessible.[6]

B. Safe Handling Procedure

  • Don PPE: Put on all required personal protective equipment as outlined in Section 1.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2] Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1][5]

  • Handling: Use the smallest quantity of the chemical necessary for the experiment.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling and before any breaks.[2]

C. Post-Handling Procedures

  • Decontamination: Clean all equipment and the work area after use.

  • PPE Removal: Remove PPE immediately after handling the product.[2] Wash the outside of gloves before removing them.[2]

  • Hand Washing: Wash hands again thoroughly after removing PPE.

  • Storage: Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated place.[5][7] Keep it away from food and feedstuffs.[2][7]

Experimental Protocols

Detailed methodologies for specific experiments involving this compound were not available in the consulted resources. The procedural guidance provided above is based on general safety and handling information from safety data sheets. Researchers should develop specific experimental protocols based on their procedural needs while incorporating these essential safety measures.

Logical Relationship Diagram

Fludioxonil_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal & Storage A Review SDS B Verify Ventilation A->B C Inspect PPE B->C D Don PPE C->D E Execute Experiment D->E F Decontaminate Area E->F I Dispose of Waste E->I G Remove PPE F->G H Wash Hands G->H J Store Chemical H->J

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

  • Waste Characterization: Wastes resulting from the use of this product may be considered hazardous.[6]

  • Disposal of Unused Product: Dispose of unused this compound at an approved waste disposal facility.[6][7] Do not dispose of it in household garbage or down the sewer system.

  • Contaminated Materials: Dispose of contaminated PPE (like gloves), absorbent materials from spills, and empty containers in accordance with federal, state, and local regulations.[1][5] Do not reuse empty containers.[5]

  • Environmental Precautions: this compound is toxic to fish and aquatic invertebrates.[8] Do not allow it to enter drains, water courses, or the ground.[9][10] Prevent contamination of water when cleaning equipment or disposing of rinsate.[10]

  • Regulatory Guidance: If you are unsure about proper disposal methods, contact your State Pesticide or Environmental Control Agency, or the hazardous waste representative at the nearest EPA regional office for guidance.[6][8]

References

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Reactant of Route 1
Reactant of Route 1
Fludioxonil
Reactant of Route 2
Fludioxonil

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